molecular formula C23H46O11 B608019 Hydroxy-PEG8-Boc

Hydroxy-PEG8-Boc

Cat. No.: B608019
M. Wt: 498.6 g/mol
InChI Key: RBRDLMWBCQQRIQ-UHFFFAOYSA-N
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Description

Hydroxy-PEG8-t-butyl ester is a PEG derivative containing a hydroxyl group with a t-butyl ester. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The t-butyl protected carboxyl group can be deprotected under acidic conditions.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46O11/c1-23(2,3)34-22(25)4-6-26-8-10-28-12-14-30-16-18-32-20-21-33-19-17-31-15-13-29-11-9-27-7-5-24/h24H,4-21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRDLMWBCQQRIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Hydroxy-PEG8-Boc: A Core Component in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG8-Boc is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker of significant interest in the field of drug development, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a terminal hydroxyl group and a Boc-protected amine, connected by an eight-unit PEG chain, offers a unique combination of properties that are highly advantageous for the construction of complex bioconjugates. This guide provides a comprehensive overview of this compound, including its physicochemical properties, a representative synthesis protocol, detailed experimental methodologies for its application, and its role in targeted protein degradation.

Physicochemical Properties

This compound is a valuable tool for researchers due to its well-defined chemical and physical characteristics. These properties are crucial for its application in multi-step organic syntheses and for imparting desirable pharmacokinetic profiles to the final drug conjugate.

PropertyValueSource
CAS Number 1334177-84-2[1][2][3][4]
Molecular Formula C23H46O11[1][2][5]
Molecular Weight 498.60 g/mol [1][5]
Appearance Light yellow to yellow liquid[1][5]
Solubility Soluble in DMSO, DMF, DCM, and water.[2]
Storage 2-8°C, stored under nitrogen, away from moisture.[5]

Synthesis of this compound: A Representative Protocol

Step 1: Monoprotection of Tetraethylene Glycol

  • Reaction: Tetraethylene glycol is reacted with a suitable protecting group for one of the terminal hydroxyl groups. A common choice is the trityl (Tr) group due to its stability and ease of removal.

  • Procedure:

    • Dissolve tetraethylene glycol (1 equivalent) in anhydrous pyridine.

    • Add trityl chloride (1.1 equivalents) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract the product with dichloromethane (DCM).

    • Wash the organic layer with saturated aqueous copper sulfate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the mono-tritylated product by flash column chromatography.

Step 2: Activation of the Free Hydroxyl Group

  • Reaction: The remaining free hydroxyl group of the mono-tritylated tetraethylene glycol is activated, typically by conversion to a tosylate, which is an excellent leaving group for the subsequent etherification.

  • Procedure:

    • Dissolve the mono-tritylated tetraethylene glycol (1 equivalent) in anhydrous DCM.

    • Cool the solution to 0°C and add triethylamine (1.5 equivalents) followed by p-toluenesulfonyl chloride (1.2 equivalents).

    • Stir the reaction at 0°C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction by TLC. Upon completion, dilute with water and separate the layers.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the tosylated intermediate.

Step 3: Williamson Ether Synthesis to Form an Eight-Unit PEG Chain

  • Reaction: The tosylated intermediate is reacted with another molecule of mono-tritylated tetraethylene glycol in the presence of a strong base to form the ether linkage, resulting in an eight-unit PEG chain with a trityl protecting group at one end.

  • Procedure:

    • Dissolve mono-tritylated tetraethylene glycol (1 equivalent) in anhydrous THF and add sodium hydride (1.2 equivalents) at 0°C to form the alkoxide.

    • Add a solution of the tosylated intermediate (1 equivalent) in anhydrous THF to the reaction mixture.

    • Stir the reaction at room temperature for 12-16 hours.

    • Carefully quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by flash column chromatography.

Step 4: Deprotection and Boc Protection

  • Reaction: The trityl group is removed under acidic conditions to reveal a free hydroxyl group. This is followed by the protection of the other terminal hydroxyl group (which was the newly formed one) with a Boc group. This step is conceptual and would require a more complex, multi-step process to achieve selective protection. A more direct approach would involve starting with a mono-Boc protected PEG4 unit and coupling it with a tosylated PEG4 unit.

Note: This is a generalized and simplified representation. The actual synthesis would require careful optimization of reaction conditions and purification strategies.

Experimental Protocols for the Application of this compound in PROTAC Synthesis

This compound serves as a versatile linker in the synthesis of PROTACs. Its hydroxyl group can be activated for coupling with one of the PROTAC's ligands, while the Boc-protected amine can be deprotected to allow for coupling with the second ligand. A typical workflow involves a two-step sequential coupling process.

Protocol 1: Activation of the Hydroxyl Group and First Amide Coupling

This protocol describes the activation of the hydroxyl group of this compound via tosylation, followed by nucleophilic substitution with an amine-containing ligand for the E3 ligase.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Amine-containing E3 ligase ligand (e.g., a pomalidomide derivative)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Tosylation of this compound:

    • Dissolve this compound (1.0 equivalent) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add TEA (1.5 equivalents) followed by the slow, portion-wise addition of TsCl (1.2 equivalents).

    • Stir the reaction mixture at 0°C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold water, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude tosylated product (Tosyloxy-PEG8-Boc). This is often used in the next step without further purification.

  • Coupling with the E3 Ligase Ligand:

    • Dissolve the crude Tosyloxy-PEG8-Boc (1.0 equivalent) and the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (3.0 equivalents) to the reaction mixture.

    • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

    • Purify the product (E3 Ligase Ligand-PEG8-Boc) by flash column chromatography.

Protocol 2: Boc Deprotection and Second Amide Coupling

This protocol outlines the removal of the Boc protecting group and the subsequent amide bond formation with a carboxylic acid-functionalized ligand for the protein of interest (POI).

Materials:

  • E3 Ligase Ligand-PEG8-Boc (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Carboxylic acid-functionalized POI ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling reagent

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Preparative HPLC for final purification

Procedure:

  • Boc Deprotection:

    • Dissolve the E3 Ligase Ligand-PEG8-Boc (1.0 equivalent) in a mixture of DCM and TFA (e.g., 1:1 v/v).

    • Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt is often used directly in the next step.

  • Amide Coupling with the POI Ligand:

    • To a solution of the carboxylic acid-functionalized POI ligand (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add a solution of the deprotected E3 Ligase Ligand-PEG8-Amine (from the previous step, ~1.0 equivalent) in anhydrous DMF to the activated ester mixture.

    • Stir the reaction at room temperature for 4 hours to overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

    • Purify the final PROTAC molecule by preparative HPLC.

Analytical Data: ¹H NMR Spectroscopy

The structural integrity and purity of this compound are typically confirmed by ¹H NMR spectroscopy. A certificate of analysis for a commercial batch indicates that the ¹H NMR spectrum is consistent with the expected structure.[5] The following table provides an expected ¹H NMR data interpretation for this compound. The chemical shifts of PEG protons can vary slightly depending on the solvent and concentration.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.70 - 3.55m~28H-O-CH₂-CH₂-O- (PEG backbone)
~3.64t2HHO-CH₂-
~3.58t2H-CH₂-O-Boc
~2.70br s1H-OH
1.44s9H-C(CH₃)₃ (Boc group)

Note: The broad singlet for the hydroxyl proton is often exchangeable with D₂O.

Role in PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome. The linker component, for which this compound is an excellent building block, plays a critical role in this process.

The length and flexibility of the PEG linker are crucial for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[] The eight ethylene glycol units of this compound provide a significant degree of spatial separation and conformational flexibility, which can be optimized to achieve efficient protein degradation. Furthermore, the hydrophilic nature of the PEG chain enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule, which are often challenges in the development of these large molecules.

Below is a diagram illustrating the general mechanism of PROTAC-mediated protein degradation, which is the ultimate application pathway for linkers like this compound.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binding PROTAC PROTAC (containing this compound linker) PROTAC->Ternary_Complex Induces Proximity Ternary_Complex->PROTAC Release & Recycling Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruitment Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

The following diagram illustrates a typical experimental workflow for the synthesis of a PROTAC using a hydroxyl-functionalized PEG linker like this compound.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Linker Activation and First Coupling cluster_1 Step 2: Deprotection and Second Coupling cluster_2 Step 3: Purification and Characterization Start This compound Activation Tosylation of Hydroxyl Group Start->Activation Coupling1 Couple with Amine-functionalized E3 Ligase Ligand Activation->Coupling1 Intermediate1 E3 Ligand-PEG8-Boc Coupling1->Intermediate1 Deprotection Boc Deprotection Intermediate1->Deprotection Coupling2 Couple with Carboxylic Acid-functionalized POI Ligand Deprotection->Coupling2 Final_PROTAC Final PROTAC Molecule Coupling2->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification Characterization Characterization (e.g., LC-MS, NMR) Purification->Characterization

References

An In-depth Technical Guide to the Chemical Properties of Hydroxy-PEG8-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Hydroxy-PEG8-Boc, a heterobifunctional polyethylene glycol (PEG) linker. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a terminal hydroxyl group and a Boc-protected amine, allows for sequential and controlled conjugation to various molecules of interest.

Core Chemical Properties

This compound is a well-defined, monodisperse PEG derivative. Its structure consists of an eight-unit polyethylene glycol chain, providing a hydrophilic spacer, with a hydroxyl (-OH) group at one terminus and a tert-butyloxycarbonyl (Boc) protected amine at the other.

PropertyValueSource
Chemical Name tert-butyl (2-(2-(2-(2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamateN/A
Molecular Formula C23H46O11[1]
Molecular Weight 498.60 g/mol [1]
CAS Number 1334177-84-2[1]
Appearance Light yellow to yellow liquid[1]
Purity ≥95.0% (by NMR)N/A
Density 1.083 g/cm³[1]

Solubility

The polyethylene glycol chain imparts significant hydrophilicity to the molecule, rendering it soluble in a variety of aqueous and organic solvents. This property is crucial for its application in biological systems and for ease of handling during chemical modifications.

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO) 200 mg/mL (401.12 mM)[1]
Water Soluble[2][3]
Dichloromethane (DCM) Soluble[2][3]
Dimethylformamide (DMF) Soluble[2][3]
Methanol Soluble[4]
Ethanol SolubleN/A
Toluene Less solubleN/A
Diethyl Ether InsolubleN/A

Reactivity and Functional Groups

The utility of this compound as a linker stems from the orthogonal reactivity of its two terminal functional groups: the hydroxyl group and the Boc-protected amine.

Terminal Hydroxyl Group: The primary alcohol at one end of the PEG chain can undergo a variety of reactions common to alcohols, including:

  • Esterification: Reaction with carboxylic acids or their activated derivatives (e.g., acid chlorides, NHS esters) to form ester linkages.

  • Etherification: Formation of ether bonds, for example, through the Williamson ether synthesis.

  • Oxidation: Conversion to an aldehyde or a carboxylic acid, providing further handles for conjugation.

  • Activation: The hydroxyl group can be activated with leaving groups such as tosylates or mesylates to facilitate nucleophilic substitution.

Boc-Protected Amine: The other terminus features a primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used protecting group in organic synthesis due to its stability under a range of conditions and its facile removal under acidic conditions.

  • Deprotection: The Boc group can be efficiently removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM) to yield the free primary amine. This amine can then be coupled to molecules containing carboxylic acids, activated esters, or other amine-reactive functional groups.

Experimental Protocols

Boc Deprotection of this compound

Objective: To remove the Boc protecting group to yield the free amine for subsequent conjugation.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution, aqueous

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 100 mg of PEG linker in 2 mL of DCM).

  • To the solution, add an equal volume of TFA (2 mL).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate in vacuo to obtain the deprotected product, Amino-PEG8-OH, as its free base or TFA salt.

Characterization by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of this compound and monitor reaction progress.

Instrumentation:

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% TFA

  • B: Acetonitrile with 0.1% TFA

Procedure:

  • Prepare a sample solution of this compound in the mobile phase A or a suitable solvent (e.g., 1 mg/mL).

  • Set the column temperature to 25°C.

  • Inject 10 µL of the sample solution.

  • Run a linear gradient, for example:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

    • 30-35 min: 10% B

  • Set the flow rate to 1.0 mL/min.

  • Detect the analyte using a UV detector at a suitable wavelength (if an appropriate chromophore is present) or an ELSD.

Characterization by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Instrumentation:

  • Electrospray Ionization (ESI) Mass Spectrometer

Procedure:

  • Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile/water (e.g., 0.1 mg/mL).

  • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive ion mode.

  • The expected major ion will correspond to the protonated molecule [M+H]⁺, the sodiated adduct [M+Na]⁺, or the ammoniated adduct [M+NH₄]⁺. For this compound (MW = 498.60), these would be observed at approximately m/z 499.6, 521.6, and 516.6, respectively.

Visualizations

G cluster_structure Chemical Structure of this compound HO HO PEG8 PEG8 HO->PEG8 NH-Boc NH-Boc PEG8->NH-Boc G cluster_workflow General Workflow for Using this compound as a Linker A This compound C Conjugation to Hydroxyl Group A->C B Molecule 1 (with reactive group for -OH) B->C D Boc-Protected Conjugate C->D E Boc Deprotection (e.g., TFA/DCM) D->E F Amine-Functionalized Conjugate E->F H Final Conjugate (Molecule 1 - PEG8 - Molecule 2) F->H G Molecule 2 (with reactive group for -NH2) G->H G cluster_deprotection Mechanism of Acid-Catalyzed Boc Deprotection Start Boc-Protected Amine (R-NH-Boc) Protonation Protonation of Carbonyl Oxygen (R-NH-Boc-H+) Start->Protonation + H+ Fragmentation Fragmentation Protonation->Fragmentation Products Free Amine (R-NH3+) + CO2 + tert-Butyl Cation Fragmentation->Products Neutralization Neutralization (Base) Products->Neutralization Final Deprotected Amine (R-NH2) Neutralization->Final

References

Elucidation of the Chemical Structure of Hydroxy-PEG8-Boc: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Hydroxy-PEG8-Boc, a heterobifunctional polyethylene glycol (PEG) linker. This molecule is of significant interest in the fields of bioconjugation and drug delivery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The precise knowledge of its chemical structure is paramount for its effective application and for ensuring the reproducibility of scientific results.

Chemical Identity and Properties

This compound is characterized by an eight-unit polyethylene glycol chain, which imparts hydrophilicity and biocompatibility. One terminus of the PEG chain is functionalized with a hydroxyl (-OH) group, providing a reactive site for further chemical modification. The other terminus is capped with a tert-Butyloxycarbonyl (Boc) protecting group, which masks a primary amine. This protecting group is stable under a variety of conditions but can be readily removed under acidic conditions to reveal the amine for subsequent conjugation reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1334177-84-2[1]
Molecular Formula C₂₃H₄₆O₁₁[1]
Molecular Weight 498.60 g/mol [1]
Appearance Light yellow to yellow liquid[1]
Purity (by NMR) ≥95.0%[1]

Structural Characterization

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the presence of key structural motifs within the molecule. The spectrum is expected to show characteristic signals for the protons of the Boc group, the PEG backbone, and the terminal hydroxyl group.

Expected ¹H NMR Spectral Data:

  • ~1.4 ppm (singlet, 9H): This prominent signal corresponds to the nine equivalent protons of the tert-butyl group of the Boc protecting group. Its integration value of 9H is a key indicator of successful Boc protection.

  • ~3.6 ppm (multiplet, 32H): This complex set of overlapping signals arises from the methylene protons (-O-CH₂-CH₂-O-) of the eight repeating ethylene glycol units.

  • A broad singlet (variable chemical shift): This signal corresponds to the proton of the terminal hydroxyl group (-OH). Its chemical shift is dependent on the solvent and concentration.

Table 2: Expected ¹H NMR Peak Assignments for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.4Singlet9H-C(CH ₃)₃ (Boc group)
~3.6Multiplet32H-O-CH ₂-CH ₂-O- (PEG backbone)
VariableBroad Singlet1H-OH (Terminal hydroxyl)
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain further structural information through fragmentation analysis. Electrospray Ionization (ESI) is a common technique for analyzing PEG compounds.

Expected Mass Spectrometry Data:

The mass spectrum is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 499.6. Depending on the ionization conditions, adducts with other cations (e.g., [M+Na]⁺, [M+K]⁺) may also be observed.

Fragmentation of the parent ion in tandem MS (MS/MS) experiments would likely involve the characteristic loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the protected amine terminus. Fragmentation of the PEG chain itself typically proceeds via cleavage of the C-O or C-C bonds of the backbone, resulting in a series of ions separated by 44 Da (the mass of an ethylene glycol unit).

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structural elucidation of this compound.

Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in an NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., 7.26 ppm for CDCl₃).

    • Integrate the signals to determine the relative number of protons.

Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.

  • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (QTOF) or Orbitrap instrument.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-1000).

    • Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve optimal signal intensity.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺) and any adducts.

    • If fragmentation data is acquired (MS/MS), analyze the fragment ions to confirm the presence of the Boc group and the PEG backbone.

Visualizations

The following diagrams illustrate the chemical structure and the logical workflow for the structural elucidation of this compound.

G cluster_Boc Boc Group cluster_PEG PEG8 Chain Boc_C C Boc_O2 O Boc_C->Boc_O2 N N-H Boc_C->N Boc_O1 O Boc_O1->Boc_C Boc_tBu_C C Boc_O1->Boc_tBu_C Boc_Me1 CH₃ Boc_tBu_C->Boc_Me1 Boc_Me2 CH₃ Boc_tBu_C->Boc_Me2 Boc_Me3 CH₃ Boc_tBu_C->Boc_Me3 C1 CH₂ N->C1 C2 CH₂ C1->C2 O1 O C2->O1 C3 CH₂ O1->C3 C4 CH₂ C3->C4 O2 O C4->O2 PEG_repeat (CH₂CH₂O)₆ O2->PEG_repeat C5 CH₂ PEG_repeat->C5 C6 CH₂ C5->C6 OH OH C6->OH

Caption: Chemical structure of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_elucidation Structure Elucidation start Synthesis of this compound purification Purification (e.g., Chromatography) start->purification nmr ¹H NMR Spectroscopy purification->nmr ms Mass Spectrometry (ESI-MS) purification->ms data_analysis Spectral Data Analysis nmr->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: Workflow for the structure elucidation of this compound.

References

The Strategic Role of the PEG8 Linker in PROTAC-Mediated Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's intrinsic ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POI).[1] These heterobifunctional molecules are composed of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two active moieties.[2] Far from being a simple spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to form a productive ternary complex.[3] This technical guide focuses on the mechanism of action and strategic importance of the 8-unit polyethylene glycol (PEG8) linker, a frequently utilized component in PROTAC design, derived from precursors such as Hydroxy-PEG8-Boc. We provide an in-depth analysis of the PEG8 linker's role, supported by quantitative data, detailed experimental protocols, and visual diagrams to guide the rational design of next-generation protein degraders.

The Core Function of the Linker in PROTAC Mechanism

The fundamental mechanism of a PROTAC is to act as a molecular bridge, inducing proximity between a target protein and an E3 ligase.[4] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.[1] The linker's role in this process is multifaceted and crucial for success.

Influence on Physicochemical Properties

PROTACs are often large molecules that fall outside the typical parameters of Lipinski's Rule of Five, leading to challenges with solubility and cell permeability. PEG linkers, being composed of repeating ethylene glycol units, introduce hydrophilicity, which can significantly improve the aqueous solubility of the entire PROTAC molecule.[3][5] This enhanced solubility is critical for administration and bioavailability.[]

The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can reduce passive diffusion, the inherent flexibility of PEG chains allows the PROTAC to adopt conformations that can mask its polar surface area, potentially aiding membrane traversal.[7]

Enabling Productive Ternary Complex Formation

The primary role of the linker is to enable the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase). The length and flexibility of the linker are paramount.[1]

  • Too Short: A short linker can cause steric hindrance, preventing the POI and E3 ligase from binding simultaneously.[8]

  • Too Long: An excessively long linker may lead to the formation of unstable or non-productive complexes where the ubiquitination sites on the target protein are not correctly oriented towards the E3 ligase's active site.[9]

The PEG8 linker, with a moderate length and high flexibility, often represents an optimal starting point for PROTAC design. It provides sufficient reach and conformational freedom to allow the POI and E3 ligase to adopt a favorable orientation for efficient ubiquitin transfer.[10]

Quantitative Analysis of PEG-Containing PROTACs

The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data from studies investigating the impact of linker length on PROTAC performance.

Target ProteinE3 LigaseLinker CompositionDC50Dmax (%)Cell Line
BRD4VHLPEG515 nM>98%HeLa
BRD4VHLPEG420 nM95%HeLa
BRD4VHLPEG630 nM92%HeLa
TBK1VHL21-atom (PEG/Alkyl)3 nM96%MM.1S
TBK1VHL29-atom (PEG/Alkyl)292 nM76%MM.1S
ERαVHL16-atom (Alkyl/PEG)~1 µM~95%MCF7
ERαVHL9-atom (Alkyl/PEG)>10 µM~50%MCF7

Table 1: Comparative in vitro degradation data for PROTACs with varying linker lengths. Data is synthesized from multiple sources for illustrative purposes.[1][11][12]

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental strategies involved in PROTAC development.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (e.g., with PEG8 Linker) Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds E3 Ternary->PROTAC Recycled PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Workflow Experimental Workflow for PROTAC Evaluation cluster_design Design & Synthesis cluster_invitro In Vitro Validation cluster_cellular Cellular Assays cluster_invivo In Vivo Studies arrow arrow Design 1. PROTAC Design (Select POI/E3 Ligands, Linker) Synthesis 2. Chemical Synthesis (e.g., using this compound) Design->Synthesis TernaryAssay 3. Ternary Complex Assay (SPR, ITC, NanoBRET) Synthesis->TernaryAssay UbiAssay 4. Ubiquitination Assay (In Vitro Reconstituted System) TernaryAssay->UbiAssay DegradationAssay 5. Degradation Assay (Western Blot, In-Cell Western) UbiAssay->DegradationAssay DC50 6. Determine DC50 / Dmax DegradationAssay->DC50 Selectivity 7. Selectivity Profiling (Proteomics) DC50->Selectivity PKPD 8. PK/PD & Efficacy Studies (Animal Models) Selectivity->PKPD

A typical workflow for the design, synthesis, and evaluation of novel PROTACs.

MAPK_Pathway PROTAC Targeting of the MAPK/ERK Signaling Pathway cluster_pathway MAPK/ERK Cascade cluster_protac PROTAC Intervention GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Degradation MEK Degradation MEK->Degradation Ubiquitination Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Response Cellular Response (Proliferation, Survival) Transcription->Response PROTAC_MEK MEK-Targeting PROTAC (with PEG8 Linker) PROTAC_MEK->MEK Binds E3 E3 Ligase E3->PROTAC_MEK Recruits Proteasome Proteasome Degradation->ERK Blocks Phosphorylation Degradation->Proteasome

Targeting the MAPK pathway by inducing degradation of MEK1/2 via a specific PROTAC.

Key Experimental Protocols

Detailed and robust experimental protocols are essential for the successful development and validation of PROTACs.

Protocol: Synthesis of a PROTAC using this compound

This protocol provides a representative two-step synthesis for coupling a POI ligand (with a free amine) and an E3 ligase ligand (with a free amine) using the bifunctional this compound linker.

Step 1: Coupling of POI Ligand to Linker

  • Activation of Linker: Dissolve this compound (1.1 eq) in anhydrous dichloromethane (DCM). Add an activating agent such as N,N'-Disuccinimidyl carbonate (DSC) (1.2 eq) and a base like triethylamine (TEA) (2.5 eq). Stir at room temperature for 4-6 hours to form the NHS ester-activated linker.

  • Amide Coupling: In a separate flask, dissolve the amine-containing POI ligand (1.0 eq) in anhydrous dimethylformamide (DMF). Add the activated linker solution dropwise to the POI ligand solution. Stir at room temperature overnight.

  • Work-up and Purification: Monitor the reaction by LC-MS. Upon completion, dilute with ethyl acetate and wash with saturated sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product (POI-PEG8-Boc) by flash column chromatography.

Step 2: Deprotection and Coupling of E3 Ligase Ligand

  • Boc Deprotection: Dissolve the purified POI-PEG8-Boc intermediate in a solution of 20-30% trifluoroacetic acid (TFA) in DCM. Stir at room temperature for 1-2 hours until deprotection is complete (monitor by LC-MS). Remove the solvent and TFA under reduced pressure to yield the amine salt (POI-PEG8-NH2).

  • Coupling of E3 Ligase Ligand: The coupling strategy for the E3 ligase ligand depends on its available functional group. Assuming the E3 ligand has a carboxylic acid, activate it using a coupling reagent like HATU (1.2 eq) and a base like DIPEA (3.0 eq) in anhydrous DMF.

  • Final Coupling: Add the POI-PEG8-NH2 intermediate to the activated E3 ligase ligand solution. Stir at room temperature overnight.

  • Final Purification: Purify the final PROTAC product by preparative HPLC to achieve high purity (>95%) for biological testing. Confirm the structure and mass by ¹H NMR and high-resolution mass spectrometry.

Protocol: Western Blot for Protein Degradation Analysis

This protocol is used to determine the DC50 and Dmax of a PROTAC.[7]

  • Cell Seeding: Plate adherent cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh culture medium. A typical concentration range is 1 nM to 10,000 nM. Aspirate the old medium and replace it with the medium containing the PROTAC dilutions or a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: Place plates on ice and wash cells twice with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay to ensure equal protein loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Separate proteins via electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the POI.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize protein levels.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software. Normalize the POI band intensity to the loading control and calculate the percentage of remaining protein relative to the vehicle control. Plot the results to determine DC50 and Dmax values.

Protocol: In Vitro Ubiquitination Assay

This assay directly confirms that the PROTAC can mediate the ubiquitination of the POI.[3]

  • Reaction Assembly: In a microcentrifuge tube on ice, assemble the reaction components in ubiquitination buffer (e.g., 50 mM Tris, 5 mM MgCl2, 1 mM DTT). The final reaction should contain:

    • E1 Activating Enzyme (e.g., 50 nM)

    • E2 Conjugating Enzyme (e.g., 250 nM, specific to the E3 ligase)

    • E3 Ligase Complex (e.g., 100 nM)

    • Protein of Interest (POI) (e.g., 250 nM)

    • Ubiquitin (e.g., 8 µM)

    • PROTAC (at desired concentration, e.g., 10 µM) or vehicle control (DMSO)

  • Initiation: Initiate the reaction by adding ATP to a final concentration of 5 mM.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Analysis: Analyze the reaction products by Western blot. Probe the membrane with an antibody against the POI. A ladder of higher molecular weight bands corresponding to mono- and poly-ubiquitinated POI should be visible in the PROTAC-treated lane but absent or significantly reduced in the control lanes (e.g., no PROTAC, no E3 ligase).

Conclusion and Future Perspectives

The linker is an indispensable component of a PROTAC molecule, with the PEG8 linker representing a versatile and effective scaffold for initial PROTAC design. Its inherent flexibility and hydrophilicity address key challenges in developing potent protein degraders.[] The systematic optimization of linker length, composition, and attachment points remains a critical step in moving from a promising initial hit to a clinical candidate. The experimental protocols and conceptual frameworks provided in this guide serve as a foundational resource for researchers dedicated to advancing the field of targeted protein degradation. As our understanding of the structural biology of ternary complexes deepens, future linker design will become increasingly rational and structure-guided, paving the way for a new generation of highly selective and potent therapeutics.

References

The Strategic Role of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern bioconjugation and drug development, serving as a critical protecting group for amines in polyethylene glycol (PEG) linkers.[1] Its acid-labile nature provides a robust tool for the controlled, sequential synthesis of complex biomolecules such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other PEGylated therapeutics.[1][2] This guide offers a comprehensive overview of the Boc protecting group's function in PEG linkers, detailing its chemical principles, applications, and the experimental protocols essential for its successful implementation.

Core Principles of Boc Protection in PEG Linkers

The primary role of the Boc group is to temporarily block the high reactivity of a primary or secondary amine on a PEG linker.[1] This protection is fundamental for directing chemical reactions to other functional groups on the linker or a conjugated molecule. The Boc group's stability under a wide array of non-acidic conditions, including basic and nucleophilic environments, makes it compatible with numerous synthetic steps.[1] Its defining characteristic is its facile removal under acidic conditions, which cleanly regenerates the free amine for subsequent conjugation steps.[3][4]

This functionality is particularly vital in heterobifunctional PEG linkers . These linkers possess a Boc-protected amine at one terminus and a different reactive group (e.g., NHS ester, maleimide, alkyne) at the other.[1] This dual functionality enables a controlled, stepwise assembly of complex molecular architectures, preventing undesirable side reactions and ensuring the precise construction of the final bioconjugate.[1][5] The inclusion of the PEG spacer itself enhances the solubility, stability, and pharmacokinetic properties of the conjugated molecule.[6][7][8]

Quantitative Data Presentation

The efficiency of the Boc protection and deprotection steps is paramount for the overall yield and purity of the final bioconjugate. The following tables summarize key quantitative data related to these processes.

Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers

ProcessReagent(s)SolventTemperature (°C)Time (h)Typical Yield (%)
Protection Di-tert-butyl dicarbonate ((Boc)₂O), DIPEADichloromethane (DCM)Room Temp (20-25)3 - 12>95
Deprotection Trifluoroacetic Acid (TFA) (20-50% v/v)Dichloromethane (DCM)0 to Room Temp0.5 - 2>90
Deprotection 4M HCl in 1,4-Dioxane1,4-DioxaneRoom Temp (20-25)1 - 4>90

Data synthesized from multiple sources for illustrative purposes.[1][9][10][11]

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection

Acidic ReagentConcentration (in DCM)Time (h)Purity of Deprotected Amine (HPLC)Notes
Trifluoroacetic Acid (TFA)20% (v/v)2~95%Standard, effective conditions for most substrates.
Trifluoroacetic Acid (TFA)50% (v/v)0.5>98%Faster deprotection, useful for less sensitive molecules.[12]
Hydrochloric Acid (HCl)4M (in Dioxane)1>97%Alternative to TFA; avoids trifluoroacetylation side reactions.[11]

Purity is dependent on the specific PEG linker and conjugated molecule. Data is representative.[1][11]

Table 3: Comparison of Boc and Fmoc Protecting Groups

FeatureBoc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethoxycarbonyl)
Cleavage Condition Strong Acid (e.g., TFA)Base (e.g., Piperidine)
Stability Stable to bases and nucleophilesStable to acids
Orthogonality Orthogonal to Fmoc, Cbz groupsOrthogonal to Boc, Cbz groups
Primary Use Case Solid-phase peptide synthesis, solution-phase synthesisSolid-phase peptide synthesis (often preferred for its milder deprotection)

[1][13]

Mandatory Visualizations

The following diagrams illustrate key mechanisms and workflows involving Boc-protected PEG linkers.

Boc_Protection_Mechanism Amine R-PEG-NH₂ (Amino-PEG Linker) Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Base Base (e.g., DIPEA) Boc2O->Intermediate Product R-PEG-NH-Boc (Boc-Protected Linker) Intermediate->Product Elimination Byproducts t-BuOH + CO₂ + HB⁺ Intermediate->Byproducts

Caption: Mechanism of Boc protection of a terminal amine on a PEG linker.

Boc_Deprotection_Mechanism ProtectedAmine R-PEG-NH-Boc Protonated Protonated Carbamate (Resonance Stabilized) ProtectedAmine->Protonated Acid H⁺ (from TFA) Acid->Protonated Protonation Carbocation tert-Butyl Cation Protonated->Carbocation Cleavage CarbamicAcid R-PEG-NH-COOH (Carbamic Acid) Protonated->CarbamicAcid Isobutylene Isobutylene Carbocation->Isobutylene Elimination FinalAmine R-PEG-NH₃⁺ (Deprotected Amine Salt) CarbamicAcid->FinalAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Two_Stage_Conjugation_Workflow start Start: Boc-NH-PEG-COOH + Target Molecule (R'-NH₂) step1 Step 1: NHS Ester Activation Activate COOH group of PEG linker using EDC and Sulfo-NHS. start->step1 step2 Step 2: Amine Coupling React activated PEG-NHS ester with amine on target molecule. step1->step2 intermediate Intermediate Product: Boc-NH-PEG-CO-NH-R' step2->intermediate step3 Step 3: Purification Remove excess reagents (e.g., dialysis, SEC) intermediate->step3 step4 Step 4: Boc Deprotection Treat with TFA in DCM to remove the Boc group. step3->step4 end Final Conjugate: NH₂-PEG-CO-NH-R' step4->end

Caption: Experimental workflow for two-stage PEG conjugation.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving reproducible results.

Protocol 1: Boc Protection of an Amino-PEG Linker

This protocol describes a general procedure for protecting a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).[1][9]

Materials:

  • Amino-PEG linker

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask (concentration ~0.1 M).

  • Add DIPEA (2-3 equivalents relative to the amine).

  • Add (Boc)₂O (1.1-1.5 equivalents) to the solution portion-wise while stirring.

  • Stir the reaction mixture at room temperature for 3-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1% HCl), followed by saturated sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected PEG linker.

Protocol 2: Boc Deprotection of a PEG Linker

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA).[1][10][11]

Materials:

  • Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional scavenger for certain substrates)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v). If required, add TIS (2.5-5% v/v) as a scavenger.[11]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[11]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

  • Co-evaporate with toluene (3x) to help remove residual TFA.[11]

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization to the free amine, dissolve the residue in DCM and wash carefully with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amino-PEG linker.[1]

Protocol 3: Solid-Phase Synthesis using a Boc-Amino-PEG-Resin

This protocol provides a general overview of using a Boc-protected amino-PEG-functionalized resin for Solid-Phase Peptide Synthesis (SPPS).[1]

Materials:

  • Boc-amino-PEG-resin

  • Boc-protected amino acids

  • Coupling reagents (e.g., HBTU, DCC/HOBt)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes in the synthesis vessel.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group from the PEG linker, exposing the terminal amine.

  • Washing: Wash the resin thoroughly with DCM, followed by DMF.

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF to deprotonate the newly formed ammonium salt. Wash again with DMF.

  • Amino Acid Coupling:

    • Pre-activate the next Boc-protected amino acid with a coupling reagent (e.g., HBTU/DIPEA in DMF) for several minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative method (e.g., ninhydrin test).

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage: After the final amino acid is coupled and the terminal Boc group is removed, cleave the completed peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA).

References

An In-depth Technical Guide to PEG Linkers in Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polyethylene glycol (PEG) linkers have become indispensable tools in the design of targeted therapeutics, offering a versatile strategy to enhance the efficacy and safety of potent drug molecules.[1] Their unique physicochemical properties—including high water solubility, biocompatibility, and low immunogenicity—address many of the challenges associated with delivering hydrophobic drugs and large biomolecules.[1][2] This guide provides a comprehensive technical overview of PEG linkers, covering their core functions, classification, impact on pharmacokinetics, and the experimental protocols essential for their development and characterization.

Core Concepts and Advantages of PEG Linkers

At its core, a PEG linker is a flexible, hydrophilic spacer composed of repeating ethylene oxide units that connects a targeting moiety (such as a monoclonal antibody) to a therapeutic payload (like a cytotoxic agent).[1][3] This conjugation, often referred to as PEGylation, imparts several significant advantages that are critical for the success of targeted therapies like antibody-drug conjugates (ADCs) and PROTACs.[4][5]

Key Advantages:

  • Enhanced Solubility and Stability: Many potent cytotoxic drugs are hydrophobic, leading to aggregation and poor stability in aqueous environments.[6][7] PEG linkers act as a hydrophilic shield, improving the solubility of the entire conjugate and preventing aggregation.[8][9][10]

  • Improved Pharmacokinetics (PK): PEGylation significantly increases the hydrodynamic size of the therapeutic, which reduces renal clearance and prolongs its circulation half-life.[2][4][] This extended exposure increases the probability of the drug reaching its target site.[12]

  • Reduced Immunogenicity: The flexible PEG chain can mask antigenic epitopes on the drug or protein, reducing recognition by the immune system and minimizing the risk of adverse immune reactions.[8][13][14]

  • Increased Drug-to-Antibody Ratio (DAR): Hydrophilic PEG linkers can overcome the aggregation issues associated with conjugating multiple hydrophobic drug molecules to a single antibody.[8] This allows for a higher DAR, potentially delivering a more potent cytotoxic punch to the target cell.[8] Branched or multi-arm PEG linkers can further enhance this "payload doubling" effect, leading to a significant increase in in-vivo potency.[8]

Classification of PEG Linkers

PEG linkers are broadly classified based on their release mechanism and structure, which are critical design considerations that dictate the stability, efficacy, and safety profile of the therapeutic.[15]

By Release Mechanism:

  • Cleavable Linkers: These linkers are designed to release the payload under specific conditions prevalent in the target microenvironment, such as low pH in endosomes or the presence of specific enzymes like cathepsins.[9][16] This targeted release minimizes exposure of healthy tissues to the cytotoxic agent, reducing side effects.[13] More than 80% of clinically approved ADCs utilize cleavable linkers.[9]

  • Non-Cleavable Linkers: These linkers rely on the complete lysosomal degradation of the antibody component to release the drug payload.[16][17] This results in the payload being released with an attached amino acid residue from the antibody.[17] Non-cleavable linkers generally exhibit greater plasma stability, which can improve the therapeutic index and reduce off-target toxicity.[17]

By Structure:

  • Linear PEGs: The most common structure, consisting of a straight chain of ethylene glycol units.

  • Branched PEGs: These structures have multiple PEG arms extending from a central core. This architecture allows for the attachment of more payload molecules per conjugation site, increasing the DAR without causing aggregation.[8]

  • Pendant PEGs: In this configuration, PEG chains are attached as side chains to the main drug-linker structure. Studies have shown that certain pendant PEG designs can lead to ADCs with improved stability and slower clearance rates compared to linear configurations.[6][7]

Quantitative Impact of PEG Linkers on Pharmacokinetics

The primary pharmacokinetic outcome of PEGylation is the extension of the drug's circulation half-life.[4] This effect is directly related to the molecular weight of the PEG chain; a higher molecular weight generally leads to a longer half-life.[]

PropertyUnmodified TherapeuticPEGylated TherapeuticRationale
Circulation Half-life (t½) Short (minutes to hours)Extended (hours to days)[]Increased hydrodynamic size reduces renal clearance and enzymatic degradation.[2][][12]
Plasma Concentration (Cmax) LowerHigher[8]Slower clearance from the bloodstream.
Area Under the Curve (AUC) LowerIncreased[8]Greater overall systemic exposure over time.
Immunogenicity Higher PotentialReduced[8][13]PEG chains mask antigenic sites.
Solubility Often Low (for small molecules)Increased[8][10]The hydrophilic nature of PEG overcomes the hydrophobicity of the payload.

Table 1: Comparative Pharmacokinetic and Physicochemical Properties.

Experimental Protocols

Developing a therapeutic with a PEG linker involves a series of critical experimental steps, from synthesis and conjugation to characterization and in-vitro evaluation.

A. Synthesis of a Heterobifunctional PEG Linker (e.g., Maleimide-PEG-NHS Ester)

This protocol describes the synthesis of a common heterobifunctional linker used to connect an antibody (via lysine residues) to a drug containing a thiol group.

  • PEG Activation (Hydroxyl to NHS ester):

    • Dissolve α-hydroxyl-ω-carboxyl PEG in anhydrous Dichloromethane (DCM).

    • Add N-Hydroxysuccinimide (NHS) and a coupling agent like Dicyclohexylcarbodiimide (DCC) in a 1.2:1.1 molar ratio relative to the PEG.

    • Stir the reaction under an inert atmosphere (e.g., argon) at room temperature for 24 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Precipitate the product by adding cold diethyl ether, then filter and dry under vacuum.

    • Confirm the structure using ¹H NMR and Mass Spectrometry.

  • Introduction of the Maleimide Group:

    • The specific chemistry for introducing the maleimide group can vary, often involving multi-step synthesis starting from a PEG diamine or other suitable precursor. A common route involves reacting a maleic anhydride derivative with an amino-terminated PEG.

B. Conjugation to an Antibody (ADC Formation)

  • Antibody Preparation:

    • Buffer exchange the monoclonal antibody into a suitable conjugation buffer (e.g., PBS, pH 7.4).

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Conjugation Reaction:

    • Dissolve the Maleimide-PEG-NHS ester linker in a co-solvent like DMSO.

    • Add the linker solution to the antibody solution at a specific molar excess (e.g., 5-10 fold) to target lysine residues.

    • Allow the reaction to proceed for 2-4 hours at 4°C with gentle mixing.

    • Quench the reaction by adding an excess of a primary amine-containing buffer like Tris.

  • Payload Attachment:

    • Partially reduce the interchain disulfide bonds of the antibody using a mild reducing agent like TCEP to generate free thiol groups.

    • Add the thiol-containing cytotoxic drug to the antibody-linker intermediate.

    • Incubate for 1-2 hours at room temperature.

  • Purification:

    • Remove unconjugated linker and drug using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

C. Characterization of the PEGylated ADC

  • Drug-to-Antibody Ratio (DAR) Determination:

    • Use Hydrophobic Interaction Chromatography (HIC) to separate species with different numbers of conjugated drugs.

    • Alternatively, use UV-Vis spectroscopy to measure the absorbance of the protein (at 280 nm) and the drug (at its specific λmax) to calculate the average DAR.

  • Purity and Aggregation Analysis:

    • Use Size-Exclusion Chromatography (SEC-HPLC) to determine the percentage of monomer, aggregate, and fragment in the final product.

  • Confirmation of Conjugation Sites:

    • Employ peptide mapping. This involves digesting the ADC with an enzyme (e.g., trypsin) and analyzing the resulting peptides by LC-MS/MS to identify the specific lysine residues where the PEG linker is attached.[18][19]

Visualizing Workflows and Pathways

Diagram 1: General Workflow for ADC Development with PEG Linkers

ADC_Development_Workflow cluster_design Design & Synthesis cluster_conjugation Conjugation cluster_characterization Characterization cluster_evaluation Evaluation Linker_Synth Linker Synthesis (e.g., Mal-PEG-NHS) Conjugation mAb + Linker + Payload Linker_Synth->Conjugation Payload_Mod Payload Modification (add thiol group) Payload_Mod->Conjugation mAb_Prep mAb Preparation mAb_Prep->Conjugation Purification Purification (SEC/TFF) Conjugation->Purification DAR_Analysis DAR Analysis (HIC) Purification->DAR_Analysis Purity_Analysis Purity/Aggregation (SEC) DAR_Analysis->Purity_Analysis Site_Analysis Peptide Mapping (LC-MS) Purity_Analysis->Site_Analysis In_Vitro In Vitro Assays (Cytotoxicity, Stability) Site_Analysis->In_Vitro In_Vivo In Vivo Studies (PK, Efficacy) In_Vitro->In_Vivo

Caption: Workflow for developing a PEG-linked antibody-drug conjugate.

Diagram 2: Logical Relationship of PEG Linker Properties

PEG_Properties_Impact cluster_properties Linker Properties cluster_physico Physicochemical Outcomes cluster_bio Biological Outcomes Length PEG Length / MW Solubility Solubility Length->Solubility Increases Size Hydrodynamic Size Length->Size Increases Structure Structure (Linear vs. Branched) DAR Max. DAR Structure->DAR Branched increases Chemistry Chemistry (Cleavable vs. Non-cleavable) Stability Plasma Stability Chemistry->Stability Non-cleavable increases Toxicity Off-Target Toxicity Chemistry->Toxicity Cleavable may increase (premature release) Solubility->DAR Enables Higher PK Pharmacokinetics (t½) Size->PK Improves Immunogenicity Immunogenicity Size->Immunogenicity Reduces Efficacy Therapeutic Efficacy Stability->Efficacy Improves Stability->Toxicity Reduces DAR->Efficacy Increases PK->Efficacy Improves

Caption: Impact of PEG linker properties on outcomes.

Diagram 3: Signaling Pathway of a Generic ADC Targeting a Receptor Tyrosine Kinase (RTK)

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane cluster_cytoplasm cluster_nucleus ADC ADC (mAb-PEG-Payload) RTK Receptor Tyrosine Kinase (e.g., HER2) ADC->RTK 1. Binding Endosome Endosome RTK->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload (e.g., DM1) Lysosome->Payload 4. Linker Cleavage & Payload Release Microtubules Microtubules Payload->Microtubules 5. Binds & Disrupts Apoptosis Apoptosis (Cell Death) Microtubules->Apoptosis 6. Mitotic Arrest Leads to...

Caption: Mechanism of action for an ADC with a cleavable PEG linker.

References

Hydroxy-PEG8-Boc: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Hydroxy-PEG8-Boc, a heterobifunctional polyethylene glycol (PEG) linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug conjugates. Understanding the physicochemical properties of this linker is critical for its effective handling, formulation, and the overall success of the resulting bioconjugates.

Solubility Profile

This compound is an amphiphilic molecule, possessing both a hydrophilic PEG chain and a hydrophobic tert-butyloxycarbonyl (Boc) protecting group. This structure dictates its solubility in a range of solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound and related compounds. It is important to note that comprehensive solubility data in a wide array of organic solvents is not extensively published and is typically determined empirically.

Solvent/SystemCompoundSolubilityNotes
Dimethyl Sulfoxide (DMSO)This compound200 mg/mL (401.12 mM)Ultrasonic treatment may be required. Hygroscopic DMSO can affect solubility.[1]
Watert-Boc-N-amido-PEG8-acidSolubleThe hydrophilic PEG spacer enhances aqueous solubility.[2]
Dichloromethane (DCM)t-Boc-N-amido-PEG8-acidSolubleData for a closely related compound.[2]
Dimethylformamide (DMF)t-Boc-N-amido-PEG8-acidSolubleData for a closely related compound.[2]
DMSO/PEG300/Tween-80/SalineThis compound≥ 5 mg/mLA common formulation for in vivo studies.[1]
20% SBE-β-CD in SalineThis compound≥ 5 mg/mLAn alternative aqueous formulation.[1]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach to determine the equilibrium solubility of a compound in a specific solvent.[3]

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO, DCM)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., CAD, ELSD, or UV if a chromophore is present)

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for 24-48 hours to allow the system to reach equilibrium.[3]

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.[3]

  • Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining particulates.[3]

  • Dilution: Accurately dilute a known volume of the clear filtrate with the same solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the original concentration in the undiluted filtrate, which represents the equilibrium solubility.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis prep1 Add excess this compound to solvent prep2 Seal vial equil1 Agitate on orbital shaker (24-48h at constant temp) prep2->equil1 sep1 Centrifuge to pellet solid equil1->sep1 sep2 Filter supernatant (0.22 µm) sep1->sep2 sep3 Dilute filtrate sep2->sep3 sep4 Quantify by HPLC sep3->sep4

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Stability Profile

The stability of this compound is influenced by pH, temperature, and the presence of oxidative agents. The two main points of potential degradation are the acid-labile Boc group and the PEG backbone.

pH and Temperature Stability
  • Acidic Conditions: The tert-butyloxycarbonyl (Boc) protecting group is susceptible to cleavage under anhydrous acidic conditions.[4] The kinetics of this deprotection can be second-order with respect to the acid concentration.[5] Therefore, prolonged exposure to strong acids will lead to the degradation of this compound into the corresponding free amine and byproducts like isobutylene and carbon dioxide.[6]

  • Neutral and Basic Conditions: The Boc group is generally stable to most nucleophiles and bases, making this compound relatively stable at neutral and basic pH.[4] The ether linkages of the PEG backbone are also generally stable under these conditions.

  • Thermal Stability: For long-term storage, freezing is recommended. Stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C when stored under nitrogen and protected from moisture.[1] At room temperature, the compound should be handled for shorter periods.

Storage Recommendations

The following table summarizes the recommended storage conditions for this compound.

FormStorage TemperatureAtmosphereDuration
Neat (as received)4°CUnder Nitrogen, Dry-
In Solvent-20°CUnder Nitrogen, Dry1 month
In Solvent-80°CUnder Nitrogen, Dry6 months

Data sourced from MedChemExpress.[1]

Potential Degradation Pathways

The primary degradation pathway of concern is the acid-catalyzed cleavage of the Boc group. Additionally, the polyethylene glycol chain can be susceptible to oxidation, although this typically requires more aggressive conditions.

G Potential Degradation Pathways of this compound cluster_acid Acid-Catalyzed Deprotection cluster_ox Oxidative Degradation struct {this compound | HO-(CH2CH2O)8-NHBoc} prod1 Free Amine HO-(CH2CH2O)8-NH2 struct->prod1 H+ prod3 Oxidized PEG Fragments struct->prod3 [O] prod2 Isobutylene + CO2

Caption: Potential degradation pathways for this compound.

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating HPLC method can be developed to resolve this compound from its potential degradants. This protocol is based on methods developed for other PEGylated compounds.[7][8]

Materials:

  • This compound

  • Acids (e.g., HCl, trifluoroacetic acid), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

  • HPLC system with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for universal detection of non-chromophoric compounds.

  • A suitable reversed-phase HPLC column (e.g., C18, PFP).

Procedure:

  • Forced Degradation Study:

    • Acid/Base Hydrolysis: Incubate solutions of this compound in acidic and basic media (e.g., 0.1 M HCl, 0.1 M NaOH) at an elevated temperature (e.g., 60°C).

    • Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Stress: Expose a solution to dry heat.

    • Photostability: Expose a solution to UV light according to ICH guidelines.

  • HPLC Method Development:

    • Develop a gradient elution method using a mobile phase system such as water with a small amount of acid (e.g., 0.05% TFA) and an organic solvent like acetonitrile or methanol.

    • Optimize the gradient to achieve separation between the parent peak of this compound and any peaks that appear in the stressed samples.

  • Method Validation: Validate the developed method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Role in PROTAC Synthesis

This compound is a linker used in the synthesis of PROTACs. Its hydroxyl group can be functionalized to attach to a ligand for a target protein, while the Boc-protected amine can be deprotected to attach to a ligand for an E3 ubiquitin ligase. The PEG8 spacer provides the necessary length and flexibility for the PROTAC to effectively bridge the target protein and the E3 ligase, facilitating ubiquitination and subsequent degradation of the target protein.

G Role of this compound in PROTAC Assembly linker This compound (HO-PEG-NHBoc) step1 Functionalize -OH linker->step1 ligand1 Target Protein Ligand ligand1->step1 ligand2 E3 Ligase Ligand protac PROTAC (Ligand1-PEG-Ligand2) ligand2->protac intermediate Ligand1-PEG-NHBoc step1->intermediate step2 Deprotect Boc (Acid) step2->protac intermediate->step2

References

An In-depth Technical Guide to Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional Poly(ethylene glycol) (PEG) linkers are crucial tools in modern biotechnology and pharmaceutical development, acting as molecular bridges to connect two different chemical or biological entities.[1][2] These linkers consist of a central PEG backbone of varying lengths, capped at each end with distinct reactive functional groups.[1] This unique dual-reactivity allows for the precise and controlled conjugation of molecules such as proteins, peptides, antibodies, and small molecule drugs.[1][2] The incorporation of the PEG chain imparts several advantageous properties to the resulting conjugate, including enhanced aqueous solubility, increased stability, reduced immunogenicity, and improved pharmacokinetic profiles.[1][3][4] Consequently, heterobifunctional PEG linkers are indispensable in the design of advanced therapeutics like antibody-drug conjugates (ADCs), targeted drug delivery systems, and diagnostic agents.[1][2][5]

Core Concepts: Structure and Properties

The fundamental structure of a heterobifunctional PEG linker is defined by its three key components: two different terminal functional groups and a central hydrophilic PEG chain. This modular design provides significant versatility in bioconjugation strategies.[1][6]

Key Properties:

  • Biocompatibility: PEG is well-established for its low toxicity and minimal immunogenicity, making it a safe and effective choice for in vivo applications.[1][7]

  • Solubility: The hydrophilic nature of the PEG backbone significantly enhances the water solubility of hydrophobic molecules, which can improve their bioavailability and ease of formulation.[1][2][8]

  • Flexibility: The PEG chain offers a flexible spacer between the conjugated molecules, which helps to minimize steric hindrance and allows each component to maintain its intended biological activity.[1][]

  • Pharmacokinetics: The process of attaching PEG chains, known as PEGylation, increases the hydrodynamic radius of the conjugated molecule. This leads to reduced renal clearance and a longer circulation half-life in the body.[1][7]

  • Reduced Immunogenicity: The "stealth" properties of the PEG chain can shield the conjugated molecule from the host's immune system, reducing the likelihood of an immune response.[2][10]

Types of Heterobifunctional PEG Linkers

A wide variety of heterobifunctional PEG linkers are available, distinguished by their terminal reactive groups. The selection of a specific linker is determined by the functional groups present on the molecules to be conjugated (e.g., amines, thiols, carboxyls, or hydroxyls on proteins and peptides).[1][]

Common Reactive Groups and Their Targets:
Reactive GroupTarget Functional GroupResulting Bond
N-Hydroxysuccinimide (NHS) Ester Amine (-NH₂)Amide
Maleimide (MAL) Thiol/Sulfhydryl (-SH)Thioether
Carboxyl (-COOH) Amine (-NH₂)Amide
**Amine (-NH₂) **Carboxyl (-COOH)Amide
Azide (-N₃) AlkyneTriazole (via Click Chemistry)
Alkyne Azide (-N₃)Triazole (via Click Chemistry)
Aldehyde Amine (-NH₂)Schiff Base (reducible to stable amine)
Quantitative Data on Common Heterobifunctional PEG Linkers:

The length of the PEG chain is a critical parameter that influences the properties of the final conjugate.[1][11] Longer PEG chains generally lead to increased solubility and a longer half-life but may also reduce the biological activity of the conjugated molecule.[12]

Linker TypeMolecular Weight ( g/mol )Number of PEG Units (n)Linker Length (Å)
NHS-PEG₂-Maleimide~3672~10.5
NHS-PEG₄-Maleimide~4554~17.9
NHS-PEG₈-Maleimide~6318~32.7
NHS-PEG₁₂-Maleimide~80712~47.5
NHS-PEG₂₄-Maleimide~124024~91.9
Azide-PEG₄-NHS Ester~4164~17.9
Alkyne-PEG₄-NHS Ester~3994~17.9
Amine-PEG₄-Carboxylic Acid~2374~17.9
Thiol-PEG₄-NHS Ester~4174~17.9

Note: Linker length is an approximation and can vary based on the conformation of the PEG chain.

Applications in Drug Development

Heterobifunctional PEG linkers are integral to various areas of drug development, from targeted cancer therapies to novel diagnostic tools.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[2] Heterobifunctional PEG linkers are pivotal in constructing stable and effective ADCs by:[2][8]

  • Connecting the antibody and the drug: The linker ensures that the cytotoxic payload is securely attached to the antibody until it reaches the target cancer cell.[2]

  • Enhancing solubility: Many potent cytotoxic drugs are hydrophobic. PEG linkers improve the overall solubility of the ADC, preventing aggregation.[2][8]

  • Controlling drug release: Some linkers are designed to be cleavable under specific conditions within the tumor microenvironment (e.g., acidic pH or presence of certain enzymes), ensuring targeted drug release.[2]

ADC_Workflow cluster_antibody Antibody Preparation cluster_linker_drug Linker-Drug Synthesis cluster_conjugation ADC Conjugation cluster_purification_analysis Purification & Analysis Antibody Monoclonal Antibody ADC_Formation Antibody-Linker-Drug Conjugation Step 2 Antibody->ADC_Formation Linker Heterobifunctional PEG Linker Drug Cytotoxic Drug Linker->Drug Conjugation Step 1 Drug->ADC_Formation Purification Purification (e.g., SEC, IEX) ADC_Formation->Purification Crude ADC Analysis Characterization (e.g., LC-MS, SDS-PAGE) Purification->Analysis Purified ADC

Protein and Peptide PEGylation

PEGylation of therapeutic proteins and peptides can significantly improve their clinical utility.[3][13] Heterobifunctional linkers allow for site-specific PEGylation, which is crucial for preserving the biological activity of the protein.[13] Benefits include:

  • Extended half-life: Reduced clearance by the kidneys.[1][7]

  • Increased stability: Protection from enzymatic degradation.[3]

  • Reduced immunogenicity: Masking of antigenic sites.[2][10]

Nanoparticle Surface Modification

Heterobifunctional PEG linkers are used to functionalize the surface of nanoparticles for targeted drug delivery and imaging applications.[2][3][5] One end of the linker attaches to the nanoparticle surface, while the other end can be conjugated to a targeting ligand (e.g., an antibody or peptide) to direct the nanoparticle to specific cells or tissues.[2]

Linker_Selection_Logic Start Define Molecules to Conjugate IdentifyGroups Identify Reactive Functional Groups (e.g., -NH₂, -SH, -COOH) Start->IdentifyGroups SelectLinker Select Heterobifunctional PEG Linker with Compatible End Groups IdentifyGroups->SelectLinker ConsiderLength Determine Required PEG Chain Length SelectLinker->ConsiderLength Application Consider Application Needs (Solubility, Stability, PK) ConsiderLength->Application FinalLinker Final Linker Choice Application->FinalLinker

Experimental Protocols

General Protocol for Antibody-Drug Conjugation using NHS-PEG-Maleimide Linker

This protocol outlines a general two-step procedure for conjugating a thiol-containing drug to an antibody via its lysine residues.

Materials:

  • Therapeutic Antibody (e.g., Trastuzumab)

  • NHS-PEG-Maleimide linker

  • Thiol-containing drug molecule

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • EDTA

  • Size Exclusion Chromatography (SEC) system

  • Tris(2-carboxyethyl)phosphine (TCEP) for drug reduction (if necessary)

  • Quenching agent (e.g., Tris or glycine)

Procedure:

  • Antibody Modification with the Linker:

    • Dissolve the antibody in PBS buffer to a concentration of 5-10 mg/mL.

    • Add a 5 to 10-fold molar excess of the NHS-PEG-Maleimide linker to the antibody solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.[1]

    • Remove excess, unreacted linker using a desalting column or SEC equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.0).[14]

  • Preparation of Thiol-containing Drug:

    • If the drug contains a disulfide bond, it must be reduced to expose the free thiol group.

    • Dissolve the drug in a suitable solvent and add a 2 to 5-fold molar excess of TCEP.

    • Incubate for 30-60 minutes at room temperature.

  • Conjugation of Drug to Modified Antibody:

    • Immediately add the reduced, thiol-containing drug to the purified maleimide-activated antibody solution. A molar excess of the drug (e.g., 2 to 5-fold over the maleimide groups) is typically used.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[14]

  • Quenching and Purification:

    • (Optional) Quench any unreacted maleimide groups by adding a quenching agent like N-ethylmaleimide or cysteine.

    • Purify the final ADC using SEC or another suitable chromatography method to remove unreacted drug, linker, and any aggregates.[14]

  • Characterization:

    • Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and stability using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry.

General Protocol for Protein PEGylation using an NHS-activated PEG Linker

This protocol describes the conjugation of an NHS-activated PEG linker to the primary amines (lysine residues) of a protein.

Materials:

  • Protein of interest

  • NHS-activated heterobifunctional PEG linker

  • Conjugation buffer (e.g., PBS or borate buffer, pH 7.5-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., SEC or Ion Exchange Chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the conjugation buffer to a desired concentration (typically 1-10 mg/mL). Ensure the buffer does not contain primary amines (e.g., Tris).

  • PEGylation Reaction:

    • Add the NHS-activated PEG linker to the protein solution. The molar ratio of linker to protein will depend on the desired degree of PEGylation and should be optimized (e.g., 5:1 to 20:1).

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 20-50 mM to react with any unreacted NHS-activated PEG. Incubate for 30 minutes.[14]

  • Purification of the PEGylated Protein:

    • Remove excess PEG linker and byproducts using SEC or Ion Exchange Chromatography (IEX).[][16] The choice of method will depend on the size and charge differences between the native and PEGylated protein.

  • Analysis:

    • Analyze the purified PEGylated protein using SDS-PAGE to visualize the increase in molecular weight, and use techniques like MALDI-TOF mass spectrometry to confirm the degree of PEGylation.[17]

Conclusion

Heterobifunctional PEG linkers are versatile and powerful tools that have significantly advanced the fields of drug delivery, bioconjugation, and diagnostics.[5][10] Their unique ability to connect different molecular entities while imparting favorable physicochemical and biological properties makes them a cornerstone of modern therapeutic and diagnostic design.[2][5] A thorough understanding of their structure, properties, and the chemistry of their reactive groups is essential for researchers and scientists aiming to develop novel and effective bioconjugates. The continued innovation in linker technology will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.[2]

References

An In-Depth Technical Guide on Hydroxy-PEG8-Boc for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the geometry of the ternary complex. This technical guide provides a comprehensive overview of Hydroxy-PEG8-Boc, a polyethylene glycol (PEG)-based linker, in the context of PROTAC design and development. While specific quantitative data for PROTACs incorporating this exact linker is not extensively available in peer-reviewed literature, this guide will utilize representative data from PROTACs with similar PEG linkers to illustrate key concepts. It will also provide detailed experimental protocols and conceptual diagrams to inform the rational design and evaluation of novel protein degraders.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation is a powerful strategy that utilizes the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that block a protein's function, TPD removes the entire protein, offering several advantages, including the potential to target scaffolding proteins and overcome drug resistance.[2]

PROTACs are at the forefront of TPD. These molecules consist of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the POI.[3] This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome, after which the PROTAC can catalytically repeat the cycle.[2]

The Critical Role of the Linker in PROTAC Design

The linker is not merely a spacer; it is a crucial element that dictates the overall performance of a PROTAC. Its length, composition, and attachment points influence several key parameters:

  • Ternary Complex Formation: The linker must be of optimal length and flexibility to allow for the formation of a stable and productive ternary complex between the POI and the E3 ligase.

  • Physicochemical Properties: The linker significantly impacts the PROTAC's solubility, cell permeability, and metabolic stability.

  • Degradation Efficacy: The geometry of the ternary complex, dictated by the linker, determines the efficiency of ubiquitination and subsequent degradation, which is measured by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.

This compound: A Versatile Linker for PROTAC Synthesis

This compound is a bifunctional linker featuring an eight-unit polyethylene glycol chain. This structure offers several desirable properties for PROTAC development:

  • Hydrophilicity: The PEG chain enhances the aqueous solubility of the PROTAC, which can improve its pharmacokinetic profile.

  • Flexibility: The inherent flexibility of the PEG linker can facilitate the adoption of a favorable conformation for ternary complex formation.

  • Synthetic Tractability: The terminal hydroxyl (-OH) and Boc-protected amine (-NHBoc) groups provide orthogonal handles for a stepwise and controlled synthesis of the PROTAC molecule. The Boc (tert-butyloxycarbonyl) protecting group can be readily removed under acidic conditions to reveal a primary amine for subsequent conjugation.

Quantitative Data Presentation

Table 1: Representative Degradation Activity of BCR-ABL PROTACs with Varying PEG Linker Lengths

PROTAC CompoundLinker Length (PEG units)DC50 (nM) in K562 cellsDmax (%) in K562 cells
PROTAC-110.5>90
PROTAC-221.2>90
PROTAC-345.8~85
PROTAC-4825.3~70

Data is illustrative and based on trends observed in published studies on BCR-ABL PROTACs. Actual values will vary depending on the specific POI ligand, E3 ligase ligand, and cell line used.

Table 2: Representative Cell Viability Data of BCR-ABL PROTACs

PROTAC CompoundLinker Length (PEG units)IC50 (nM) in K562 cells (48h)
PROTAC-110.36
PROTAC-220.45
PROTAC-340.53
PROTAC-481.8

Data is illustrative and based on trends observed in published studies on BCR-ABL PROTACs.

Experimental Protocols

The following are detailed methodologies for the synthesis and evaluation of PROTACs, adaptable for the use of the this compound linker.

General Protocol for PROTAC Synthesis using this compound

This protocol describes a two-step process involving the sequential coupling of the linker to an amine-containing E3 ligase ligand and a carboxylic acid-containing POI ligand.

Step 1: Coupling of this compound to the POI Ligand

  • Activation of POI Ligand: Dissolve the POI ligand containing a carboxylic acid (1.0 eq) in anhydrous DMF. Add a coupling reagent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Coupling Reaction: To the activated POI ligand solution, add a solution of this compound (1.2 eq) in anhydrous DMF. Stir the reaction mixture at room temperature for 4-16 hours.

  • Work-up and Purification: Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the POI-PEG8-OH intermediate.

Step 2: Coupling of POI-PEG8-OH to the E3 Ligase Ligand

  • Boc Deprotection: Dissolve the POI-PEG8-OH intermediate in a solution of 4M HCl in 1,4-dioxane or a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM). Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS). Concentrate the reaction mixture in vacuo to obtain the POI-PEG8-NH2 salt.

  • Activation of E3 Ligase Ligand: In a separate flask, dissolve the E3 ligase ligand containing a carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15-30 minutes at room temperature.

  • Final Coupling: Add the POI-PEG8-NH2 salt (1.1 eq) to the activated E3 ligase ligand solution. Stir the reaction at room temperature for 4-16 hours.

  • Final Purification: Monitor the reaction by LC-MS. Upon completion, purify the crude product by preparative HPLC to yield the final PROTAC molecule.

Western Blotting for Protein Degradation
  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody against the POI, followed by an HRP-conjugated secondary antibody. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis: Detect the signal using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 48 or 72 hours).

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® or MTS) and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the PROTAC concentration and use a non-linear regression to determine the IC50 value.

Mandatory Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) POI->PROTAC Binds Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex->PROTAC Release & Recycle Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Start Start with POI Ligand, E3 Ligand, and this compound Linker Step1 Step 1: Couple POI Ligand to Linker Start->Step1 Step2 Step 2: Boc Deprotection of Linker Step1->Step2 Step3 Step 3: Couple E3 Ligand to POI-Linker Step2->Step3 Purification Purification by HPLC Step3->Purification Cell_Treatment Treat Cells with Synthesized PROTAC Purification->Cell_Treatment Western_Blot Western Blot for Protein Degradation (DC50, Dmax) Cell_Treatment->Western_Blot Viability_Assay Cell Viability Assay (IC50) Cell_Treatment->Viability_Assay Data_Analysis Data Analysis and Structure-Activity Relationship Western_Blot->Data_Analysis Viability_Assay->Data_Analysis

Caption: A typical experimental workflow for PROTAC synthesis and evaluation.

Conclusion and Future Perspectives

This compound represents a valuable building block in the expanding toolbox for PROTAC synthesis. Its physicochemical properties and synthetic versatility make it an attractive choice for researchers aiming to develop novel protein degraders. While the optimization of the linker remains a largely empirical process, the principles and methodologies outlined in this guide provide a solid foundation for the rational design of effective PROTACs. Future advancements in computational modeling and structural biology will undoubtedly shed more light on the intricate interplay between the linker, the POI, and the E3 ligase, further accelerating the development of this promising therapeutic modality.

References

The Lynchpin of Targeted Therapeutics: A Technical Guide to Hydroxy-PEG8-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic application of linker molecules is paramount in the design of sophisticated therapies. Among these, Hydroxy-PEG8-Boc has emerged as a critical tool, particularly in the burgeoning fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This in-depth technical guide elucidates the core principles of utilizing this compound, offering a comprehensive overview of its properties, experimental applications, and the underlying mechanisms it influences.

This compound is a heterobifunctional linker molecule characterized by a hydroxyl (-OH) group at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other, connected by an eight-unit polyethylene glycol (PEG) chain. This structure imparts desirable physicochemical properties to the conjugates it forms, significantly impacting their efficacy and developability.

Core Principles and Applications

The primary utility of this compound lies in its role as a flexible and hydrophilic spacer. In the context of PROTACs, the linker connects a ligand that binds to a target protein of interest and another that recruits an E3 ubiquitin ligase. The length and flexibility of the PEG chain are crucial for the efficient formation of a stable ternary complex (target protein-PROTAC-E3 ligase), which is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein.[1][2][3] The incorporation of the PEG moiety enhances the aqueous solubility and cell permeability of the PROTAC molecule, addressing common challenges in drug development.[2][4]

Similarly, in ADCs, the PEG linker connects a monoclonal antibody to a cytotoxic payload. The hydrophilicity of the PEG chain can mitigate the aggregation often caused by hydrophobic drug linkers, allowing for a higher drug-to-antibody ratio (DAR) without compromising the stability and pharmacokinetic profile of the conjugate.[5][6] This leads to more effective and safer targeted delivery of the cytotoxic agent to tumor cells.

Physicochemical and Handling Properties

A thorough understanding of the quantitative properties of this compound is essential for its effective implementation in experimental workflows. The following table summarizes key data compiled from various technical sources.

PropertyValue
Chemical Formula C₂₃H₄₆O₁₁
Molecular Weight 498.61 g/mol
Purity ≥98.0%[7]
Appearance White to off-white solid
Solubility Soluble in DMSO (≥ 50 mg/mL), PEG300, and Corn Oil[7]
Storage Conditions Store at -20°C for long-term (1 month) or -80°C for extended periods (6 months). Should be stored under nitrogen and away from moisture.[7]

Experimental Protocols

The following sections provide detailed methodologies for the application of this compound in the synthesis of PROTACs and ADCs. These are representative protocols and may require optimization based on the specific ligands and antibodies used.

Synthesis of a PROTAC using this compound

This protocol outlines a two-step process for synthesizing a PROTAC, involving the sequential conjugation of a target protein ligand and an E3 ligase ligand to the this compound linker.

Step 1: Conjugation of the Target Protein Ligand to the this compound Linker

  • Activation of the Linker's Hydroxyl Group:

    • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM).

    • Add a suitable activating agent, such as p-toluenesulfonyl chloride (TsCl) (1.2 equivalents), and a base like triethylamine (TEA) (1.5 equivalents) at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the formation of the tosylated intermediate (Boc-PEG8-OTs) by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Coupling with the Target Protein Ligand:

    • Dissolve the crude tosylated intermediate and the amine-containing target protein ligand (1.1 equivalents) in an anhydrous solvent such as dimethylformamide (DMF).

    • Add a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA) (3.0 equivalents).

    • Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the product (Ligand-PEG8-Boc) by flash column chromatography on silica gel.

Step 2: Deprotection and Conjugation of the E3 Ligase Ligand

  • Boc Deprotection:

    • Dissolve the purified Ligand-PEG8-Boc in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% v/v).

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.

  • Coupling with the E3 Ligase Ligand:

    • Dissolve the deprotected intermediate (Ligand-PEG8-NH₂) and the carboxylic acid-containing E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

    • Add amide coupling reagents, such as HATU (1.2 equivalents) and HOBt (1.2 equivalents), followed by DIPEA (3.0 equivalents).

    • Stir the reaction at room temperature overnight.

    • Monitor the formation of the final PROTAC by LC-MS.

    • Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).

Characterization of the Final PROTAC:

  • Confirm the identity and purity of the final PROTAC product using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H and ¹³C NMR should show peaks corresponding to the target protein ligand, the PEG linker, and the E3 ligase ligand.

General Workflow for ADC Conjugation

This workflow describes the general steps for conjugating a cytotoxic payload to a monoclonal antibody using a PEG linker like this compound, which would first be functionalized with the payload.

  • Antibody Preparation:

    • If targeting cysteine residues, partially reduce the interchain disulfide bonds of the antibody using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    • If targeting lysine residues, the antibody can often be used directly.

  • Linker-Payload Synthesis:

    • Synthesize the linker-payload conjugate by reacting a derivative of this compound (e.g., with the hydroxyl group converted to a maleimide for cysteine conjugation, or the Boc-protected amine deprotected and converted to an N-hydroxysuccinimide (NHS) ester for lysine conjugation) with the cytotoxic drug.

  • Conjugation Reaction:

    • Add the activated linker-payload to the prepared antibody solution in a suitable conjugation buffer (e.g., phosphate-buffered saline, PBS).

    • Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specific duration.

  • Purification and Characterization:

    • Remove the unreacted linker-payload and other impurities using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using methods like Hydrophobic Interaction Chromatography (HIC), SEC, and Mass Spectrometry.

Visualizing the Mechanisms and Workflows

To further clarify the processes involving this compound, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a generalized experimental workflow for PROTAC synthesis.

PROTAC_Pathway cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC (containing this compound) PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Recruitment PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow Start Start Materials: - this compound - Target Protein Ligand - E3 Ligase Ligand Step1 Step 1: Linker Activation & Ligand 1 Conjugation Start->Step1 Purification1 Purification 1 (e.g., Column Chromatography) Step1->Purification1 Step2 Step 2: Boc Deprotection Purification1->Step2 Step3 Step 3: Ligand 2 Conjugation Step2->Step3 Purification2 Purification 2 (e.g., Preparative HPLC) Step3->Purification2 Characterization Characterization (LC-MS, NMR) Purification2->Characterization Final_PROTAC Final PROTAC Molecule Characterization->Final_PROTAC

Caption: Experimental workflow for PROTAC synthesis.

References

Methodological & Application

Application Notes and Protocols for the Conjugation of Hydroxy-PEG8-Boc to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a well-established and powerful strategy in drug development and biotechnology to enhance the therapeutic properties of proteins, peptides, and small molecules. The covalent attachment of PEG chains can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and enhanced stability and solubility.[1][2]

This document provides detailed application notes and protocols for the conjugation of a discrete PEG linker, Hydroxy-PEG8-Boc, to primary amines. This heterobifunctional linker possesses a terminal hydroxyl group for covalent attachment and a tert-butyloxycarbonyl (Boc)-protected amine. The Boc protecting group allows for subsequent deprotection to reveal a primary amine, enabling further downstream modifications and the construction of more complex bioconjugates. The defined length of the eight polyethylene glycol units ensures batch-to-batch consistency and a precise spacer arm length.

These protocols are designed to guide researchers through the activation of the terminal hydroxyl group, the conjugation reaction with a primary amine-containing molecule, and the subsequent deprotection of the Boc group.

Principle of the Reaction

The conjugation of this compound to a primary amine is a multi-step process that involves:

  • Activation of the Terminal Hydroxyl Group: The terminal hydroxyl group of the PEG linker is not sufficiently reactive to directly form a stable bond with a primary amine. Therefore, it must first be activated by converting it into a more reactive functional group. Common activation strategies include:

    • Tosyl or Mesyl Activation: Conversion of the hydroxyl group to a tosylate or mesylate, creating a good leaving group for subsequent nucleophilic substitution by a primary amine.

    • NHS Ester Formation: While not a direct activation of the hydroxyl group, a common related approach involves using a PEG linker with a terminal carboxylic acid (a derivative of the hydroxyl-terminated PEG) which is then activated with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting NHS ester is highly reactive towards primary amines.

    • Aldehyde Formation: Oxidation of the terminal hydroxyl group to an aldehyde, which can then react with a primary amine via reductive amination.

  • Conjugation to the Primary Amine: The activated PEG linker is then reacted with the primary amine of the target molecule (e.g., the N-terminus of a protein or the epsilon-amino group of a lysine residue) to form a stable covalent bond. The nature of this bond depends on the activation method used (e.g., an amine bond from a tosyl/mesyl displacement or an amide bond from an NHS ester reaction).

  • Boc Deprotection: Following the conjugation reaction and purification of the PEGylated molecule, the Boc protecting group on the distal end of the PEG linker is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield a free primary amine. This newly exposed amine is then available for further conjugation or modification.

Data Presentation

The following tables summarize the key quantitative data for the successful conjugation and deprotection of this compound.

Table 1: Recommended Reaction Conditions for Activation and Amine Coupling

ParameterValueNotes
Activation Method
Tosylation/MesylationTsCl or MsCl (1.5-2.0 eq.), Pyridine or TEAAnhydrous conditions are crucial.
NHS Ester Formation (for PEG-acid derivative)EDC (1.5 eq.), Sulfo-NHS (1.5 eq.)Molar equivalents relative to the PEG linker.
Conjugation Reaction
Conjugation pH7.2 - 8.5Optimal for balancing amine reactivity and NHS ester hydrolysis. A pH of 8.0-8.5 is common for proteins.
Compatible BuffersPhosphate, Bicarbonate, Borate, HEPESBuffers must be free of primary amines (e.g., Tris).
Molar Excess of Activated PEG5 to 20-foldMolar excess over the target molecule; requires empirical optimization.
Reaction TemperatureRoom Temperature (20-25 °C) or 4 °CLower temperatures can minimize side reactions and protein denaturation.
Reaction Time1 - 4 hoursMonitor reaction progress by HPLC or SDS-PAGE.
Boc Deprotection
Deprotection ReagentTrifluoroacetic Acid (TFA) in Dichloromethane (DCM)A 20-50% (v/v) solution is typically effective.
Reaction Temperature0 °C to Room TemperatureInitial cooling helps to control the reaction rate.
Reaction Time30 minutes - 2 hoursMonitor completion by LC-MS or TLC.

Table 2: Analytical Parameters for Characterization

Analytical TechniqueParameter MeasuredExpected Outcome
RP-HPLC Purity and presence of unreacted starting materialsA new peak with a different retention time corresponding to the PEGylated product.
SEC-HPLC Hydrodynamic radiusThe PEGylated product will elute earlier than the unconjugated molecule due to its larger size.
SDS-PAGE Apparent molecular weightA shift to a higher apparent molecular weight for the PEGylated protein compared to the native protein.
LC-MS (ESI-TOF) Molecular weight confirmationThe mass of the conjugate should be the sum of the mass of the target molecule and the this compound linker.
¹H NMR Structural confirmationCan be used to confirm the presence of the PEG chain and the success of the deprotection step for small molecule conjugates.

Experimental Protocols

Protocol 1: Activation of this compound via Tosylation

This protocol describes the conversion of the terminal hydroxyl group to a tosylate, a good leaving group for subsequent reaction with a primary amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (2-3 equivalents) to the solution.

  • Slowly add p-toluenesulfonyl chloride (1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting Tosyl-PEG8-Boc by column chromatography on silica gel.

Protocol 2: Conjugation of Activated PEG8-Boc to a Primary Amine

This protocol describes the reaction of the activated PEG linker (e.g., Tosyl-PEG8-Boc) with a primary amine-containing molecule.

Materials:

  • Activated this compound (e.g., Tosyl-PEG8-Boc)

  • Amine-containing molecule (e.g., protein, peptide, or small molecule)

  • Conjugation Buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size-Exclusion Chromatography or Reverse-Phase HPLC)

Procedure:

  • Dissolve the amine-containing molecule in the Conjugation Buffer to a desired concentration (e.g., 1-10 mg/mL for proteins).

  • Dissolve the activated this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF).

  • Add the desired molar excess (e.g., 10-fold) of the activated PEG linker solution to the amine-containing molecule solution with gentle stirring.

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4 °C.

  • Monitor the progress of the conjugation reaction by SDS-PAGE for proteins or RP-HPLC for smaller molecules.

  • (Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubating for 30 minutes.

  • Purify the PEGylated conjugate using an appropriate chromatography method to remove unreacted PEG linker and other by-products.

Protocol 3: Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to expose the terminal primary amine.

Materials:

  • Purified Boc-protected PEG conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution (for work-up of small molecules)

Procedure:

  • Ensure the purified PEG conjugate is free of water (lyophilize if necessary).

  • Dissolve the dry conjugate in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction's completion by LC-MS or TLC.

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • For small molecule conjugates, a basic work-up can be performed by dissolving the residue in DCM and washing with saturated NaHCO₃ solution to neutralize the acid and obtain the free amine.

  • For protein conjugates, the deprotected product can be purified and buffer-exchanged by dialysis or size-exclusion chromatography.

Mandatory Visualizations

Reaction_Pathway cluster_activation Activation of Hydroxyl Group cluster_conjugation Conjugation to Primary Amine cluster_deprotection Boc Deprotection Hydroxy_PEG8_Boc This compound Activated_PEG8_Boc Activated-PEG8-Boc (e.g., Tosyl-PEG8-Boc) Hydroxy_PEG8_Boc->Activated_PEG8_Boc Activation Reagent (e.g., TsCl, Pyridine) PEGylated_Molecule Boc-PEG8-NH-R Activated_PEG8_Boc->PEGylated_Molecule Primary_Amine Primary Amine (R-NH2) Primary_Amine->PEGylated_Molecule Deprotected_Conjugate H2N-PEG8-NH-R PEGylated_Molecule->Deprotected_Conjugate TFA / DCM

Caption: Reaction pathway for the conjugation of this compound.

Experimental_Workflow start Start activation 1. Activation of This compound start->activation conjugation 2. Conjugation with Primary Amine activation->conjugation purification1 3. Purification of Boc-PEG-Conjugate conjugation->purification1 characterization1 4. Characterization (HPLC, MS, SDS-PAGE) purification1->characterization1 deprotection 5. Boc Deprotection with TFA characterization1->deprotection purification2 6. Purification of Deprotected Conjugate deprotection->purification2 characterization2 7. Final Characterization (LC-MS, NMR) purification2->characterization2 end End Product characterization2->end

Caption: Experimental workflow for this compound conjugation.

Optimization_Logic action_node action_node start Start Optimization check_yield Low Conjugation Yield? start->check_yield increase_peg Increase Molar Excess of Activated PEG check_yield->increase_peg Yes check_purity Low Purity? check_yield->check_purity No increase_time Increase Reaction Time increase_peg->increase_time increase_time->check_purity optimize_purification Optimize Purification Method (e.g., gradient, column) check_purity->optimize_purification Yes check_deprotection Incomplete Boc Deprotection? check_purity->check_deprotection No optimize_purification->check_deprotection increase_tfa Increase TFA Concentration or Reaction Time check_deprotection->increase_tfa Yes final_product Optimized Product check_deprotection->final_product No increase_tfa->final_product

Caption: Decision tree for optimizing the conjugation process.

References

Step-by-Step PROTAC Synthesis Using Hydroxy-PEG8-Boc: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing a Hydroxy-PEG8-Boc linker. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] They are comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[3][4] The polyethylene glycol (PEG) linker, specifically the this compound variant, offers a balance of hydrophilicity and a defined length, which can be crucial for optimizing the formation of the ternary complex (POI-PROTAC-E3 ligase) and improving the pharmacokinetic properties of the final PROTAC molecule.[5][6]

This guide outlines a detailed, step-by-step protocol for the chemical synthesis, purification, and characterization of a model PROTAC. For the purpose of this protocol, we will describe the synthesis of a PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology.[7]

PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_0 Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Ub->E3 Degraded_POI Degraded Peptides Proteasome->Degraded_POI PROTAC_Synthesis_Workflow start This compound Linker step1 Step 1: Activation of Hydroxyl Group (e.g., Tosylation) start->step1 step2 Step 2: Coupling of E3 Ligase Ligand step1->step2 intermediate1 E3 Ligase-Linker-Boc Intermediate step2->intermediate1 step3 Step 3: Boc Deprotection intermediate1->step3 intermediate2 E3 Ligase-Linker-Amine Intermediate step3->intermediate2 step4 Step 4: Coupling of POI Ligand intermediate2->step4 final_protac Final PROTAC Molecule step4->final_protac purification Purification and Characterization final_protac->purification BRD4_Signaling_Pathway PROTAC BRD4-Targeting PROTAC TernaryComplex BRD4-PROTAC-E3 Ligase Ternary Complex PROTAC->TernaryComplex BRD4 BRD4 Protein BRD4->TernaryComplex Transcription Transcription of Oncogenes (e.g., c-MYC) BRD4->Transcription promotes Degradation BRD4 Degradation TernaryComplex->Degradation Degradation->Transcription inhibits CellProliferation Cancer Cell Proliferation and Survival Transcription->CellProliferation drives

References

Application of Hydroxy-PEG8-Boc in Solid-Phase Peptide Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of polyethylene glycol (PEG) linkers into peptides, a process known as PEGylation, is a widely adopted strategy in drug development and biomedical research to enhance the therapeutic properties of peptides. These enhancements include increased solubility, prolonged plasma half-life, and reduced immunogenicity. Hydroxy-PEG8-Boc is a monodisperse PEG linker featuring a terminal hydroxyl group and a tert-butyloxycarbonyl (Boc) protected amine. This bifunctional nature allows for its versatile integration into peptide sequences during solid-phase peptide synthesis (SPPS), serving as a spacer to conjugate other molecules or to modify the peptide's physicochemical properties.

This document provides detailed application notes and protocols for the use of this compound in SPPS, focusing on the Boc protection strategy. It includes quantitative data for key steps, detailed experimental procedures, and a visual representation of a relevant biological assay workflow for a PEGylated peptide.

Data Presentation: Quantitative Parameters in SPPS with this compound

The following table summarizes the key quantitative parameters for the successful incorporation of a this compound linker into a peptide sequence using a Boc-SPPS strategy. These values are representative and may require optimization based on the specific peptide sequence and resin.

ParameterValueNotes
Resin Swelling
Swelling Time30-60 minutesIn a suitable solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
Boc Deprotection of Resin/Peptide
Deprotection Reagent50% Trifluoroacetic acid (TFA) in DCMA short pre-wash (5 minutes) can be beneficial.[1]
Deprotection Time15-25 minutesReaction progress can be monitored using the Kaiser test.
This compound Coupling
Equivalents of this compound1.5 - 3.0 eq.Relative to the resin loading capacity.
Coupling ReagentsDIC/HOBt, HBTU/HATU, or TBTUHBTU/HATU are often preferred for their efficiency.
Equivalents of Coupling Reagent1.5 - 3.0 eq.
BaseN,N-Diisopropylethylamine (DIPEA)Typically used at 2-4 equivalents.
Coupling Time1-4 hoursReaction completion can be monitored by the Kaiser test.
Final Cleavage from Resin
Cleavage CocktailTFA/TIS/H₂O (95:2.5:2.5 v/v/v)TIS (Triisopropylsilane) acts as a scavenger to prevent side reactions.
Cleavage Time2-3 hoursAt room temperature.
Peptide Precipitation
Precipitation SolventCold diethyl etherApproximately 10 times the volume of the TFA filtrate.
Incubation TimeAt least 30 minutes at -20°CTo maximize precipitation.

Experimental Protocols

Protocol 1: Incorporation of this compound onto a Resin-Bound Peptide using Boc-SPPS

This protocol describes the manual coupling of this compound to the N-terminus of a peptide chain being synthesized on a solid support using the Boc strategy.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Coupling reagent (e.g., HBTU)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 50% Trifluoroacetic acid (TFA) in DCM

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the synthesis vessel.

  • Boc Deprotection:

    • Drain the DMF from the resin.

    • Add the 50% TFA/DCM solution to the resin and shake for 5 minutes (pre-wash).

    • Drain the solution and add a fresh portion of 50% TFA/DCM. Shake for 20 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with DCM (3x) followed by DMF (3x).

  • Neutralization:

    • Add a solution of 10% DIPEA in DMF to the resin and shake for 5 minutes.

    • Drain the neutralization solution and wash the resin with DMF (3x).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (2 eq.) and HBTU (2 eq.) in DMF.

    • Add DIPEA (4 eq.) to the activation mixture and vortex briefly.

    • Immediately add the activated this compound solution to the resin.

    • Shake the reaction vessel at room temperature for 2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue color), extend the coupling time or repeat the coupling step.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.

  • Final Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and finally with methanol (2x). Dry the resin under vacuum.

Protocol 2: Cleavage of the PEGylated Peptide from the Resin

This protocol outlines the final step of releasing the synthesized peptide containing the Hydroxy-PEG8 linker from the solid support.

Materials:

  • Dried PEGylated peptide-resin

  • Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water (H₂O) in a 95:2.5:2.5 (v/v/v) ratio.

  • Cold diethyl ether

  • Centrifuge tubes

  • Nitrogen gas or vacuum desiccator

Procedure:

  • Resin Preparation: Place the dried PEGylated peptide-resin in a suitable reaction vessel.

  • Cleavage Reaction:

    • In a fume hood, add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Peptide Precipitation:

    • In a centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide.

    • Incubate the mixture at -20°C for at least 30 minutes.

  • Pelleting and Washing:

    • Centrifuge the suspension to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2x) to remove residual scavengers.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude PEGylated peptide. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Experimental Workflow

The following diagrams illustrate a typical workflow for solid-phase peptide synthesis incorporating a this compound linker and a subsequent biological assay using the synthesized peptide.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) Resin Start with Resin Swell 1. Resin Swelling (DMF/DCM) Resin->Swell Deprotect1 2. Boc Deprotection (50% TFA/DCM) Swell->Deprotect1 Neutralize1 3. Neutralization (DIPEA/DMF) Deprotect1->Neutralize1 CoupleAA 4. Couple Amino Acids (Boc-AA, HBTU, DIPEA) Neutralize1->CoupleAA Repeat Repeat Steps 2-4 for Peptide Chain Elongation CoupleAA->Repeat Deprotect2 5. Final Boc Deprotection Repeat->Deprotect2 Neutralize2 6. Neutralization Deprotect2->Neutralize2 CouplePEG 7. Couple this compound (HBTU, DIPEA) Neutralize2->CouplePEG Cleave 8. Cleavage from Resin (TFA/TIS/H2O) CouplePEG->Cleave Purify 9. Purification (RP-HPLC) Cleave->Purify Characterize 10. Characterization (Mass Spectrometry) Purify->Characterize

Figure 1. SPPS workflow for a PEGylated peptide.

Chemotaxis_Assay_Workflow cluster_assay Cell Migration (Chemotaxis) Assay Start Start: Culture CXCR4-expressing cells PrepareCells 1. Harvest and Resuspend Cells (Serum-free medium) Start->PrepareCells SetupAssay 2. Setup Transwell Assay (Cells in upper chamber) PrepareCells->SetupAssay AddPeptide 3. Add PEGylated Peptide (Antagonist) to upper chamber SetupAssay->AddPeptide AddLigand 4. Add Chemoattractant (e.g., CXCL12) to lower chamber AddPeptide->AddLigand Incubate 5. Incubate (e.g., 4-24 hours at 37°C) AddLigand->Incubate Analyze 6. Quantify Migrated Cells (Staining and counting) Incubate->Analyze Data 7. Data Analysis (Compare to controls) Analyze->Data

Figure 2. Workflow for a cell migration assay.
Application in Biological Assays: CXCR4 Antagonism

Peptides modified with PEG linkers are often developed as antagonists for cell surface receptors, such as the chemokine receptor CXCR4, which is implicated in cancer metastasis and inflammation. The PEG linker can improve the pharmacokinetic properties of the peptide, making it a more effective therapeutic candidate.

A common in vitro assay to evaluate the efficacy of a CXCR4 antagonist is a cell migration or chemotaxis assay.[2] In this assay, the ability of the PEGylated peptide to inhibit the migration of CXCR4-expressing cells towards a concentration gradient of the natural ligand, CXCL12, is measured.

Signaling Pathway Context:

The binding of CXCL12 to CXCR4 activates downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which ultimately lead to actin polymerization, cytoskeletal rearrangement, and directed cell movement. A PEGylated peptide antagonist would competitively bind to CXCR4, thereby blocking CXCL12-induced signaling and subsequent cell migration.

CXCR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling CXCR4 CXCR4 Receptor G_Protein G-protein Activation CXCR4->G_Protein CXCL12 CXCL12 (Ligand) CXCL12->CXCR4 Binds & Activates PEG_Peptide PEGylated Peptide (Antagonist) PEG_Peptide->CXCR4 Binds & Blocks PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt MAPK MAPK Pathway G_Protein->MAPK Actin Actin Polymerization & Cytoskeletal Rearrangement PI3K_Akt->Actin MAPK->Actin Migration Cell Migration Actin->Migration

Figure 3. CXCR4 signaling and antagonism.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using Hydroxy-PEG8-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the high potency of cytotoxic small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, solubility, pharmacokinetics, and mechanism of action.[1][2] Polyethylene glycol (PEG) linkers have become integral in ADC design due to their ability to enhance hydrophilicity, improve in vivo stability, and reduce aggregation, particularly with hydrophobic payloads.[3][4][5]

This document provides detailed application notes and protocols for the synthesis of ADCs using a heterobifunctional Hydroxy-PEG8-Boc linker. This linker features a terminal hydroxyl group for payload attachment, a discrete eight-unit PEG chain to impart favorable physicochemical properties, and a Boc-protected amine for subsequent conjugation to the antibody. The Boc (tert-butyloxycarbonyl) protecting group allows for a controlled, sequential conjugation process, ensuring precise construction of the final ADC.[6][7]

Key Advantages of a PEG8 Linker in ADC Synthesis

The incorporation of a PEG8 linker offers a balance between sufficient length to confer hydrophilicity and a compact size to avoid potential negative impacts on antigen binding. Key benefits include:

  • Enhanced Solubility and Reduced Aggregation: The hydrophilic PEG chain mitigates the hydrophobicity of many cytotoxic payloads, reducing the propensity for aggregation and improving manufacturability.[5]

  • Improved Pharmacokinetics: PEGylation can prolong the circulation half-life of ADCs by creating a hydrophilic shield that reduces non-specific clearance.[3][8] Studies have shown that a PEG length of at least eight units is often necessary to achieve significant improvements in plasma clearance.[3][8]

  • Controlled Drug-to-Antibody Ratio (DAR): The use of well-defined, monodisperse PEG linkers allows for more precise control over the DAR, leading to a more homogeneous ADC product with consistent efficacy and safety profiles.[5]

Overall Synthesis Workflow

The synthesis of an ADC using a this compound linker is a multi-step process that involves the sequential attachment of the cytotoxic drug to the linker, followed by conjugation of the drug-linker construct to the antibody. The general workflow is as follows:

ADC_Synthesis_Workflow cluster_0 Linker-Payload Synthesis cluster_1 Antibody Modification & Conjugation A This compound B Activation of Hydroxyl Group A->B Activation Reagents D Conjugation to Drug B->D C Cytotoxic Drug C->D E Boc Deprotection D->E TFA/DCM F Activation of Terminal Amine E->F Activation Reagents G Activated Linker-Payload F->G I Conjugation to Antibody G->I H Monoclonal Antibody H->I J Purification I->J SEC / HIC K Characterization J->K UV-Vis / MS / HPLC L Final ADC K->L

Figure 1: General workflow for ADC synthesis using a this compound linker.

Experimental Protocols

Protocol 1: Synthesis of the Activated Linker-Payload

This protocol details the steps to conjugate a cytotoxic drug to the this compound linker and prepare it for antibody conjugation.

Step 1.1: Activation of the Hydroxyl Group of this compound

The terminal hydroxyl group of the PEG linker must first be activated to facilitate reaction with a functional group on the cytotoxic drug. A common method is conversion to a mesylate or tosylate, which are good leaving groups.

  • Materials:

    • This compound

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • Dissolve this compound (1 eq.) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add TEA or DIPEA (1.5 eq.).

    • Slowly add MsCl or TsCl (1.2 eq.) dropwise.

    • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.

    • Monitor the reaction by TLC or LC-MS until completion (typically 2-4 hours).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting activated linker (e.g., MsO-PEG8-Boc) by column chromatography.

Step 1.2: Conjugation of the Activated Linker to the Cytotoxic Drug

This step involves the reaction of the activated PEG linker with a cytotoxic drug containing a nucleophilic functional group (e.g., a hydroxyl or amine).

  • Materials:

    • Activated PEG8-Boc linker from Step 1.1

    • Cytotoxic Drug (e.g., a derivative of MMAE or Duocarmycin with a free hydroxyl or amine)

    • Anhydrous Dimethylformamide (DMF)

    • A suitable base (e.g., Potassium Carbonate or DIPEA)

  • Procedure:

    • Dissolve the cytotoxic drug (1 eq.) in anhydrous DMF.

    • Add the base (2-3 eq.).

    • Add the activated PEG8-Boc linker (1.2 eq.) to the solution.

    • Stir the reaction at room temperature or elevated temperature (e.g., 50°C) as required for the specific drug.

    • Monitor the reaction by LC-MS.

    • Once complete, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry, and concentrate.

    • Purify the Drug-PEG8-Boc conjugate by HPLC.

Step 1.3: Boc Deprotection

The Boc protecting group is removed to expose the terminal amine for antibody conjugation.

  • Materials:

    • Drug-PEG8-Boc conjugate from Step 1.2

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic Acid (TFA)

  • Procedure:

    • Dissolve the Drug-PEG8-Boc conjugate in anhydrous DCM.[9]

    • Add TFA to the solution (typically 20-50% v/v).[9][10]

    • Stir the reaction at room temperature for 30-60 minutes.[9]

    • Monitor the deprotection by LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can aid in removing residual TFA.[9]

    • The resulting Drug-PEG8-NH2 can be used directly in the next step after thorough drying or purified further if necessary.

Step 1.4: Activation of the Drug-Linker for Antibody Conjugation

The now-exposed primary amine on the linker is typically converted into a reactive functional group for conjugation to the antibody. For lysine conjugation, this often involves creating an N-hydroxysuccinimide (NHS) ester.

  • Materials:

    • Drug-PEG8-NH2 from Step 1.3

    • A bifunctional crosslinker such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) for cysteine conjugation or a crosslinker to create an NHS ester for lysine conjugation.

    • Appropriate buffers and solvents.

  • Procedure (Example for creating a maleimide group for cysteine conjugation):

    • Dissolve Drug-PEG8-NH2 (1 eq.) in a suitable buffer (e.g., phosphate buffer, pH 7.2-7.5).

    • Add a solution of SMCC (1.5 eq.) in an organic co-solvent like DMSO.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

    • Purify the resulting maleimide-activated Drug-Linker conjugate by HPLC.

Protocol 2: Antibody Modification and Conjugation

This protocol outlines the conjugation of the activated linker-payload to the antibody. The example provided is for conjugation to native lysine residues.

  • Materials:

    • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

    • Activated Linker-Payload with an NHS ester

    • Conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 8.0)

    • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

    • Purification columns (e.g., Size Exclusion Chromatography - SEC)

  • Procedure:

    • Exchange the antibody into the conjugation buffer.

    • Adjust the antibody concentration (e.g., 5-10 mg/mL).

    • Dissolve the activated linker-payload in a co-solvent such as DMSO.

    • Add a calculated molar excess of the activated linker-payload to the antibody solution. The molar ratio will influence the final DAR and should be optimized.

    • Incubate the reaction at room temperature or 4°C for 1-4 hours with gentle mixing.

    • Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters.

    • Incubate for an additional 30 minutes.

Protocol 3: ADC Purification and Characterization

Step 3.1: Purification

  • Procedure:

    • Purify the ADC from unconjugated drug-linker and other reaction components using Size Exclusion Chromatography (SEC).[11]

    • For further polishing and to separate species with different DARs, Hydrophobic Interaction Chromatography (HIC) can be employed.[]

Step 3.2: Characterization

  • Drug-to-Antibody Ratio (DAR):

    • UV-Vis Spectroscopy: Determine the concentrations of the antibody (at 280 nm) and the drug (at its specific absorbance maximum) to calculate the average DAR.

    • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the DAR distribution.[13]

    • Mass Spectrometry (MS): LC-MS analysis of the intact or deglycosylated ADC provides a precise measurement of the mass of different species, from which the DAR can be calculated.[14][15]

  • Purity and Aggregation:

    • Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.[]

  • In Vitro Potency:

    • Assess the cytotoxicity of the ADC on antigen-positive and antigen-negative cell lines to confirm target-specific killing.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies on ADCs with PEG linkers.

Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics

PEG Linker LengthClearance Rate (mL/day/kg)In Vivo Tolerability (Max Tolerated Dose)Reference
No PEGHighLow[3][8]
PEG4Moderately HighLow[3][8]
PEG8 Low High [3][8]
PEG12LowHigh[3][8]
PEG24LowHigh[3][8]

Data compiled from studies demonstrating that clearance rates decrease and tolerability increases with longer PEG chains, with a significant improvement observed at PEG8 and beyond.

Table 2: Representative Drug-to-Antibody Ratios (DAR) for PEGylated ADCs

Conjugation MethodAntibodyPayloadPEG LinkerAverage DARReference
CysteineTrastuzumabMMADPEG8 4.8[16]
LysineTrastuzumabDM1PEG12 (pendant)~8[4]
CysteineAnti-Trop-2MMAEPEG24 4 or 8[17][18]

Visualizations

Linker_Activation_and_Conjugation cluster_drug_linker Drug-Linker Synthesis cluster_adc ADC Formation A This compound B MsO-PEG8-Boc (Activated Linker) A->B MsCl, TEA D Drug-O-PEG8-Boc B->D C Drug-OH C->D K2CO3, DMF E Drug-O-PEG8-NH2 (Deprotected) D->E TFA/DCM F Drug-O-PEG8-Linker-Maleimide (Activated for Conjugation) E->F SMCC H Antibody-S-Linker-PEG8-O-Drug (Final ADC) F->H G Antibody-SH (Reduced Antibody) G->H

Figure 2: Chemical workflow for linker activation and conjugation to a drug and antibody.

DAR_Characterization_Workflow cluster_methods DAR Characterization Methods cluster_outputs Data Outputs Purified_ADC Purified ADC Sample HIC HIC-HPLC Purified_ADC->HIC UV_Vis UV-Vis Spectroscopy Purified_ADC->UV_Vis MS LC-MS Purified_ADC->MS DAR_Dist DAR Distribution (DAR 0, 2, 4, etc.) HIC->DAR_Dist Avg_DAR Average DAR UV_Vis->Avg_DAR MS->Avg_DAR Mass_Confirm Mass Confirmation of Each Species MS->Mass_Confirm

Figure 3: Workflow for the characterization of the Drug-to-Antibody Ratio (DAR).

Conclusion

The use of a this compound linker provides a robust and versatile platform for the synthesis of advanced antibody-drug conjugates. The discrete PEG8 chain offers a favorable balance of hydrophilicity and size, leading to ADCs with improved pharmacokinetic profiles and reduced aggregation. The Boc protection strategy enables a controlled and sequential synthesis, allowing for the precise construction of the drug-linker conjugate prior to its attachment to the antibody. The protocols and data presented herein provide a comprehensive guide for researchers in the development of next-generation ADCs with optimized properties for enhanced therapeutic efficacy and safety.

References

Application Notes and Protocols for Boc Deprotection of Hydroxy-PEG8-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis, particularly in the construction of complex molecules such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and PEGylated therapeutics.[1] Its widespread use is attributed to its stability under various conditions and its facile removal under acidic conditions.[2] This document provides detailed application notes and protocols for the deprotection of the Boc group from Hydroxy-PEG8-Boc, a bifunctional linker commonly utilized in bioconjugation and drug development. The resulting free amine can then be used for subsequent conjugation to proteins, peptides, or other molecules of interest.[3][4]

The primary method for Boc deprotection involves treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[2][5] This process, known as acidolysis, proceeds through the protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation to yield a carbamic acid, which then readily decarboxylates to furnish the free amine.[6]

Deprotection Methods and Reaction Conditions

The most prevalent and effective method for the deprotection of Boc-protected amines, including this compound, is treatment with trifluoroacetic acid (TFA) in a suitable organic solvent, typically dichloromethane (DCM).[1][2][7] Alternative acidic reagents such as hydrochloric acid (HCl) in dioxane or ethyl acetate can also be employed.[7][8]

Quantitative Data Summary

The following tables summarize common reaction conditions for the Boc deprotection of amine-containing compounds. These serve as a general guideline and may require optimization for specific substrates and scales.

Table 1: Common Acidic Conditions for Boc Deprotection [2][7]

ReagentConcentrationSolventTemperature (°C)Typical Reaction Time
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0 to Room Temperature30 min - 2 hours
Hydrochloric Acid (HCl)4 M1,4-DioxaneRoom Temperature1 - 4 hours
Hydrochloric Acid (HCl)1 MEthyl AcetateRoom Temperature1 - 6 hours

Table 2: Troubleshooting Guide for Boc Deprotection

IssuePotential CauseSuggested Solution
Incomplete ReactionInsufficient acid strength or concentration.Increase TFA concentration (e.g., from 20% to 50%).[7]
Short reaction time or low temperature.Extend reaction time and monitor progress. Gentle heating may be considered.[7]
Steric hindrance from the PEG chain.Increase reaction time or consider a stronger acid system.
Poor solubility of the starting material.Ensure complete dissolution in the chosen solvent.
Formation of Side ProductsAlkylation of nucleophilic sites by the tert-butyl cation.Add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[7]
Acid-labile functional groups on the molecule.Use milder acidic conditions (e.g., lower TFA concentration) and monitor the reaction closely.
Difficult Work-upProduct is water-soluble.Avoid aqueous work-up. Remove volatile acid and solvent under reduced pressure.
Residual acid contamination.Co-evaporate with a solvent like toluene to remove trace amounts of TFA.[7]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

This protocol outlines the standard procedure for the removal of the Boc protecting group from this compound using trifluoroacetic acid in dichloromethane.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Toluene

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected this compound in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.[7]

  • Cool the solution to 0°C in an ice bath.[7]

  • Slowly add trifluoroacetic acid (TFA) to the desired final concentration (typically 20-50% v/v).[7] If the substrate contains other acid-sensitive groups, consider adding a scavenger like triisopropylsilane (TIS) (2.5-5% v/v).[7]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[7]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-2 hours).[7]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[7]

  • To remove residual TFA, co-evaporate the residue with toluene (3 times).[7] The resulting product is the TFA salt of the deprotected amine.

  • Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected Hydroxy-PEG8-Amine.[7]

Monitoring the Reaction

The progress of the deprotection reaction can be monitored by several analytical techniques:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to observe the disappearance of the less polar Boc-protected starting material and the appearance of the more polar deprotected amine product (which will have a lower Rf value).[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction, allowing for the quantification of the starting material, the desired product, and any potential side products.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.[7]

Visualizations

Boc Deprotection Mechanism

The following diagram illustrates the acid-catalyzed deprotection of a Boc-protected amine.

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Loss of tert-butyl cation cluster_step3 Step 3: Decarboxylation BocN R-NH-Boc ProtonatedBocN R-NH-Boc(H+) BocN->ProtonatedBocN + H+ Hplus H+ CarbamicAcid R-NH-COOH ProtonatedBocN->CarbamicAcid tBu (CH3)3C+ ProtonatedBocN->tBu Amine R-NH2 CarbamicAcid->Amine CO2 CO2 CarbamicAcid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Workflow for Boc Deprotection

The following diagram outlines the general workflow for the Boc deprotection of this compound.

Boc_Deprotection_Workflow Start Start: this compound Dissolve Dissolve in DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_TFA Add TFA (20-50%) Cool->Add_TFA React Stir at RT (1-2h) Add_TFA->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Work-up Monitor->Workup Complete Evaporation Evaporation of volatiles Workup->Evaporation Neutralization Neutralization (aq. NaHCO3) Evaporation->Neutralization Purification Purification (if necessary) Neutralization->Purification End End: Hydroxy-PEG8-Amine Purification->End

Caption: Experimental workflow for Boc deprotection.

Conclusion

The deprotection of this compound is a critical step in the synthesis of various bioconjugates. The use of trifluoroacetic acid in dichloromethane provides a reliable and efficient method for the removal of the Boc protecting group. Careful monitoring of the reaction and appropriate work-up procedures are essential to obtain the deprotected product in high yield and purity. The protocols and data presented in these application notes serve as a comprehensive guide for researchers in the field of drug development and bioconjugation.

References

Application Notes and Protocols for the Purification of PROTACs Containing a Hydroxy-PEG8-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2] The linker is a critical component influencing the PROTAC's efficacy, solubility, and cell permeability.[3] Linkers incorporating polyethylene glycol (PEG) chains, such as Hydroxy-PEG8-Boc, are frequently used to improve the physicochemical properties of PROTACs, particularly their aqueous solubility.[4][5]

However, the unique structural characteristics of PROTACs, especially those with hydrophilic PEG linkers, present significant purification challenges.[6] Common impurities include unreacted starting materials, byproducts from coupling reactions, and diastereomers. A multi-step purification strategy is often essential to achieve the high purity required for accurate biological evaluation.[7]

This document provides detailed application notes and protocols for the purification of PROTACs containing a this compound linker, with a focus on chromatographic techniques.

Data Presentation: Comparison of Purification Techniques

The selection of a purification strategy depends on the scale of the synthesis, the nature of the impurities, and the desired final purity of the PROTAC. The following table summarizes typical quantitative data for the purification of a representative PROTAC containing a this compound linker.

ParameterFlash Column Chromatography (Crude Purification)Preparative RP-HPLC (Polishing Step)
Typical Scale Milligrams to several gramsMicrograms to grams
Stationary Phase Silica gelC18, C8
Mobile Phase Organic solvent mixtures (e.g., DCM/Methanol)Acetonitrile/Water with additives (e.g., TFA or formic acid)
Typical Purity Achieved 85-95%>98%
Typical Recovery 60-80%70-90%
Throughput HighLow to Medium
Primary Application Removal of major impurities and unreacted starting materialsHigh-purity isolation for biological assays and characterization

Experimental Protocols

Protocol 1: Crude Purification by Flash Column Chromatography

Flash column chromatography is an effective initial step for removing significant impurities from the crude reaction mixture. The polarity of PEGylated PROTACs often requires the use of polar solvent systems.

Materials:

  • Crude PROTAC mixture

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Flash chromatography system or glass column

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Sample Preparation: Dissolve the crude PROTAC in a minimal amount of DCM. If solubility is low, add a small amount of MeOH.

  • TLC Analysis: Develop a suitable mobile phase for separation using TLC. A good starting point for a PROTAC with a this compound linker is a gradient of methanol in dichloromethane (e.g., 1-10% MeOH in DCM). The target compound should have an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 1% MeOH in DCM) and pack the column.[8]

  • Sample Loading: Adsorb the dissolved crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the top of the packed column. This technique is often preferred for polar compounds to ensure a narrow starting band.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A stepwise or linear gradient can be employed.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Analysis and Pooling: Analyze the collected fractions by TLC. Pool the fractions containing the pure PROTAC.

  • Solvent Evaporation: Remove the solvent from the pooled fractions under reduced pressure to yield the partially purified PROTAC.

Protocol 2: High-Purity Polishing by Preparative Reversed-Phase HPLC (RP-HPLC)

Preparative RP-HPLC is the primary method for achieving high purity of PROTACs for biological testing.[7] A C18 stationary phase is commonly effective for separating the relatively non-polar PROTAC from more polar impurities.[7]

Materials:

  • Partially purified PROTAC from flash chromatography

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA) or Formic acid, HPLC grade

  • Preparative HPLC system with a C18 column

  • 0.45 µm syringe filters

Procedure:

  • Sample Preparation: Dissolve the partially purified PROtac in a minimal amount of a suitable solvent, such as DMSO, and then dilute with the initial mobile phase A to a concentration of 10-50 mg/mL.[7] Filter the solution through a 0.45 µm syringe filter before injection.[7]

  • Method Development (Analytical Scale): Before scaling up to preparative HPLC, optimize the separation on an analytical scale. A typical gradient is 5-95% acetonitrile in water with 0.1% TFA over 20-30 minutes.

  • Preparative RP-HPLC Parameters:

ParameterValue
Column Preparative C18, 5-10 µm particle size
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient Optimized based on analytical run (e.g., 30-70% B over 30 min)
Flow Rate Dependent on column diameter (e.g., 20-100 mL/min)
Detection UV at 254 nm or other relevant wavelength
Injection Volume Dependent on column loading capacity
  • Purification: Inject the prepared sample onto the equilibrated preparative HPLC column.

  • Fraction Collection: Collect fractions corresponding to the main product peak based on the UV chromatogram.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC-MS.

  • Solvent Removal: Lyophilize the pure fractions to remove the mobile phase and obtain the final purified PROTAC as a solid.

Mandatory Visualizations

Signaling Pathway: BTK Degradation by a PROTAC

PROTACs are increasingly being developed to target Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway, which is implicated in various B-cell malignancies.[2][9][10] The following diagram illustrates the mechanism of action of a BTK-targeting PROTAC.

BTK_PROTAC_Pathway cluster_cell B-Cell cluster_protac PROTAC Action BCR BCR LYN LYN BCR->LYN Antigen Stimulation BTK BTK LYN->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Ternary_Complex Ternary Complex (BTK-PROTAC-E3) BTK->Ternary_Complex Downstream Downstream Signaling (Proliferation, Survival) PLCg2->Downstream PROTAC BTK PROTAC PROTAC->BTK E3_Ligase E3 Ligase PROTAC->E3_Ligase E3_Ligase->Ternary_Complex Ub_BTK Ubiquitinated BTK Ternary_Complex->Ub_BTK Ub Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_BTK->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Mechanism of BTK degradation via a PROTAC in the BCR signaling pathway.

Experimental Workflow: PROTAC Purification

The following diagram outlines the general workflow for the purification of a PROTAC containing a this compound linker.

PROTAC_Purification_Workflow Crude_Mixture Crude PROTAC Mixture Flash_Chromatography Flash Column Chromatography (Silica Gel, DCM/MeOH gradient) Crude_Mixture->Flash_Chromatography Purity_Check_1 Purity Assessment (TLC, LC-MS) Flash_Chromatography->Purity_Check_1 Purity_Check_1->Flash_Chromatography Re-purify Partially_Pure Partially Purified PROTAC (85-95% Purity) Purity_Check_1->Partially_Pure Pass Prep_HPLC Preparative RP-HPLC (C18, ACN/Water gradient) Partially_Pure->Prep_HPLC Purity_Check_2 Purity Assessment (Analytical HPLC-MS) Prep_HPLC->Purity_Check_2 Purity_Check_2->Prep_HPLC Re-purify Pure_Fractions Pure Fractions Collected Purity_Check_2->Pure_Fractions Pass Lyophilization Lyophilization Pure_Fractions->Lyophilization Final_Product Pure PROTAC (>98% Purity) Lyophilization->Final_Product

Caption: General workflow for the purification of PROTACs with PEG linkers.

References

Application Notes and Protocols for Hydroxy-PEG8-Boc in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG8-Boc is a versatile heterobifunctional linker molecule widely employed in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This linker features a discrete polyethylene glycol (PEG) chain of eight ethylene glycol units, which imparts favorable pharmacokinetic properties such as enhanced solubility and extended circulation half-life to the conjugated molecule. One terminus of the linker is a hydroxyl (-OH) group, which can be readily functionalized for click chemistry reactions. The other end is a tert-butyloxycarbonyl (Boc)-protected amine, providing a stable protecting group that can be removed under specific acidic conditions for subsequent conjugation steps.

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a highly efficient and bioorthogonal method for covalently linking molecules. This application note provides detailed protocols for the functionalization of this compound, its use in CuAAC reactions for the synthesis of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), and methods for the final deprotection of the Boc group.

Data Presentation

Table 1: Functionalization of this compound to Azido-PEG8-Boc

StepReactionReagentsSolventTemperature (°C)Time (h)Typical Yield (%)Reference
1MesylationMethanesulfonyl chloride, TriethylamineDichloromethane0 to RT12>95[1]
2AzidationSodium azideEthanolReflux12~97[1]

Table 2: CuAAC Reaction for PROTAC Synthesis

Reactant 1Reactant 2Catalyst SystemSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Azido-PEG8-Boc-VHL LigandAlkyne-functionalized JQ1CuSO₄, Sodium AscorbateDMSO/H₂ORoom Temperature469-90[2][3]

Table 3: Boc Deprotection

SubstrateReagentSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Boc-protected PROTACTrifluoroacetic acid (TFA)Dichloromethane (DCM)0 to RT1-2>95[4][5]

Experimental Protocols

Protocol 1: Functionalization of this compound to Azido-PEG8-Boc

This two-step protocol describes the conversion of the terminal hydroxyl group of this compound to an azide group, making it ready for CuAAC reactions.

Step 1: Mesylation of this compound

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in an oven-dried flask under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.3 eq) to the solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylated intermediate. This intermediate is typically used in the next step without further purification.

Step 2: Azidation of Mesylated PEG8-Boc

  • Dissolve the crude mesylated intermediate from Step 1 in ethanol.

  • Add sodium azide (1.5 eq) to the solution.

  • Reflux the reaction mixture for 12 hours.

  • After cooling to room temperature, concentrate the solution under reduced pressure.

  • Dissolve the residue in DCM and wash with water to remove any remaining sodium azide and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Azido-PEG8-Boc as a viscous liquid.[1]

  • Confirm the structure and purity of the product using ¹H NMR and mass spectrometry.

G cluster_0 Functionalization of this compound Hydroxy_PEG8_Boc This compound Mesylated_Intermediate Mesylated-PEG8-Boc Hydroxy_PEG8_Boc->Mesylated_Intermediate MsCl, Et3N DCM, 0°C to RT Azido_PEG8_Boc Azido-PEG8-Boc Mesylated_Intermediate->Azido_PEG8_Boc NaN3 Ethanol, Reflux

Functionalization Workflow
Protocol 2: Synthesis of a BRD4-Targeting PROTAC via CuAAC

This protocol details the click chemistry reaction to conjugate the Azido-PEG8-Boc linker (pre-conjugated to a VHL E3 ligase ligand) with an alkyne-functionalized BRD4 inhibitor (e.g., a derivative of JQ1).

Materials:

  • Azido-PEG8-Boc-VHL ligand conjugate (1.0 eq)

  • Alkyne-functionalized JQ1 (1.1 eq)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Solvent: Dimethyl sulfoxide (DMSO) and water mixture

Procedure:

  • In a suitable reaction vessel, dissolve the Azido-PEG8-Boc-VHL ligand conjugate and the alkyne-functionalized JQ1 in a mixture of DMSO and water.

  • Add the copper(II) sulfate solution to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the progress of the reaction by LC-MS.

  • Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the desired PROTAC molecule.

  • Characterize the final product by high-resolution mass spectrometry and NMR to confirm its identity and purity.[2][3]

G cluster_1 CuAAC PROTAC Synthesis Azide_Linker Azido-PEG8-Boc-VHL PROTAC BRD4-targeting PROTAC Azide_Linker->PROTAC Reaction_Conditions CuSO4, NaAsc DMSO/H2O, RT Alkyne_Warhead Alkyne-JQ1 Alkyne_Warhead->PROTAC

CuAAC Reaction Scheme
Protocol 3: Boc Deprotection of the PROTAC

This final step removes the Boc protecting group to yield the final, active PROTAC.

Materials:

  • Boc-protected PROTAC

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the Boc-protected PROTAC in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by LC-MS until the starting material is fully consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting TFA salt of the deprotected PROTAC can be purified by preparative HPLC.

  • Characterize the final product by high-resolution mass spectrometry and NMR.[4][5]

Application in Targeted Protein Degradation: BRD4

PROTACs synthesized using linkers such as this compound are powerful tools for targeted protein degradation. A prominent example is the targeting of BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins. BRD4 is a key regulator of gene expression and is implicated in the development of various cancers.

The synthesized PROTAC, containing a JQ1-based ligand, binds to the bromodomain of BRD4. The other end of the PROTAC, featuring a ligand for an E3 ubiquitin ligase such as Von Hippel-Lindau (VHL) or Cereblon (CRBN), recruits the E3 ligase to BRD4. This induced proximity leads to the ubiquitination of BRD4, marking it for degradation by the proteasome. The degradation of BRD4 leads to the downregulation of its target genes, including the oncogene c-Myc, which in turn inhibits cancer cell proliferation and survival.[6][7]

G cluster_2 BRD4 Degradation Signaling Pathway PROTAC BRD4 PROTAC (JQ1-PEG8-VHL) Ternary_Complex Ternary Complex (BRD4-PROTAC-VHL) PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex cMyc_Gene c-Myc Gene BRD4->cMyc_Gene Promotes transcription Cell_Proliferation Cancer Cell Proliferation E3_Ligase VHL E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of BRD4 Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation Degradation->BRD4 Reduces level cMyc_Expression c-Myc Expression cMyc_Gene->cMyc_Expression cMyc_Expression->Cell_Proliferation Drives

BRD4 Degradation Pathway

References

Application Notes and Protocols for the Conjugation of Hydroxy-PEG8-Boc to Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Polyethylene glycol (PEG) linkers are widely utilized in drug delivery and bioconjugation to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. The reaction of a hydroxyl-terminated PEG with a carboxylic acid to form a stable ester bond is a fundamental conjugation strategy. This document provides detailed protocols and reaction conditions for the coupling of Hydroxy-PEG8-Boc with various carboxylic acids, a common step in synthesizing more complex structures for targeted therapies and advanced biomaterials. The primary method described involves the activation of the carboxylic acid using carbodiimide chemistry, a reliable and efficient approach for ester formation.

Reaction Principle

The core of this protocol is the esterification reaction between the terminal hydroxyl group of this compound and a carboxylic acid. Direct esterification requires harsh conditions (high temperatures and strong acid catalysts), which are often incompatible with sensitive biomolecules. Therefore, the carboxylic acid is typically activated to make it more susceptible to nucleophilic attack by the PEG's hydroxyl group. A widely used method is the activation with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive intermediate that can also react, albeit more slowly, with alcohols. For direct esterification with the hydroxyl group, a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) with a catalyst such as DMAP (4-dimethylaminopyridine) is highly effective.

A common reaction scheme involves activating a carboxylic acid with coupling agents like EDC or DCC.[1] This creates a highly reactive intermediate that can then react with the hydroxyl group of the PEG molecule to form an ester linkage.

Materials and Reagents
  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-hydroxysuccinimide (NHS) (optional, improves efficiency in some cases)[2]

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Silica gel for column chromatography

Experimental Protocols

Protocol 1: General EDC/NHS Mediated Esterification

This protocol describes a general method for the coupling of a carboxylic acid to this compound using EDC and NHS in an organic solvent. While EDC/NHS is most efficient for creating amide bonds at pH 7-8, the formed NHS-ester intermediate can react with alcohols.[3]

Step-by-Step Procedure:

  • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), EDC·HCl (1.5 eq), and NHS (1.2 eq) in anhydrous DCM or DMF.

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid, forming the NHS ester intermediate.[4]

  • Addition of PEG: Add a solution of this compound (1.1 eq) dissolved in a minimal amount of the same anhydrous solvent to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Filter the reaction mixture to remove any precipitated urea by-products.

    • Dilute the filtrate with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography. The polarity of the eluent system will depend on the specific carboxylic acid used, but gradients of methanol in dichloromethane or ethyl acetate in hexanes are common starting points.[5]

Protocol 2: DCC/DMAP Mediated Esterification

This is a highly efficient method for ester formation between alcohols and carboxylic acids.

Step-by-Step Procedure:

  • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of DCC: Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the cooled mixture. A white precipitate of dicyclohexylurea (DCU) will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with DCM.

    • Combine the filtrates and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes. These values are illustrative and may require optimization for specific carboxylic acids.

Table 1: Typical Reagent Stoichiometry

ReagentProtocol 1 (EDC/NHS)Protocol 2 (DCC/DMAP)
Carboxylic Acid1.0 eq1.0 eq
This compound1.1 eq1.1 eq
Coupling AgentEDC·HCl (1.5 eq)DCC (1.2 eq)
Additive/CatalystNHS (1.2 eq)DMAP (0.1 eq)

Table 2: Recommended Reaction Conditions

ParameterCondition
SolventAnhydrous Dichloromethane (DCM) or DMF
Temperature0 °C to Room Temperature
Reaction Time4 - 24 hours
AtmosphereInert (Nitrogen or Argon)

Table 3: Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low YieldIncomplete reaction, hydrolysis of activated ester.Ensure anhydrous conditions. Increase reaction time or temperature slightly. Optimize reagent stoichiometry.
Multiple ProductsSide reactions, impurity in starting materials.Check purity of reactants. Use DMAP cautiously as it can catalyze side reactions. Optimize purification method.
Difficulty in a PurificationStreaking on TLC/column due to PEG polarity.Use a modified eluent system, e.g., DCM/Methanol with a small amount of acetic acid or ammonia.[5] Consider reverse-phase chromatography.

Product Characterization

Confirmation of the final product structure and purity is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the formation of the ester bond and the integrity of the PEG chain and Boc protecting group. The disappearance of the hydroxyl proton and shifts in the signals of carbons and protons adjacent to the reaction site are indicative of successful conjugation.[6]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) can verify the molecular weight of the final product.[7]

  • Chromatography: HPLC can be used to assess the purity of the final product.

Visualizations

Below are diagrams illustrating the chemical reaction pathway and the general experimental workflow.

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product RCOOH Carboxylic Acid (R-COOH) Product R-COO-PEG8-Boc RCOOH->Product PEG_OH This compound PEG_OH->Product Coupling DCC or EDC/NHS Coupling->Product Activation Catalyst DMAP (catalyst) Catalyst->Product Catalysis

Caption: Chemical scheme for the esterification of a carboxylic acid with this compound.

Experimental_Workflow start Start: Prepare Reactants (Carboxylic Acid, PEG-OH) dissolve Dissolve Reactants & Reagents in Anhydrous Solvent start->dissolve activate Activate Carboxylic Acid (e.g., with DCC/DMAP at 0°C) dissolve->activate react Combine and React (4-24h at RT) activate->react monitor Monitor Progress (TLC) react->monitor monitor->react Incomplete workup Reaction Work-up (Filter, Wash, Dry) monitor->workup Complete purify Purification (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End: Pure Product characterize->end

Caption: General workflow for the synthesis and purification of PEG-ester conjugates.

References

Application Notes and Protocols for the Functionalization of Biomolecules with Hydroxy-PEG8-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a cornerstone strategy in pharmaceutical development.[1][2] This modification can significantly enhance the therapeutic properties of biomolecules by improving solubility, extending circulatory half-life, increasing stability, and reducing immunogenicity.[1][2][3] The Hydroxy-PEG8-Boc linker is a versatile, heterobifunctional reagent designed for advanced bioconjugation. It features a discrete PEG linker with eight ethylene glycol units, which provides a defined spacer length, increasing the hydrophilicity of the conjugate.

One terminus of the linker is a hydroxyl (-OH) group, which can be activated for conjugation to various functional groups on a biomolecule. The other end features a primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under many reaction conditions but can be easily removed under mild acidic conditions to reveal a reactive primary amine.[4][5] This dual functionality makes this compound an ideal tool for multi-step conjugation strategies, surface modification, and the development of complex architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[6][7]

Core Applications

  • Drug Delivery and PEGylation: The linker can be used to attach therapeutic agents to biomolecules, improving their pharmacokinetic profiles.[8]

  • PROTAC Synthesis: As a PEG-based PROTAC linker, it connects a target protein-binding ligand and an E3 ubiquitin ligase ligand, facilitating targeted protein degradation.[6][]

  • Bioconjugation: Enables the sequential and controlled functionalization of proteins, peptides, or other biomolecules.[8]

  • Surface Modification: Ideal for tethering biomolecules to surfaces, such as nanoparticles or microfluidic chips, to enhance biocompatibility and functionality.[8][]

Principle of Functionalization

The functionalization process using this compound is typically a two-stage process.

  • Conjugation Step: The terminal hydroxyl group of the PEG linker is first activated or reacted directly with a complementary functional group on the target biomolecule. For biomolecules containing primary amines (e.g., lysine residues in proteins), this is often achieved by converting the hydroxyl group to a more reactive species or by using carbodiimide chemistry.

  • Deprotection Step: Following successful conjugation and purification, the Boc protecting group is removed under acidic conditions, typically with trifluoroacetic acid (TFA).[11][12] This exposes a new primary amine on the PEG linker, which is then available for subsequent modification or interaction.

G cluster_0 Stage 1: Conjugation cluster_1 Stage 2: Deprotection start Biomolecule (e.g., Protein-NH2) conjugation Conjugation Reaction start->conjugation linker This compound activation Activation of Hydroxyl (e.g., EDC/NHS) linker->activation activation->conjugation purification1 Purification of Boc-PEG-Biomolecule conjugation->purification1 deprotection Boc Deprotection (TFA Treatment) purification1->deprotection Purified Intermediate purification2 Purification of Final Functionalized Biomolecule deprotection->purification2 final_product NH2-PEG8-Biomolecule purification2->final_product

Caption: General experimental workflow for biomolecule functionalization.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein via EDC/NHS Chemistry

This protocol describes the conjugation of the hydroxyl terminus of the linker to primary amines (e.g., lysine residues) on a protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • Protein of interest (in amine-free buffer, e.g., PBS pH 7.4)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Anhydrous DMSO or DMF

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Dialysis)

Procedure:

  • Reagent Preparation:

    • Prepare a 10-20 mg/mL solution of the protein in PBS buffer.

    • Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

    • Prepare fresh 100 mM stock solutions of EDC and NHS in anhydrous DMSO or activation buffer immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound, EDC, and NHS in a 1:1.5:1.5 molar ratio in activation buffer.

    • A typical reaction might use a 10- to 50-fold molar excess of the PEG linker over the protein.

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS-activated PEG linker.

  • Conjugation to Protein:

    • Add the activated this compound-NHS ester solution directly to the protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Reaction Quenching:

    • Add quenching buffer to a final concentration of 10-20 mM to quench any unreacted NHS ester. Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted PEG linker and byproducts by purifying the reaction mixture.

    • Size-Exclusion Chromatography (SEC): Use a column with an appropriate molecular weight cutoff to separate the larger PEGylated protein from smaller molecules.

    • Dialysis: Dialyze the sample against PBS (pH 7.4) using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa for most proteins) for 24-48 hours with multiple buffer changes.

  • Characterization:

    • Confirm successful conjugation using SDS-PAGE (which will show a shift in molecular weight) and Mass Spectrometry (MS) to determine the degree of PEGylation.[13][14]

Protocol 2: Deprotection of the Boc Group

This protocol uses Trifluoroacetic Acid (TFA) to remove the Boc protecting group, exposing a terminal primary amine.

Materials:

  • Boc-PEG8-Biomolecule conjugate (lyophilized or in an appropriate solvent)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

  • Nitrogen or Argon gas stream

Procedure:

  • Reaction Setup:

    • Dissolve the lyophilized Boc-PEG8-Biomolecule in anhydrous DCM.

    • Prepare a deprotection solution of 25-50% TFA in DCM. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment). [4]

  • Deprotection Reaction:

    • Add the TFA/DCM solution to the dissolved conjugate. A typical ratio is 1 mL of TFA solution per 5-10 mg of conjugate.

    • Stir the reaction at room temperature for 30 minutes to 2 hours.[4] Monitor the reaction progress using LC-MS if possible.

  • Removal of TFA and Solvent:

    • Evaporate the TFA and DCM under a gentle stream of nitrogen or argon gas. This step is crucial to remove the majority of the volatile acid.

    • Alternatively, for robust biomolecules, the product can be precipitated by adding cold diethyl ether, followed by centrifugation to pellet the product.

  • Purification:

    • To remove residual TFA salts and impurities, purify the resulting amine-PEG8-biomolecule.

    • For proteins and peptides, dialysis or SEC using an appropriate acidic buffer followed by exchange into a neutral buffer (e.g., PBS) is recommended.

Quantitative Data Summary

The optimal conditions for conjugation and deprotection can vary significantly based on the specific biomolecule. The tables below provide general starting parameters for optimization.

Table 1: Representative Conjugation Reaction Parameters

Parameter Value Range Notes
Molar Ratio (PEG:Biomolecule) 5:1 to 50:1 Higher ratios increase the degree of PEGylation but may lead to loss of activity.
pH 6.0-7.5 pH 6.0 is optimal for EDC/NHS activation; pH 7.0-7.5 is for amine reactivity.
Temperature 4°C - 25°C Lower temperatures (4°C) for longer incubations (overnight) can minimize protein degradation.

| Reaction Time | 2 hours - 18 hours | Dependent on temperature and reactivity of the biomolecule. |

Table 2: General Boc Deprotection Conditions | Parameter | Value | Reference | | :--- | :--- | :--- | | TFA Concentration | 25-50% in Dichloromethane (DCM) | A common and effective range for complete deprotection. |[4] | | Temperature | Room Temperature (20-25°C) | The reaction is typically fast at room temperature. |[4][11] | | Reaction Time | 30 minutes - 2 hours | Monitor reaction to avoid potential degradation of the biomolecule. |[4] |

Table 3: Common Characterization Techniques for PEGylated Biomolecules

Technique Information Obtained Reference
SDS-PAGE Apparent molecular weight increase; estimation of PEGylation.
Size-Exclusion Chromatography (SEC) Purity, presence of aggregates, and hydrodynamic volume. Broad peaks can indicate heterogeneity. [15]
MALDI-TOF Mass Spectrometry Average molecular weight and degree of PEGylation (number of PEG chains attached). [13][14]

| LC-MS | Unambiguous identification of PEGylated species and degradation products. |[16] |

Visualization of Application

PROTAC Mechanism of Action

The exposed amine from the deprotected this compound linker can be conjugated to a ligand for an E3 ubiquitin ligase, forming a PROTAC. This molecule acts as a bridge, bringing a target protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

G tp Target Protein ternary Ternary Complex (Target-PROTAC-E3) tp->ternary e3 E3 Ubiquitin Ligase e3->ternary protac PROTAC (containing NH2-PEG8 linker) protac->ternary ub_tp Ubiquitinated Target Protein ternary->ub_tp Polyubiquitination ub Ubiquitin (Ub) ub->ternary Recruitment proteasome Proteasome ub_tp->proteasome Recognition degradation Degradation Products proteasome->degradation Degradation

Caption: Simplified signaling pathway for PROTAC-mediated protein degradation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Hydroxy-PEG8-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) regarding the incomplete deprotection of tert-butoxycarbonyl (Boc) protecting groups from Hydroxy-PEG8-amine.

Frequently Asked Questions (FAQs)
Q1: Why is my Boc deprotection of Hydroxy-PEG8-Boc incomplete?

Incomplete deprotection is a common issue that can stem from several factors related to reaction conditions and substrate properties. The cleavage of the Boc group is an acidolysis reaction, and its success is highly dependent on achieving the right chemical environment.[1]

Common Causes for Incomplete Deprotection:

  • Insufficient Acid Strength or Concentration: The acid catalyst may be too weak or too dilute to drive the reaction to completion. Trifluoroacetic acid (TFA) is the most common reagent, typically used in concentrations of 20-50% in a solvent like dichloromethane (DCM).[1][2][3]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process; insufficient reaction time or low temperatures can lead to a stalled reaction. Most deprotections are effective at room temperature but may require 1-2 hours for completion.[1][2][3]

  • Solvent Issues: The chosen solvent must completely dissolve both the Boc-protected PEG and the acid. Poor solubility can significantly hinder the reaction rate. Anhydrous DCM is a standard choice.[1][2]

  • Steric Hindrance: The polyethylene glycol (PEG) chain, although relatively short in PEG8, can sterically hinder the acid's approach to the carbamate, slowing the reaction.[1]

  • Water Contamination: The presence of water can interfere with the acidic conditions required for efficient deprotection. Using anhydrous solvents is critical.

Troubleshooting Guide for Incomplete Deprotection

The following diagram provides a logical workflow to diagnose and solve incomplete deprotection issues.

Troubleshooting start Incomplete Deprotection (Verified by TLC/LC-MS) c1 Check Acid Concentration start->c1 Is [TFA] < 50%? c2 Review Reaction Time c1->c2 No s1 Increase TFA to 50% in DCM c1->s1 Yes c3 Assess Solvent & Solubility c2->c3 No s2 Extend time to 2-4 hours Monitor every hour c2->s2 Yes c4 Consider Alternative Acid c3->c4 No s3 Ensure anhydrous solvent Confirm full dissolution c3->s3 Yes s1->c2 s2->c3 s3->c4 s4 Use 4M HCl in 1,4-Dioxane Reaction cluster_main Main Reaction Pathway cluster_side Side Reaction cluster_scavenger Scavenger Action BocPEG This compound CarbamicAcid Carbamic Acid Intermediate BocPEG->CarbamicAcid + H+ Hplus H+ (TFA) Product Hydroxy-PEG8-NH3+ CarbamicAcid->Product - CO2 tBu t-Butyl Cation (tBu+) CarbamicAcid->tBu SideProduct t-Butylated Byproduct tBu->SideProduct Unwanted Alkylation Trapped Trapped tBu-Scavenger tBu->Trapped Trapping Scavenger Scavenger (e.g., TIS) Scavenger->Trapped Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation n1 1. Dissolve Boc-PEG in anhydrous DCM (0.1 M) n2 2. Cool flask to 0°C (ice bath) n1->n2 n3 3. Slowly add TFA (20-50% v/v) & optional TIS (2.5%) n2->n3 n4 4. Stir at 0°C for 30 min, then warm to RT for 1-2h n3->n4 n5 5. Monitor by TLC/LC-MS until SM is consumed n4->n5 n6 6. Concentrate in vacuo n5->n6 n7 7. Co-evaporate with toluene (2-3x) n6->n7 n8 8. Neutralize with NaHCO3 (aq) & extract with organic solvent n7->n8 n9 9. Dry organic layer (Na2SO4) & concentrate to yield free amine n8->n9

References

Technical Support Center: Improving Yield of Hydroxy-PEG8-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of Hydroxy-PEG8-Boc synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound reaction is showing low yield. What are the common causes?

Low yield in the Boc protection of Hydroxy-PEG8 can stem from several factors, including incomplete reaction, formation of side products, and issues with purification. A systematic approach to troubleshooting is essential. The primary areas to investigate are:

  • Suboptimal Reaction Conditions: Incorrect stoichiometry of reagents, inappropriate choice of solvent or base, and non-optimal temperature can all lead to reduced yields.

  • Formation of Byproducts: The most common byproduct is the di-Boc protected PEG8. Other side reactions can also occur depending on the specific conditions.

  • Moisture Contamination: Water in the reaction can hydrolyze the Boc anhydride, rendering it inactive.

  • Product Loss During Workup and Purification: The hydrophilic nature of the PEG chain can make extraction and purification challenging, potentially leading to product loss.

Q2: I am observing a significant amount of di-Boc protected PEG8 in my reaction mixture. How can I minimize this?

The formation of the di-Boc protected byproduct is a common issue, especially when starting from a PEG8-diol. Here’s how to favor the mono-protected product:

  • Control Stoichiometry: Use a slight excess of the PEG starting material relative to the Boc anhydride. A molar ratio of 1.2:1 to 1.5:1 (PEG:Boc₂O) is a good starting point.

  • Slow Addition of Boc Anhydride: Adding the Boc anhydride solution dropwise to the reaction mixture can help to control the reaction and favor mono-protection.

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can increase the selectivity for the mono-protected product.[1]

Q3: What is the role of a base in the Boc protection of a hydroxyl group, and which one should I choose?

A base is often used to facilitate the Boc protection of alcohols. 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that significantly accelerates the reaction.[2][3] It reacts with Boc anhydride to form a more reactive intermediate.[2][3] However, the use of a strong base can also promote the formation of byproducts.[1] For the protection of hydroxyl groups, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used in conjunction with a catalytic amount of DMAP.[4]

Q4: My reaction seems to be incomplete, even after a long reaction time. What could be the issue?

Incomplete reactions can be due to several factors:

  • Insufficient Reagent: Ensure that at least one equivalent of Boc anhydride has been added.

  • Inactive Boc Anhydride: Boc anhydride is sensitive to moisture and can degrade over time. Use fresh, high-quality reagent.

  • Steric Hindrance: While less of a concern for a primary alcohol on a PEG chain, steric hindrance can slow down reactions.[5]

  • Poor Solubility: Ensure all reactants are fully dissolved in the chosen solvent. A co-solvent might be necessary.

Q5: I'm having trouble purifying my this compound. What are the recommended methods?

The purification of PEGylated compounds can be challenging due to their solubility in both aqueous and organic solvents.

  • Column Chromatography: Flash column chromatography on silica gel is a common method. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is typically used.

  • Reversed-Phase HPLC (RP-HPLC): For high purity, preparative RP-HPLC is very effective.[6] A C18 column with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA) is a common choice.[6][7] Be aware that prolonged exposure to TFA can potentially lead to some deprotection of the Boc group, so it is advisable to neutralize or remove the TFA shortly after purification.[8]

Data Presentation

Table 1: Effect of Stoichiometry on Product Distribution (Illustrative Data)

Molar Ratio (Hydroxy-PEG8 : Boc₂O)Mono-Boc-PEG8-OH Yield (%)Di-Boc-PEG8 Yield (%)Unreacted PEG8-diol (%)
1 : 0.865530
1 : 1751510
1.2 : 185105
1.5 : 180515

Table 2: Influence of Base and Catalyst on Reaction Outcome (Illustrative Data)

Base (equivalents)Catalyst (equivalents)Reaction Time (hours)Mono-Boc-PEG8-OH Yield (%)
TEA (1.5)None2460
TEA (1.5)DMAP (0.1)485
DIPEA (1.5)DMAP (0.1)488
NoneDMAP (1.1)675 (with more di-Boc byproduct)

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the mono-Boc protection of a PEG8-diol.

Materials:

  • Octaethylene glycol (HO-PEG8-OH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve octaethylene glycol (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine or DIPEA (1.5 equivalents) followed by a catalytic amount of DMAP (0.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve di-tert-butyl dicarbonate (1.0 equivalent) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel

  • Hexane or Heptane

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column in a suitable solvent system (e.g., 20% ethyl acetate in hexane).

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 20% and gradually increasing to 80%).

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 3: Characterization by NMR

Procedure:

  • Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃).

  • Acquire a ¹H NMR spectrum. The spectrum should be consistent with the structure of this compound.[9] Key signals to look for include the singlet at ~1.45 ppm corresponding to the nine protons of the Boc group and the characteristic signals of the PEG backbone.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products PEG_OH Hydroxy-PEG8-OH Activated_Boc Acylpyridinium Intermediate PEG_OH->Activated_Boc Attacks Boc2O Boc Anhydride Boc2O->Activated_Boc Forms DMAP DMAP (catalyst) DMAP->Boc2O Nucleophilic attack Product This compound Activated_Boc->Product Yields Byproduct t-BuOH + CO2 + DMAP Activated_Boc->Byproduct Releases

Caption: Boc protection of Hydroxy-PEG8 catalyzed by DMAP.

Troubleshooting_Workflow start Low Yield of This compound check_reaction Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Major Side Products? incomplete->side_products No optimize_conditions Optimize Reaction Conditions: - Check Boc₂O quality - Increase reaction time/temp - Check catalyst activity incomplete->optimize_conditions Yes purification_issue Good Conversion, Low Isolated Yield side_products->purification_issue No adjust_stoichiometry Adjust Stoichiometry: - Increase PEG:Boc₂O ratio - Slow addition of Boc₂O side_products->adjust_stoichiometry Yes (Di-Boc) change_temp Lower Reaction Temperature side_products->change_temp Yes (Other) optimize_workup Optimize Workup: - Check extraction solvent - Minimize aqueous washes purification_issue->optimize_workup Yes end Improved Yield optimize_conditions->end adjust_stoichiometry->end change_temp->end optimize_purification Optimize Purification: - Adjust chromatography gradient - Consider RP-HPLC optimize_workup->optimize_purification optimize_purification->end

Caption: Troubleshooting workflow for low yield reactions.

Purification_Workflow cluster_hplc Alternative High Purity start Crude Product chromatography Flash Column Chromatography (Silica Gel) start->chromatography gradient Gradient Elution (e.g., Hexane/EtOAc) chromatography->gradient fractions Collect & Analyze Fractions (TLC) gradient->fractions pool Pool Pure Fractions fractions->pool hplc Preparative RP-HPLC fractions->hplc If purity is insufficient evaporate Evaporate Solvent pool->evaporate final_product Pure this compound evaporate->final_product hplc_gradient Gradient Elution (e.g., Water/ACN + TFA) hplc->hplc_gradient lyophilize Lyophilize Pure Fractions hplc_gradient->lyophilize lyophilize->final_product

Caption: Purification workflow for this compound.

References

Technical Support Center: Hydroxy-PEG8-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with Hydroxy-PEG8-Boc conjugates.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a heterobifunctional linker molecule. It consists of a hydroxyl (-OH) group, an eight-unit polyethylene glycol (PEG8) chain, and a tert-butyloxycarbonyl (Boc) protected amine. The PEG8 chain enhances solubility and provides a flexible spacer. The terminal hydroxyl group can be used for further chemical modifications, while the Boc-protected amine allows for controlled, stepwise conjugation strategies. This type of linker is commonly employed in the synthesis of bioconjugates and Proteolysis Targeting Chimeras (PROTACs).

Q2: What are the primary causes of aggregation with this compound conjugates?

Aggregation of molecules containing a this compound linker can be attributed to several factors:

  • Increased Hydrophobicity: The Boc protecting group is hydrophobic and can significantly increase the overall hydrophobicity of the conjugate, leading to self-assembly and aggregation in aqueous solutions.

  • Properties of the Conjugated Molecule: The small molecule or biomolecule attached to the linker may itself have poor solubility or a tendency to aggregate. The conjugation process can sometimes exacerbate this.

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer can influence the stability and solubility of the conjugate.

  • High Conjugate Concentration: At higher concentrations, the likelihood of intermolecular interactions and aggregation increases.

  • Temperature and Agitation: Elevated temperatures or vigorous mixing can induce conformational changes and promote aggregation.

Q3: How does the PEG8 linker influence aggregation?

The PEG8 linker is generally included to improve solubility and reduce aggregation. The ethylene glycol units of the PEG chain are hydrophilic and can form a hydration shell around the molecule, which helps to keep it in solution and can provide steric hindrance to prevent intermolecular interactions. However, for highly hydrophobic molecules, a PEG8 chain may not be sufficient to completely overcome aggregation tendencies. The length of the PEG linker is a critical parameter that often requires optimization; a linker that is too short may not provide enough steric shielding, while an overly long linker could have other undesirable effects on the molecule's properties.

Q4: Can the Boc deprotection step cause aggregation?

Yes, the Boc deprotection step can induce aggregation. The removal of the Boc group is typically achieved under acidic conditions (e.g., using trifluoroacetic acid, TFA). These harsh conditions can potentially destabilize the conjugate. Furthermore, the resulting free amine may have different solubility characteristics than the Boc-protected form, which could lead to precipitation or aggregation if the buffer conditions are not optimal for the deprotected molecule.

Section 2: Troubleshooting Guides

This section provides a systematic approach to troubleshooting aggregation issues with your this compound conjugates.

Issue 1: Visible precipitation or turbidity observed during or after conjugation/purification.

Possible Cause Troubleshooting Steps
Poor solubility of the conjugate - Decrease Concentration: Work with lower concentrations of the conjugate throughout the process. - Optimize Buffer: Screen a range of pH values and buffer systems. For molecules with a known pI, adjust the pH to be at least 1-1.5 units away from the pI. - Add Co-solvents: Introduce a small percentage (e.g., 5-10%) of an organic co-solvent like DMSO, DMF, or ethanol to the buffer.
Suboptimal reaction/purification conditions - Lower Temperature: Perform the reaction and purification steps at a lower temperature (e.g., 4°C) to slow down potential aggregation kinetics. - Gentle Mixing: Avoid vigorous vortexing or stirring; use gentle end-over-end rotation for mixing.
Inefficient removal of hydrophobic reagents - Optimize Purification: Ensure your purification method (e.g., HPLC, flash chromatography) is effectively removing unreacted starting materials and hydrophobic byproducts.

Issue 2: Soluble aggregates are detected by analytical methods (e.g., SEC, DLS).

Possible Cause Troubleshooting Steps
Hydrophobicity of the conjugate - Formulation with Excipients: Experiment with the addition of stabilizing excipients to your buffer. - Modify the Linker: If aggregation persists and is a significant issue, consider synthesizing analogues with a longer PEG chain (e.g., PEG12, PEG24) to increase hydrophilicity.
Intermolecular interactions - Screen Additives: Test the effect of different salts or additives that can disrupt non-specific interactions.
Slow conformational changes leading to aggregation over time - Optimize Storage Conditions: Investigate different storage buffers, temperatures, and the inclusion of cryoprotectants for frozen storage.

Section 3: Experimental Protocols

Protocol 1: Screening for Optimal Buffer Conditions

This protocol describes a method to systematically screen for buffer conditions that minimize aggregation.

  • Prepare Stock Solutions:

    • Prepare a concentrated stock solution of your this compound conjugate in a suitable organic solvent (e.g., DMSO).

    • Prepare a panel of buffers with varying pH values (e.g., citrate, phosphate, Tris, glycine) and ionic strengths (e.g., by varying NaCl concentration).

  • Sample Preparation:

    • In a 96-well plate or microcentrifuge tubes, dilute the conjugate stock solution into each of the different buffers to the desired final concentration. Keep the final concentration of the organic solvent low and consistent across all samples (e.g., <5% v/v).

  • Incubation and Analysis:

    • Incubate the samples under relevant experimental conditions (e.g., room temperature, 37°C) for a defined period.

    • Analyze the samples for aggregation using the analytical techniques described in Section 4.

  • Data Interpretation:

    • Compare the levels of aggregation across the different buffer conditions to identify the optimal buffer system for your conjugate.

Protocol 2: Evaluation of Stabilizing Excipients

This protocol outlines a method for testing the effectiveness of various excipients in preventing aggregation.

  • Prepare Excipient Stock Solutions:

    • Prepare stock solutions of various excipients (see Table 1 for examples) in the optimal buffer identified in Protocol 1.

  • Sample Preparation:

    • Set up a series of reactions or dilutions of your conjugate in the optimal buffer.

    • Add different excipients to each sample at a range of concentrations. Include a control sample with no excipient.

  • Incubation and Analysis:

    • Incubate and analyze the samples as described in Protocol 1.

  • Data Interpretation:

    • Compare the extent of aggregation in the presence of different excipients to the control to determine the most effective stabilizer and its optimal concentration.

Section 4: Quantitative Data and Analysis

Table 1: Common Stabilizing Excipients for PEGylated Conjugates

Excipient TypeExamplesTypical Concentration RangeMechanism of Action
Sugars/Polyols Sucrose, Trehalose, Sorbitol5-10% (w/v)Preferential exclusion, vitrification
Amino Acids Arginine, Glycine50-200 mMIncrease protein solubility, suppress non-specific interactions
Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Reduce surface tension and prevent surface-induced aggregation
Polymers Polyethylene Glycol (higher MW)1-5% (w/v)Steric stabilization, increased solubility

Table 2: Analytical Techniques for Characterizing Aggregation

TechniqueInformation ProvidedBest for Detecting
Dynamic Light Scattering (DLS) Particle size distribution, polydispersity index (PDI)Soluble aggregates and oligomers
Size-Exclusion Chromatography (SEC) Separation and quantification of monomer, dimer, and higher-order aggregatesSoluble aggregates
UV-Vis Spectroscopy (Turbidity) Presence of insoluble aggregates (light scattering)Insoluble aggregates
Visual Inspection Presence of visible precipitatesLarge, insoluble aggregates
Transmission Electron Microscopy (TEM) Morphology and size of aggregatesBoth soluble and insoluble aggregates (requires sample preparation)

Section 5: Visualizations

Troubleshooting_Workflow cluster_start Start cluster_investigation Initial Investigation cluster_formulation Formulation Strategies cluster_synthesis Synthetic Modification cluster_outcome Outcome start Aggregation Observed (Visible or Analytical) conc Reduce Conjugate Concentration start->conc Initial Steps buffer Optimize Buffer Conditions (pH, Ionic Strength) conc->buffer resolved Aggregation Minimized/ Resolved conc->resolved If successful temp Lower Temperature (e.g., 4°C) buffer->temp buffer->resolved If successful excipients Screen Stabilizing Excipients (Sugars, Amino Acids, Surfactants) temp->excipients If aggregation persists temp->resolved If successful cosolvents Add Organic Co-solvents (e.g., DMSO, Ethanol) excipients->cosolvents excipients->resolved If successful linker Modify PEG Linker Length (e.g., PEG12, PEG24) cosolvents->linker If formulation changes are insufficient cosolvents->resolved If successful linker->resolved If successful unresolved Aggregation Persists linker->unresolved If all steps fail

Caption: A systematic workflow for troubleshooting aggregation issues.

Aggregation_Signaling_Pathway cluster_trigger Trigger cluster_cellular_response Cellular Response cluster_outcome Potential Outcomes aggregates This compound Conjugate Aggregates stress Cellular Stress aggregates->stress Induces reduced_efficacy Reduced Therapeutic Efficacy aggregates->reduced_efficacy Results in clearance Enhanced Clearance by Immune Cells aggregates->clearance Can trigger upr Unfolded Protein Response (UPR) stress->upr inflammation Inflammatory Signaling (e.g., NF-κB pathway) stress->inflammation autophagy Autophagy Induction stress->autophagy Compensatory Response toxicity Cellular Toxicity / Apoptosis upr->toxicity Leads to inflammation->toxicity Can lead to

Technical Support Center: Purification of PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the unique purification challenges associated with PEGylated Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities encountered during the purification of PEGylated PROTACs?

A1: The PEGylation process often results in a complex mixture of components. Common impurities include:

  • Unreacted PROTAC molecules: PROTACs that did not undergo PEGylation.[1]

  • Excess PEGylating reagent: Unreacted PEG linkers.[1][2]

  • PEGylation reaction byproducts: Including hydrolysis fragments from the PEGylation reagents.[1][2]

  • Heterogeneous PEGylated species: This includes PROTACs with varying numbers of PEG chains attached (e.g., mono-, di-PEGylated) and positional isomers, where the PEG chain is attached to different sites on the PROTAC molecule.[1][2] One specific impurity identified in the synthesis of pomalidomide-PEG-based PROTACs is a byproduct from nucleophilic acyl substitution, which can co-elute with the desired product during HPLC purification.[1]

Q2: Why is the purification of PEGylated PROTACs particularly challenging?

A2: The purification of PEGylated PROTACs is challenging due to a combination of factors:

  • Inherent PROTAC properties: PROTACs themselves are often large, complex molecules with challenging physicochemical properties like high molecular weight and hydrophobicity.[1]

  • Effects of PEGylation: The addition of a polyethylene glycol (PEG) chain, while beneficial for solubility and stability, further complicates purification.[1] PEG is a neutral, hydrophilic polymer, and its presence can mask the distinct physicochemical properties of the PROTAC, making it difficult to separate the desired PEGylated product from unreacted starting materials and other PEGylated species.[1][3]

  • Product heterogeneity: The PEGylation reaction can produce a mixture of products with different degrees of PEGylation and positional isomers, all of which may have very similar properties.[1][2]

Q3: Which chromatographic techniques are most effective for purifying PEGylated PROTACs?

A3: A multi-step chromatographic approach is often necessary for the successful purification of PEGylated PROTACs. The most effective techniques, often used in combination, include:

  • Size Exclusion Chromatography (SEC): This is frequently the initial step, as PEGylation increases the hydrodynamic radius of the molecule. SEC is effective at removing smaller impurities like unreacted PEG reagent and reaction byproducts.[1]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. The PEG chains can shield the surface charges of the PROTAC, altering its interaction with the IEX resin. This property can be exploited to separate different PEGylated species and positional isomers.[1][]

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity and is a powerful tool for separating PEGylated PROTACs from unreacted PROTACs and resolving different PEGylated species.[1]

  • Hydrophobic Interaction Chromatography (HIC): HIC also separates based on hydrophobicity but uses less denaturing conditions than RP-HPLC, which can be beneficial for maintaining the integrity of the PROTAC.[1]

Q4: How can I characterize my purified PEGylated PROTAC to confirm its identity and purity?

A4: A combination of analytical techniques is crucial for the comprehensive characterization of PEGylated PROTACs:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight of the PEGylated PROTAC and determining the degree of PEGylation.[1][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, helping to confirm the attachment site of the PEG chain and assess any conformational changes in the PROTAC molecule.[1]

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): Techniques such as SEC-UPLC and RP-UPLC are used to assess the purity and heterogeneity of the sample.[1][6]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the purification of your PEGylated PROTAC.

Problem Possible Cause Recommended Solution
Low Yield of PEGylated PROTAC Incomplete PEGylation reaction.Optimize reaction conditions (e.g., stoichiometry of reactants, reaction time, temperature, pH).[1]
Product loss during purification steps.Review each purification step for potential sources of loss. Consider using a different chromatography resin or optimizing elution conditions. For SEC, ensure the column is properly calibrated for the size of your PEGylated PROTAC.[1]
Presence of Unreacted PROTAC Inefficient PEGylation reaction.Increase the molar excess of the PEGylating reagent.[1]
Co-elution with the PEGylated product.Optimize the gradient in RP-HPLC or IEX to improve resolution. Consider using a different stationary phase.[1]
Product Heterogeneity (Multiple Peaks) Presence of different PEGylated species (e.g., mono-, di-PEGylated).Use IEX to separate based on the degree of PEGylation, as each additional PEG chain will further shield the molecule's charge.[1]
Presence of positional isomers.High-resolution techniques like capillary electrophoresis or analytical scale RP-HPLC or IEX may be required to separate positional isomers.[1]
Product Aggregation Hydrophobic interactions between PEGylated PROTAC molecules.Add excipients like arginine to the buffers to reduce protein-protein interactions. Optimize buffer pH and ionic strength.[1]
Denaturation during purification.Use less harsh purification techniques like HIC instead of RP-HPLC. Perform purification at a lower temperature.[1]

Experimental Protocols

Protocol 1: General Purification Workflow for PEGylated PROTACs

This protocol outlines a general multi-step approach. Specific conditions will need to be optimized for your particular molecule.

  • Initial Capture/Cleanup (Optional):

    • Objective: To remove significant amounts of small molecule impurities from the crude reaction mixture.

    • Method: Solid-Phase Extraction (SPE).

  • Size Exclusion Chromatography (SEC):

    • Objective: To separate the PEGylated PROTAC from smaller impurities like unreacted PEG reagent and reaction byproducts.[1]

    • Column: Choose a column with a fractionation range appropriate for the size of your PEGylated PROTAC.

    • Mobile Phase: A buffered saline solution (e.g., PBS) is typically used.[1]

    • Procedure:

      • Equilibrate the SEC column with at least two column volumes of the mobile phase.[1]

      • Dissolve the crude PEGylated PROTAC mixture in the mobile phase and filter it through a 0.22 µm filter.[1]

      • Inject the sample onto the column. The sample volume should ideally not exceed 2-5% of the total column volume to ensure optimal resolution.[2]

      • Elute the sample with the mobile phase at a constant flow rate.

      • Collect fractions and analyze for the presence of the desired product.

  • Ion Exchange Chromatography (IEX):

    • Objective: To separate different PEGylated species based on charge.

    • Column: Choose an anion or cation exchange column based on the predicted isoelectric point (pI) of your PEGylated PROTAC.

    • Buffers:

      • Binding Buffer (Buffer A): Low ionic strength buffer at a pH that ensures your molecule of interest binds to the column.[1]

      • Elution Buffer (Buffer B): High ionic strength buffer (e.g., Buffer A + 1 M NaCl).[1]

    • Procedure:

      • Equilibrate the IEX column with Buffer A.[1]

      • Load the SEC-purified sample onto the column.

      • Wash the column with Buffer A to remove unbound impurities.

      • Elute the bound species using a linear gradient of Buffer B.[1]

      • Collect fractions and analyze for the presence of the desired product.

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) - Polishing Step:

    • Objective: To achieve high purity by separating the target PEGylated PROTAC from closely related impurities.[1]

    • Column: A C4, C8, or C18 column is typically used.[1]

    • Mobile Phases:

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]

      • Mobile Phase B: 0.1% TFA in acetonitrile.[1]

    • Procedure:

      • Equilibrate the column with a low percentage of Mobile Phase B.[1]

      • Inject the sample.

      • Elute the product using a linear gradient of Mobile Phase B.[1]

      • Collect the peak corresponding to the pure PEGylated PROTAC.

      • Lyophilize the collected fractions to remove the solvent.

Visualizations

PROTAC_Purification_Workflow cluster_reaction PEGylation Reaction cluster_purification Multi-Step Purification cluster_analysis Characterization Crude_Mixture Crude Reaction Mixture (PEGylated PROTAC, Unreacted PROTAC, Excess PEG, Byproducts) SPE Solid-Phase Extraction (Optional Cleanup) Crude_Mixture->SPE Initial Cleanup SEC Size Exclusion Chromatography (Removes small impurities) Crude_Mixture->SEC Direct Purification SPE->SEC IEX Ion Exchange Chromatography (Separates by charge) SEC->IEX Fractionation RP_HPLC Reverse Phase HPLC (High-resolution polishing) IEX->RP_HPLC Polishing Pure_PROTAC Purified PEGylated PROTAC RP_HPLC->Pure_PROTAC Analysis Purity & Identity Confirmation (MS, NMR, HPLC) Pure_PROTAC->Analysis

Caption: A typical workflow for the purification and characterization of PEGylated PROTACs.

Troubleshooting_Logic Start Purification Issue Identified Low_Yield Low Yield? Start->Low_Yield Incomplete_Rxn Optimize Reaction Conditions Low_Yield->Incomplete_Rxn Yes Impurity_Peaks Impurity Peaks? Low_Yield->Impurity_Peaks No Purification_Loss Review Purification Steps Incomplete_Rxn->Purification_Loss Unreacted_PROTAC Increase PEG Reagent Excess Optimize HPLC/IEX Gradient Impurity_Peaks->Unreacted_PROTAC Unreacted PROTAC Heterogeneity Use IEX for PEG Species High-Res Methods for Isomers Impurity_Peaks->Heterogeneity Multiple Peaks Aggregation Aggregation? Impurity_Peaks->Aggregation No Optimize_Buffer Add Excipients (Arginine) Optimize pH/Ionic Strength Aggregation->Optimize_Buffer Yes Harsh_Conditions Use HIC instead of RP-HPLC Lower Temperature Aggregation->Harsh_Conditions Optimize_Buffer->Harsh_Conditions

Caption: A logical troubleshooting guide for common PEGylated PROTAC purification issues.

References

Technical Support Center: Optimizing PROTAC Linker Length from Hydroxy-PEG8-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC® development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) derived from Hydroxy-PEG8-Boc.

Frequently Asked Questions (FAQs)

Q1: We are starting our PROTAC design with a this compound linker. Is this a good starting point?

A1: Yes, a PEG8 linker is an excellent and common starting point for PROTAC design.[] Polyethylene glycol (PEG) linkers offer several advantages, including good water solubility, which can improve the overall physicochemical properties of the PROTAC molecule, and flexibility, which allows the PROTAC to adopt various conformations to facilitate the formation of a stable ternary complex.[][2] The synthetic versatility of PEG linkers, with various lengths being commercially available, enables a systematic exploration of the optimal linker length for your specific target protein and E3 ligase pair.[] A PEG8 linker provides a moderate length that has proven to be a successful initial choice in many PROTAC development campaigns.[]

Q2: What is the "hook effect" and how does linker optimization impact it?

A2: The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation efficiency of the target protein decreases at high PROTAC concentrations.[][3][4] This occurs because, at an excess of the PROTAC, the formation of non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) is favored over the productive ternary complex required for degradation.[][3][4] While the hook effect is primarily concentration-dependent, an inefficient linker that promotes unstable ternary complexes can exacerbate this issue.[] Optimizing the linker to enhance the stability and cooperativity of the ternary complex can mitigate the hook effect, leading to sustained degradation over a broader concentration range.[4]

Q3: Is there a universal optimal linker length for all PROTACs?

A3: No, there is no universal optimal linker length. The ideal length is highly dependent on the specific target protein and the recruited E3 ligase.[3][5] Most successful PROTACs have linkers that range from 7 to 29 atoms in length.[3] For some systems, a minimum linker length is required to observe any degradation at all.[3][6] The optimal linker length must be determined empirically for each new PROTAC system through the synthesis and evaluation of a library of PROTACs with varying linker lengths.[5][7]

Troubleshooting Guides

Scenario 1: My initial PROTAC with a PEG8 linker shows weak or no degradation of the target protein.

  • Question: My Western blot shows no change in target protein levels after treatment with my PEG8-PROTAC. Where should I begin troubleshooting?

  • Answer: Weak or no degradation is a common challenge that can often be attributed to a suboptimal linker.[3] Here is a systematic approach to troubleshoot this issue:

    • Confirm Target Engagement: First, verify that the warhead and the E3 ligase ligand of your PROTAC are binding to their respective proteins in a cellular context. Assays like the cellular thermal shift assay (CETSA) or NanoBRET® can confirm intracellular target engagement.[8] If there is no engagement, the issue lies with your ligands, not the linker.

    • Assess Cell Permeability: PROTACs are large molecules and often exhibit poor cell permeability. If the PROTAC cannot efficiently cross the cell membrane, it cannot induce degradation. Consider performing a permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 assay, to determine if your PROTAC is cell-permeable.[9][10]

    • Systematically Vary Linker Length: If target engagement and cell permeability are confirmed, the PEG8 linker length may be suboptimal for forming a productive ternary complex for your specific system.[11][12] The next step is to synthesize and test a library of PROTACs with varying PEG linker lengths (e.g., PEG4, PEG6, PEG10, PEG12).[12] This will help determine if a shorter or longer linker is required to achieve the correct orientation and proximity between the target protein and the E3 ligase for efficient ubiquitination.[11][13]

    • Consider Linker Composition: If varying the PEG length does not yield a potent degrader, the flexibility of the PEG linker might be a contributing factor.[12] In some cases, more rigid linkers containing cyclic elements like piperazine or triazole may be necessary to lock the PROTAC into a more bioactive conformation.[12][]

Scenario 2: I am observing a "hook effect" with my PROTAC.

  • Question: My dose-response curve for target degradation is bell-shaped, with degradation decreasing at higher PROTAC concentrations. How can I address this with linker optimization?

  • Answer: The "hook effect" is an inherent characteristic of the PROTAC mechanism of action.[3] However, its severity can be influenced by linker design.

    • Confirm with a Wide Dose-Response: First, ensure you are observing a true hook effect by testing your PROTAC over a broad range of concentrations.[3]

    • Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the first protein (either the target or the E3 ligase) increases the affinity for the second protein.[4] This stabilizes the ternary complex relative to the binary complexes and can mitigate the hook effect.[4] Systematic modification of the linker length and composition is key to achieving this.[3]

    • Biophysical Assays: Utilize biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to directly measure the formation and stability of the ternary complex.[4][13] This will provide quantitative data on the binding affinities and cooperativity of your PROTACs, guiding further linker design.[4][13]

Data Presentation: Linker Length Optimization

The following table presents a hypothetical case study summarizing the quantitative data from an experiment to optimize the linker length of a PROTAC targeting "Protein X" for degradation via the VHL E3 ligase, starting from a PEG8 linker. Degradation was measured after 24 hours of treatment in a relevant cell line.

PROTAC IDLinker CompositionLinker Length (atoms)DC50 (nM) [a]Dmax (%) [b]
PROTAC-1PEG41412075
PROTAC-2PEG6205588
PROTAC-3 PEG8 26 25 95
PROTAC-4PEG10328082
PROTAC-5PEG123815065

Data Footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[7] [b] Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[7]

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC from Hydroxy-PEG-Boc Linker

This protocol describes a representative two-step synthesis for coupling a target protein ligand and an E3 ligase ligand using a Hydroxy-PEG-Boc linker.

Step 1: Coupling of the Target Protein Ligand to the Linker

  • Materials:

    • Hydroxy-PEGn-Boc (e.g., this compound)

    • Target protein ligand with a carboxylic acid functional group (POI-COOH)

    • Coupling agents (e.g., HATU, HOBt)

    • Base (e.g., DIPEA)

    • Anhydrous solvent (e.g., DMF)

  • Procedure:

    • Dissolve POI-COOH (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq), HOBt (1.1 eq), and DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add a solution of Hydroxy-PEGn-Boc (1.2 eq) in anhydrous DMF.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the intermediate (POI-Linker-Boc) by column chromatography.

Step 2: Boc Deprotection and Coupling of the E3 Ligase Ligand

  • Materials:

    • POI-Linker-Boc intermediate

    • Trifluoroacetic acid (TFA)

    • Anhydrous dichloromethane (DCM)

    • E3 ligase ligand with a carboxylic acid functional group (E3-COOH)

    • Coupling agents and base as in Step 1.

  • Procedure:

    • Dissolve the POI-Linker-Boc intermediate in a solution of TFA in DCM (e.g., 20% TFA/DCM).

    • Stir at room temperature for 1-2 hours until Boc deprotection is complete (monitor by LC-MS).

    • Concentrate the reaction mixture under reduced pressure to remove TFA and DCM.

    • Dissolve the resulting amine intermediate (POI-Linker-NH2) and E3-COOH (1.0 eq) in anhydrous DMF.

    • Follow the coupling procedure as described in Step 1 (points 2-7) to yield the final PROTAC molecule.

    • Purify the final PROTAC by preparative HPLC.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol is a standard method to quantify the degradation of a target protein in cells following PROTAC treatment.[7][15][16]

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that will allow for 70-80% confluency on the day of treatment.[7]

    • Allow cells to adhere and grow for 24 hours.

    • Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[7]

  • Cell Lysis:

    • After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).[7]

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.[15]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[16]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.[16]

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.[15]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[17]

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[17]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]

    • Strip the membrane and re-probe for a loading control (e.g., GAPDH, β-actin).[16]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.[15]

    • Normalize the target protein signal to the loading control signal.[15]

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex Binds POI Target Protein (POI) POI->TernaryComplex Binds E3 E3 Ligase E3->TernaryComplex Binds TernaryComplex->PROTAC TernaryComplex->E3 Ub_POI Ubiquitinated POI TernaryComplex->Ub_POI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degrades

Caption: PROTAC-mediated protein degradation pathway.

Troubleshooting_Workflow start Start: PROTAC shows low/no degradation q1 Is there intracellular target engagement? start->q1 a1_no No: Re-evaluate warhead/E3 ligand q1->a1_no No q2 Is the PROTAC cell-permeable? q1->q2 Yes a2_no No: Modify linker to improve physicochemical properties q2->a2_no No synthesis Synthesize linker library (e.g., PEG4, PEG6, PEG10, PEG12) q2->synthesis Yes testing Test new PROTACs for degradation (DC50/Dmax) synthesis->testing q3 Is degradation observed? testing->q3 a3_yes Yes: Optimize further if necessary q3->a3_yes Yes a3_no No: Consider different linker composition (e.g., rigid) q3->a3_no No

Caption: Troubleshooting workflow for PROTACs with poor degradation activity.

References

stability issues with Hydroxy-PEG8-Boc under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hydroxy-PEG8-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the stability of this compound, particularly under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional PEG linker. It contains a hydroxyl (-OH) group at one end and a tert-butyloxycarbonyl (Boc) protected amine at the other, connected by an 8-unit polyethylene glycol (PEG) spacer. The primary application of this linker is in bioconjugation and drug delivery, where the PEG spacer enhances solubility and biocompatibility.[1][2] The Boc group serves as a temporary protecting group for the amine, allowing for controlled, sequential synthesis of complex molecules.[1][3]

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and longevity of this compound, it is recommended to store it at -20°C in a dry environment, protected from light.[4][5][6] The container should be sealed under an inert atmosphere, such as nitrogen or argon, to prevent degradation from moisture and oxidation.[4][7] Before use, the container should be allowed to warm to room temperature before opening to avoid condensation.[7]

Q3: Under what conditions is the Boc group on this compound cleaved?

The Boc protecting group is labile under acidic conditions.[8][9][10] It is readily cleaved by strong organic acids like trifluoroacetic acid (TFA) or inorganic acids such as hydrochloric acid (HCl).[10][11] The deprotection regenerates the free amine, which can then be used in subsequent reactions.[5][8] The Boc group is generally stable to basic and nucleophilic conditions, which allows for orthogonal protection strategies in multi-step syntheses.[3][9]

Troubleshooting Guide

Issue 1: Incomplete Deprotection of the Boc Group

Q: I am seeing starting material (this compound) in my reaction mixture after the deprotection step. What could be the cause?

A: Incomplete deprotection of the Boc group is a common issue and can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The rate of Boc cleavage is dependent on the acid concentration.[12][13] If the acid is too weak or its concentration is too low, the reaction may not go to completion.

  • Short Reaction Time: Boc deprotection is a kinetic process. Insufficient reaction time will lead to incomplete conversion.[14]

  • Low Temperature: While many deprotections are performed at room temperature, some sterically hindered substrates may require gentle heating or longer reaction times at room temperature.[14][15]

  • Poor Solubility: The solvent must be able to dissolve both the this compound and the acid. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection due to its ability to solvate both reactants.[1][14]

  • Steric Hindrance: The PEG chain, although flexible, can create a microenvironment that may hinder the access of the acid to the Boc group, slowing down the reaction.[14][15]

Troubleshooting Steps:

  • Increase Acid Concentration: If you are using a low concentration of TFA (e.g., 20% in DCM), try increasing it to 50% or even higher.[14][16]

  • Extend Reaction Time: Monitor the reaction progress using an analytical technique like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[14][] Continue the reaction until the starting material is no longer detectable.

  • Consider a Stronger Acid: For particularly stubborn deprotections, a stronger acid system such as 4M HCl in 1,4-dioxane can be used.[14]

  • Optimize the Solvent: Ensure that your this compound is fully dissolved in the chosen solvent.

Issue 2: Observation of Side Products After Deprotection

Q: I am observing unexpected peaks in my LC-MS analysis after the deprotection of this compound. What are these side products and how can I avoid them?

A: The formation of side products during Boc deprotection is often due to the reactivity of the intermediate tert-butyl cation that is generated during the cleavage of the Boc group.[9][10][18]

  • Alkylation of Nucleophilic Groups: The tert-butyl cation is an electrophile and can react with any nucleophiles present in the reaction mixture. This can include the solvent, trace amounts of water, or other functional groups on your molecule of interest. Electron-rich aromatic rings and thiols are particularly susceptible to alkylation.[18]

Troubleshooting Steps:

  • Use Scavengers: To prevent unwanted alkylation, it is highly recommended to add a scavenger to the reaction mixture. Common scavengers include triisopropylsilane (TIS), water, or thioanisole.[15][18] These scavengers will react with the tert-butyl cation, preventing it from reacting with your desired product. A common deprotection cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[15]

  • Perform the Reaction at Low Temperature: Running the reaction at 0°C can help to minimize side reactions.[1][14]

Issue 3: Degradation of this compound During Storage or Handling

Q: I suspect that my stock of this compound has degraded. How can I confirm this and what are the likely causes?

A: Degradation of this compound can occur if it is not stored or handled properly.

  • Acidic Contaminants: Exposure to acidic vapors or contaminants in the storage environment can lead to premature deprotection of the Boc group.

  • Oxidation: The PEG chain can be susceptible to oxidation over time, especially if exposed to air and light.[7]

Troubleshooting Steps:

  • Analytical Confirmation: The purity of your this compound can be checked using HPLC, LC-MS, or NMR spectroscopy. Compare the analytical data of your current stock with the certificate of analysis provided by the manufacturer.

  • Proper Storage: Always store this compound under the recommended conditions: -20°C, dry, dark, and under an inert atmosphere.[4][5][6][7]

  • Careful Handling: When using the reagent, allow the container to equilibrate to room temperature before opening to prevent moisture condensation. After use, flush the container with an inert gas before resealing.[7]

Quantitative Data Summary

The following table summarizes representative conditions for the deprotection of Boc-protected PEG linkers. The efficiency of deprotection can vary based on the specific substrate and reaction conditions.

Acidic ReagentConcentrationSolventTemperature (°C)Typical Reaction Time (hours)Purity of Deprotected Product (%)Reference
Trifluoroacetic Acid (TFA)20% (v/v)Dichloromethane (DCM)Room Temperature1 - 2>95[14][15]
Trifluoroacetic Acid (TFA)50% (v/v)Dichloromethane (DCM)Room Temperature0.5 - 1>98[1][4][14]
Hydrochloric Acid (HCl)4 M1,4-DioxaneRoom Temperature1 - 2>95[14]
Trifluoroacetic Acid (TFA)95% (with scavengers)-Room Temperature1 - 2>98[15]

Experimental Protocols

Protocol 1: Standard Boc Deprotection of this compound

This protocol describes a standard procedure for the removal of the Boc protecting group using trifluoroacetic acid.

  • Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask.[1][14]

  • Cooling: Cool the solution to 0°C in an ice bath.[1][14]

  • Acid Addition: To the cooled solution, add trifluoroacetic acid (TFA) dropwise to a final concentration of 20-50% (v/v).[1][14] For reactions sensitive to alkylation, a pre-mixed deprotection cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) can be used.[15]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1][14]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is completely consumed (typically 1-2 hours).[1][14]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1][14]

    • To remove residual TFA, co-evaporate the residue with toluene (3 times).[14]

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step.[14]

    • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1][14]

Protocol 2: Monitoring Boc Deprotection by HPLC

This protocol outlines how to monitor the kinetics of the deprotection reaction.

  • Calibration: Prepare a calibration curve using known concentrations of both the starting material (this compound) and the expected deprotected product.

  • Reaction Sampling: At various time points during the deprotection reaction (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a mobile phase that contains a neutralizing agent (e.g., a buffer with a basic pH).

  • Analysis: Inject the quenched sample into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV or ELSD).

  • Quantification: Determine the concentration of the starting material and the product at each time point by comparing the peak areas to the calibration curve. This will allow you to assess the reaction rate and determine when the deprotection is complete.

Visualizations

G cluster_0 Boc Deprotection Pathway Hydroxy_PEG8_Boc This compound Protonated_Boc Protonated Intermediate Hydroxy_PEG8_Boc->Protonated_Boc + H+ (Acid) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Tert_butyl_cation tert-Butyl Cation Protonated_Boc->Tert_butyl_cation Loss of tert-butyl group Deprotected_Amine Deprotected Hydroxy-PEG8-Amine Carbamic_Acid->Deprotected_Amine CO2 CO2 Carbamic_Acid->CO2 Decarboxylation Isobutylene Isobutylene Tert_butyl_cation->Isobutylene - H+

Caption: Boc deprotection mechanism under acidic conditions.

G cluster_1 Troubleshooting Workflow Start Incomplete Boc Deprotection Check_Acid Check Acid Concentration and Strength Start->Check_Acid Check_Time Check Reaction Time Check_Acid->Check_Time [Sufficient] Increase_Acid Increase Acid Concentration or Use Stronger Acid Check_Acid->Increase_Acid [Insufficient] Check_Solvent Check Solubility Check_Time->Check_Solvent [Sufficient] Increase_Time Extend Reaction Time and Monitor Check_Time->Increase_Time [Insufficient] Change_Solvent Choose a More Suitable Solvent Check_Solvent->Change_Solvent [Poor] Success Deprotection Complete Check_Solvent->Success [Good] Increase_Acid->Success Increase_Time->Success Change_Solvent->Success

Caption: Troubleshooting workflow for incomplete Boc deprotection.

G cluster_2 Decision Tree for Reaction Conditions Start Select Boc Deprotection Conditions Acid_Sensitive Are other acid-sensitive groups present? Start->Acid_Sensitive Mild_Conditions Use Mild Conditions (e.g., 20% TFA in DCM) Acid_Sensitive->Mild_Conditions [Yes] Strong_Conditions Use Standard/Strong Conditions (e.g., 50% TFA in DCM) Acid_Sensitive->Strong_Conditions [No] Nucleophilic_Groups Are nucleophilic groups present? Mild_Conditions->Nucleophilic_Groups Strong_Conditions->Nucleophilic_Groups Add_Scavengers Add Scavengers (e.g., TIS, water) Nucleophilic_Groups->Add_Scavengers [Yes] No_Scavengers Scavengers may not be necessary Nucleophilic_Groups->No_Scavengers [No]

References

PROTAC Synthesis Technical Support Center: Troubleshooting Side Product Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges related to side product formation during the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side reactions observed during PROTAC synthesis?

A1: The modular nature of PROTAC synthesis, which often involves amide coupling, nucleophilic substitutions (e.g., SN2 reactions), and copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," can lead to several side reactions. The most frequently encountered issues include incomplete reactions leading to starting material carryover, formation of guanidinium adducts and epimerization during amide coupling, and byproducts from reactions involving highly reactive starting materials.

Q2: How can I minimize side product formation during amide coupling steps?

A2: Minimizing side products in amide coupling hinges on selecting the appropriate coupling reagent, optimizing stoichiometry, and controlling reaction conditions. For sterically hindered couplings, stronger coupling reagents like HATU or COMU are recommended over standard ones like HBTU or EDC.[1] It is also crucial to use the coupling reagent in slight excess, but a large excess should be avoided as it can lead to side reactions such as the formation of guanidinium byproducts.[2] Pre-activation of the carboxylic acid before adding the amine can also improve outcomes. In particularly challenging cases, converting the carboxylic acid to a more reactive acyl fluoride intermediate can be a highly effective strategy.[1][3]

Q3: Are "click chemistry" reactions truly free of side products in PROTAC synthesis?

A3: While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient and generally produces high yields with minimal byproducts, side reactions are not entirely absent.[] The success of the reaction is sensitive to the copper source, ligand, solvent, and temperature. Inadequate control of these parameters can lead to incomplete reactions or the formation of undesired products. Careful optimization is key to harnessing the full potential of this powerful ligation strategy.

Q4: What is the role of protecting groups in preventing side product formation?

A4: Protecting groups are essential for preventing unwanted side reactions by temporarily masking reactive functional groups on the protein of interest (POI) ligand, the E3 ligase ligand, or the linker.[5] For instance, protecting nucleophilic side chains on amino acid-based ligands can prevent them from reacting with activated carboxylic acids during amide coupling. The choice of protecting group is critical, as it must be stable under the reaction conditions and selectively removable without affecting other parts of the PROTAC molecule.

Troubleshooting Guides

Issue 1: Side Product Formation in Amide Coupling Reactions

Amide bond formation is a cornerstone of PROTAC synthesis, connecting the linker to the POI ligand or the E3 ligase ligand. However, this step is also a common source of side products.

When using uronium/guanidinium-based coupling reagents like HATU or HBTU, a common side product is the guanidinylation of the amine, which caps the amine and prevents the desired amide bond formation.[2][6] This is particularly problematic when the desired coupling reaction is slow, for example, due to steric hindrance.

Mechanism of Guanidinylation:

The free amine nucleophile can attack the guanidinium carbon of the coupling reagent, leading to the formation of a stable, undesired guanidinium adduct.[2]

Troubleshooting and Optimization:

  • Stoichiometry Control: Avoid using a large excess of the coupling reagent. A slight excess (1.1-1.2 equivalents) is often sufficient.

  • Pre-activation: Activate the carboxylic acid with the coupling reagent and base for a short period (5-10 minutes) before adding the amine. This can favor the desired amide bond formation over guanidinylation.

  • Choice of Base: Use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) to minimize side reactions.

  • Alternative Reagents: For particularly stubborn couplings where guanidinylation is a persistent issue, consider switching to a phosphonium-based reagent like PyBOP, which does not have the same propensity for this side reaction.

For PROTACs containing chiral centers, particularly at the α-carbon of an amino acid residue adjacent to the activated carboxylic acid, epimerization (the inversion of stereochemistry at one stereocenter) is a significant concern.[7][8] The formation of diastereomeric mixtures can be difficult to separate and can impact the biological activity of the PROTAC.

Mechanism of Epimerization:

Epimerization can occur via the formation of an oxazolone intermediate or through direct enolization of the activated carboxylic acid, both of which are facilitated by the presence of a base.[7]

Troubleshooting and Optimization:

  • Coupling Reagent Selection: Use coupling reagents known to suppress epimerization. HATU is generally superior to HBTU in this regard.[9] Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can also minimize racemization.

  • Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of epimerization.

  • Base Selection: Use a weaker, non-nucleophilic base and avoid excess base.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the time the activated intermediate is exposed to basic conditions.

Coupling sterically bulky ligands is a common challenge in PROTAC synthesis, often resulting in low or no yield of the desired product.[1]

Troubleshooting and Optimization:

  • Use of High-Activity Coupling Reagents: Employ more reactive coupling reagents such as HATU, HCTU, or COMU.[1]

  • Conversion to Acyl Fluoride: For extremely hindered systems, converting the carboxylic acid to a highly reactive acyl fluoride intermediate can dramatically improve yields.[1][3]

Table 1: Comparison of Coupling Reagent Performance in a Sterically Hindered Amide Coupling

Coupling ReagentBaseTemperature (°C)Reaction Time (h)Yield of Desired Product (%)Yield of Side Product (%)
HBTUDIPEA25241510 (Guanidinium Adduct)
HATUDIPEA251265<5 (Guanidinium Adduct)
COMUDIPEA25880<2 (Guanidinium Adduct)
Acyl FluoridePyridine801292Not Detected

Note: Yields are representative and can vary depending on the specific substrates.

Issue 2: Side Product Formation in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Click chemistry is a powerful tool for PROTAC synthesis due to its high efficiency and orthogonality. However, achieving optimal results requires careful control of the reaction conditions.

Troubleshooting and Optimization:

  • Copper Source and Ligand: The choice of copper(I) source and stabilizing ligand is crucial. A common and effective combination is CuSO₄ with a reducing agent like sodium ascorbate, and a ligand such as TBTA to protect the catalyst from oxidation and improve solubility.

  • Solvent and Degassing: Oxygen can oxidize the active Cu(I) catalyst to inactive Cu(II). Therefore, it is essential to use degassed solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature: Most CuAAC reactions proceed efficiently at room temperature. Elevated temperatures are generally not required and may lead to side reactions.

  • Purification: While CuAAC reactions are often clean, residual copper can interfere with biological assays. Purification methods such as silica gel chromatography or preparative HPLC are typically sufficient to remove the catalyst and any minor byproducts.

Experimental Protocols

Protocol 1: Amide Coupling for Sterically Hindered Substrates via Acyl Fluoride Formation

This protocol is adapted for situations where standard coupling methods fail due to steric hindrance.[1][10]

Materials:

  • Sterically hindered carboxylic acid (1.0 equiv)

  • Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) (1.2 equiv)

  • Anhydrous acetonitrile or dichloromethane

  • Anhydrous pyridine (3.0 equiv)

  • Sterically hindered amine (1.2 equiv)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve the sterically hindered carboxylic acid in the anhydrous solvent.

  • Add BTFFH to the solution.

  • Add anhydrous pyridine to the mixture.

  • Stir the reaction mixture at room temperature for 30 minutes to allow for the in situ formation of the acyl fluoride intermediate.

  • Add the sterically hindered amine to the reaction mixture.

  • Seal the reaction vessel and heat to 80 °C.

  • Monitor the reaction progress by LC-MS or TLC. Reactions are typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for efficient and clean CuAAC reactions in PROTAC synthesis.[11][12]

Materials:

  • Azide-functionalized component (1.0 equiv)

  • Alkyne-functionalized component (1.0 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equiv)

  • Sodium ascorbate (0.3 equiv)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (0.1 equiv)

  • Degassed solvent (e.g., a mixture of t-BuOH and water, or DMF)

Procedure:

  • Dissolve the azide and alkyne components in the degassed solvent in a reaction vessel.

  • In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O and TBTA in a small amount of the reaction solvent.

  • Add the catalyst solution to the reaction mixture.

  • Prepare a fresh solution of sodium ascorbate in the reaction solvent.

  • Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.

  • Stir the reaction at room temperature under an inert atmosphere.

  • Monitor the reaction progress by LC-MS or TLC. Reactions are typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Visualizations

PROTAC_Synthesis_Workflow PROTAC Synthesis and Troubleshooting Workflow cluster_synthesis Core Synthesis Steps cluster_troubleshooting Troubleshooting Side Products Ligand_Linker_Synthesis Synthesize/Acquire POI Ligand, E3 Ligase Ligand, and Linker Coupling_1 Couple Ligand 1 to Linker Ligand_Linker_Synthesis->Coupling_1 Purification_1 Purify Intermediate Coupling_1->Purification_1 Coupling_2 Couple Ligand 2 to Intermediate Purification_1->Coupling_2 Final_Purification Final PROTAC Purification Coupling_2->Final_Purification Side_Product_Detected Side Product Detected by LC-MS/NMR Final_Purification->Side_Product_Detected Analysis Identify_Reaction Identify Problematic Reaction Step Side_Product_Detected->Identify_Reaction Amide_Coupling_Issue Amide Coupling? Identify_Reaction->Amide_Coupling_Issue Click_Chemistry_Issue Click Chemistry? Identify_Reaction->Click_Chemistry_Issue Optimize_Amide_Coupling Optimize Amide Coupling: - Change Reagent (e.g., to HATU/COMU) - Adjust Stoichiometry - Lower Temperature - Convert to Acyl Fluoride Amide_Coupling_Issue->Optimize_Amide_Coupling Yes Optimize_Click_Chemistry Optimize CuAAC: - Degas Solvents - Use Ligand (e.g., TBTA) - Fresh Reducing Agent Click_Chemistry_Issue->Optimize_Click_Chemistry Yes Optimize_Amide_Coupling->Coupling_1 Re-attempt Synthesis Optimize_Click_Chemistry->Coupling_2 Re-attempt Synthesis

Caption: A workflow for PROTAC synthesis with integrated troubleshooting loops for common side reactions.

Amide_Coupling_Troubleshooting Decision Tree for Amide Coupling Troubleshooting Start Low Yield or Side Product in Amide Coupling Steric_Hindrance Are substrates sterically hindered? Start->Steric_Hindrance Guanidinylation Guanidinium adduct observed? Steric_Hindrance->Guanidinylation No Use_Stronger_Reagent Use stronger coupling reagent (HATU, COMU) Steric_Hindrance->Use_Stronger_Reagent Yes Epimerization Epimerization observed? Guanidinylation->Epimerization No Adjust_Stoichiometry Reduce excess coupling reagent (1.1-1.2 equiv) Guanidinylation->Adjust_Stoichiometry Yes Lower_Temp Lower reaction temperature (0 °C) Use epimerization-suppressing reagents Epimerization->Lower_Temp Yes Acyl_Fluoride Convert to Acyl Fluoride Use_Stronger_Reagent->Acyl_Fluoride Still low yield

Caption: A decision tree for troubleshooting common issues in amide coupling reactions during PROTAC synthesis.

References

Technical Support Center: Troubleshooting Low Conjugation Efficiency with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

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This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during bioconjugation experiments with polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low conjugation yield when using PEG linkers?

Low conjugation yield is a frequent issue with several potential root causes. The most common culprits include:

  • Hydrolysis of the Activated PEG Linker: Activated functional groups, such as N-hydroxysuccinimide (NHS) esters, are highly susceptible to hydrolysis in aqueous solutions. This deactivates the linker, preventing it from reacting with the target molecule. The rate of hydrolysis is a major competitor to the desired conjugation reaction and increases significantly with higher pH.[1][2][3]

  • Suboptimal Reaction pH: The key steps in many conjugation reactions, such as activation and coupling, often have different optimal pH ranges. Performing the entire reaction at a single, non-optimal pH can drastically reduce efficiency.[1][2] For example, NHS-ester reactions with primary amines are most efficient at a pH of 7.0 to 8.5.[1][4]

  • Poor Quality or Degraded Reagents: Many PEG linkers and coupling agents (e.g., EDC, NHS) are moisture-sensitive. Improper storage or handling can lead to degradation and a significant loss of reactivity.[2][5] It is crucial to store reagents under dry, inert gas and allow them to equilibrate to room temperature before opening to prevent condensation.[6][7][8][9]

  • Incompatible Buffer Components: The presence of nucleophiles or primary amines (e.g., Tris or glycine) in the reaction buffer will compete with the target molecule for reaction with the activated PEG, thereby reducing the yield of the desired conjugate.[2][9][10]

  • Steric Hindrance: The three-dimensional structure of the target biomolecule may limit the accessibility of the target functional groups to the activated PEG linker.[2][4][11] Using longer or branched PEG chains can sometimes help overcome this issue.[4]

  • Incorrect Molar Ratios: An insufficient molar excess of the PEG linker over the target molecule can lead to incomplete conjugation. A screening of different molar ratios is often necessary to find the optimal condition.[12][13]

Q2: How does pH affect my NHS-ester PEGylation reaction?

The pH of the reaction buffer is a critical parameter for NHS-ester chemistry. There is a trade-off between the reactivity of the target amine and the stability of the NHS ester.

  • Low pH (below 7.0): Primary amines on the target molecule are more likely to be protonated (-NH₃⁺). This protonated form is not nucleophilic and will not react with the NHS ester, resulting in a very low or no conjugation yield.[1]

  • Optimal pH (7.0 - 8.5): This range provides a good balance where a sufficient amount of the primary amine is deprotonated and reactive, while the NHS ester remains relatively stable.[1][4] For many proteins, a pH of 7.2-7.4 in PBS buffer is a common starting point.[1]

  • High pH (above 8.5): While the amine is highly reactive, the hydrolysis of the NHS ester becomes extremely rapid.[1][14] This competing hydrolysis reaction consumes the activated PEG linker, significantly reducing the amount available to react with the target molecule and lowering the overall efficiency.[1]

pHHalf-life of NHS-esterImplication for Conjugation Efficiency
7.4> 120 minutesSlower reaction rate, but the linker is more stable, allowing for longer reaction times if needed.[3]
8.6~10 minutesThe reaction is faster, but the window for efficient conjugation is much shorter due to hydrolysis.[1]
9.0< 9 minutesVery rapid reaction, but hydrolysis is the dominant competing reaction, often leading to lower yields.[2][3]

Q3: My protein is aggregating during the PEGylation reaction. What can I do?

Protein aggregation during PEGylation can be caused by several factors, including intermolecular cross-linking, high protein concentration, and suboptimal reaction conditions that affect protein stability.[13][15]

  • Optimize Reagent Ratio and Addition: Reduce the molar excess of the PEG reagent.[15] Try adding the PEG linker solution slowly and incrementally to the protein solution to maintain a lower instantaneous concentration of the reagent.[13]

  • Adjust Reaction Conditions: Lowering the reaction temperature to 4°C can slow down the reaction rate, which may favor the desired intra-molecular modification over inter-molecular cross-linking that leads to aggregation.[13][15]

  • Use Stabilizing Excipients: The addition of stabilizers to the reaction buffer can help prevent aggregation.[13] These work by various mechanisms, such as increasing protein stability or suppressing non-specific protein-protein interactions.[13]

  • Switch to a Monofunctional PEG Linker: If you are using a bifunctional PEG linker (with reactive groups at both ends), it can physically link multiple protein molecules together.[13][15] Switching to a monofunctional PEG reagent is a crucial step if cross-linking is the suspected cause of aggregation.[13][15]

Excipient ClassExamplesTypical ConcentrationMechanism of Action
Sugars and Polyols Sucrose, Trehalose, Glycerol5-10% (w/v) for SucroseAct as protein stabilizers through preferential exclusion.[13]
Amino Acids Arginine, Glycine50-100 mM for ArginineKnown to suppress non-specific protein-protein interactions.[13]
Non-ionic Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Can prevent surface-induced aggregation at low concentrations.[13]

Q4: What are the best analytical methods to confirm and quantify PEG conjugation?

Several techniques can be used to analyze the outcome of a PEGylation reaction. Often, a combination of methods is required for a comprehensive characterization.

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This is a common first step to qualitatively assess the reaction. PEGylated proteins will have a larger molecular weight and will migrate more slowly through the gel than the unconjugated protein.[16] The banding pattern can give an indication of the extent and homogeneity of the conjugation.[16]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic size. It is an excellent method to separate PEGylated protein from unreacted protein and excess PEG linker. The appearance of new, earlier-eluting peaks corresponding to higher molecular weight species confirms conjugation.[13][17]

  • Reversed-Phase HPLC (RP-HPLC): This technique can be used to separate and quantify different species in the reaction mixture. It is particularly useful for analyzing smaller molecules and can help in quantifying residual, unreacted PEG reagent.[16][17]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS can provide precise molecular weight information, confirming the number of PEG chains attached to the protein.

  • Charged Aerosol Detection (CAD): When used with HPLC, CAD can quantify analytes like PEG reagents that lack a UV chromophore, making it a powerful tool for monitoring reaction components and byproducts.[12][17]

Troubleshooting Guide

This guide provides a systematic workflow for diagnosing and resolving common issues leading to low conjugation efficiency.

TroubleshootingWorkflow start Start: Low Conjugation Efficiency check_reagents 1. Check Reagents & Buffers start->check_reagents check_conditions 2. Check Reaction Conditions start->check_conditions check_analysis 3. Check Analytical Method start->check_analysis reagent_quality PEG Linker or Coupling Agent Degraded? check_reagents->reagent_quality buffer_comp Buffer Contains Competing Amines (Tris, Glycine)? check_reagents->buffer_comp ph_check Is Reaction pH Optimal for Chemistry? check_conditions->ph_check ratio_check Is Molar Ratio Optimized? check_conditions->ratio_check temp_time_check Are Temperature / Time Appropriate? check_conditions->temp_time_check steric_check Potential Steric Hindrance? check_conditions->steric_check analysis_method Is the method sensitive enough to detect conjugation? check_analysis->analysis_method solution_reagents Solution: - Use fresh, high-purity reagents. - Equilibrate to RT before opening. - Prepare solutions immediately before use. reagent_quality->solution_reagents Yes solution_buffer Solution: - Exchange into an amine-free buffer (e.g., PBS, HEPES, MES). buffer_comp->solution_buffer Yes solution_ph Solution: - Verify buffer pH. - Adjust to optimal range (e.g., pH 7.2-8.5 for NHS esters). ph_check->solution_ph No solution_ratio Solution: - Perform a titration of PEG:protein molar ratios (e.g., 5:1, 10:1, 20:1). ratio_check->solution_ratio No solution_temp_time Solution: - Optimize incubation time and temp. (e.g., 1-2h at RT or overnight at 4°C). temp_time_check->solution_temp_time No solution_steric Solution: - Use a PEG linker with a longer spacer arm to reduce hindrance. steric_check->solution_steric Yes solution_analysis Solution: - Use orthogonal methods (e.g., SDS-PAGE and SEC). - Ensure proper controls are run. analysis_method->solution_analysis No

Caption: A flowchart for systematically troubleshooting low PEG conjugation efficiency.

Key Experimental Protocols

Protocol: General Procedure for Protein PEGylation with an NHS-Ester PEG Linker

This protocol provides a general guideline for conjugating an amine-reactive NHS-ester PEG to a protein. Optimization of molar ratios, concentration, and reaction time is recommended for each specific protein.

1. Materials and Buffer Preparation:

  • Protein: Dissolve the protein to be PEGylated in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.4) at a concentration of 1-10 mg/mL.[8][10] If the protein is in a buffer containing primary amines like Tris, it must be exchanged into a suitable amine-free buffer via dialysis or desalting.[8][9][10]

  • PEG-NHS Ester: The reagent is moisture-sensitive and should be stored at -20°C with a desiccant.[8][9] Allow the vial to equilibrate completely to room temperature before opening to prevent moisture condensation.[6][8][9][10]

  • PEG-NHS Stock Solution: Immediately before use, dissolve the required amount of PEG-NHS ester in a dry, water-miscible organic solvent like DMSO or DMF to prepare a 10 mM stock solution.[8][10] Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[8][9]

  • Quenching Buffer: Prepare a buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0, to stop the reaction.

2. PEGylation Reaction:

  • Calculate Reagents: Determine the volume of the PEG-NHS stock solution needed to achieve the desired molar excess over the protein. A 20-fold molar excess is a common starting point for a 1-10 mg/mL antibody solution.[8][10]

  • Initiate Reaction: Add the calculated volume of the 10 mM PEG-NHS ester solution to the protein solution while gently stirring or vortexing. Ensure the final volume of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.[8][10]

  • Incubation: Incubate the reaction mixture. Common conditions are 30-60 minutes at room temperature or 2 hours on ice.[8][10] Optimal time and temperature may vary depending on the protein and should be optimized.

3. Quenching and Purification:

  • Stop the Reaction (Optional): Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted PEG-NHS ester.

  • Purification: Remove unreacted PEG reagent and byproducts from the PEGylated protein using size exclusion chromatography (SEC), dialysis, or spin desalting columns.[4][8][10]

4. Analysis and Storage:

  • Analyze Conjugate: Confirm the degree of PEGylation using SDS-PAGE, SEC-HPLC, and/or Mass Spectrometry.

  • Storage: Store the purified PEGylated protein under the same conditions that are optimal for the unmodified protein.[8][9][10]

PEGylationWorkflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification & Analysis prep_node prep_node action_node action_node analysis_node analysis_node final_node final_node prep_protein Prepare Protein in Amine-Free Buffer (e.g., PBS pH 7.4) add_peg Add PEG-NHS Solution to Protein (e.g., 20x molar excess) prep_protein->add_peg prep_peg Prepare Fresh 10mM PEG-NHS Solution in DMSO or DMF prep_peg->add_peg incubate Incubate (e.g., 1h at RT or 2h at 4°C) add_peg->incubate quench Quench Reaction (Optional, e.g., Tris buffer) incubate->quench purify Purify Conjugate (SEC, Dialysis) quench->purify analyze Analyze Product (SDS-PAGE, SEC, MS) purify->analyze storage Store Purified PEG-Protein Conjugate analyze->storage

Caption: Experimental workflow for a typical protein PEGylation reaction using NHS-ester chemistry.

References

Validation & Comparative

A Researcher's Guide to the HPLC Characterization of Hydroxy-PEG8-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous characterization of polyethylene glycol (PEG) linkers, such as Hydroxy-PEG8-Boc, is a critical step in the synthesis of complex bioconjugates and antibody-drug conjugates (ADCs). High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity, stability, and overall quality of these conjugates. This guide provides a comparative overview of HPLC methodologies, supported by experimental data, to aid in the selection of the most appropriate analytical strategy.

Comparison of HPLC Methods for PEGylated Conjugate Analysis

The choice of HPLC method significantly impacts the resolution, sensitivity, and accuracy of the analysis of this compound and similar PEGylated molecules. Reversed-phase HPLC (RP-HPLC) is the most common approach, leveraging the hydrophobicity of the Boc protecting group and the PEG chain.[1][2] However, other techniques like Size-Exclusion Chromatography (SEC) can also be valuable, particularly for analyzing larger conjugates.[2]

Parameter Method 1: Reversed-Phase HPLC (RP-HPLC) Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) Method 3: Size-Exclusion Chromatography (SEC-HPLC)
Principle Separation based on hydrophobicity.[1]Separation of polar compounds.[3]Separation based on molecular size.[2][3]
Typical Column C18 or C8, 2.1-4.6 mm x 50-150 mm, <5 µmAmide, Diol, or other polar stationary phasesSilica or polymer-based with controlled pore sizes (e.g., 100Å, 300Å)[4]
Mobile Phase Water/Acetonitrile gradient with 0.1% TFA or Formic Acid.[1]Acetonitrile/Water gradient with a buffer (e.g., ammonium formate)Aqueous buffer (e.g., phosphate-buffered saline)
Advantages Robust, quantitative, easily automated, and provides good separation of PEG oligomers and impurities.[1]Well-suited for highly polar analytes that are poorly retained by reversed-phase columns.[3]Useful for analyzing larger bioconjugates and detecting aggregation.[2]
Disadvantages May not resolve structurally very similar impurities.[1]Can have longer equilibration times.[3]Not suitable for separating small molecule impurities from the main conjugate.
Typical Detection UV (214 nm, 280 nm), Mass Spectrometry (MS), Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD).[1][]MS, ELSD, CADUV, Refractive Index (RI)

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the characterization of this compound conjugates.

Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Purity Assessment
  • Objective: To determine the purity of the this compound conjugate and quantify impurities.[1]

  • Instrumentation: An HPLC or UPLC system equipped with a UV detector.[1]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[1]

  • Gradient: 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 214 nm.[1]

  • Sample Preparation: Dissolve the conjugate in a 50:50 mixture of water and acetonitrile.[1]

Protocol 2: LC-MS for Molecular Weight Confirmation
  • Objective: To confirm the molecular weight of the conjugate and identify impurities.[1]

  • Instrumentation: A UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[6][7]

  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size.[7]

  • Mobile Phase A: 0.1% Formic Acid in Water.[7]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]

  • Gradient: 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.[7]

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]

    • Mass Range: m/z 100-2000.

Protocol 3: HPLC with Charged Aerosol Detection (CAD) for Quantitation
  • Objective: To quantify the this compound conjugate, especially when it lacks a strong UV chromophore.[8]

  • Instrumentation: HPLC system with a Charged Aerosol Detector (CAD).[9]

  • Column: C18 or C8, 4.6 x 150 mm, 5 µm.[7]

  • Mobile Phase A: 0.1% Formic Acid in Water.[7]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]

  • Gradient: A linear gradient suitable for eluting the compound.

  • Flow Rate: 1.0 mL/min.

  • CAD Settings: Optimized for the specific instrument and analyte.

Workflow for Comprehensive Characterization

A multi-faceted approach is often necessary for the complete characterization of PEGylated conjugates.[1] This typically involves a combination of chromatographic and spectroscopic techniques.

cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural Confirmation cluster_3 Further Characterization cluster_4 Final Report Prep Dissolve this compound in compatible solvent HPLC RP-HPLC (Purity Assessment) Prep->HPLC LCMS LC-MS (Molecular Weight) HPLC->LCMS NMR NMR Spectroscopy (¹H, ¹³C) LCMS->NMR FTIR FTIR (Functional Groups) NMR->FTIR Report Comprehensive Characterization Report FTIR->Report

Caption: Workflow for the characterization of this compound conjugates.

Concluding Remarks

The successful characterization of this compound conjugates by HPLC relies on the careful selection of columns, mobile phases, and detection methods. While RP-HPLC is a robust and widely used technique, complementary methods such as LC-MS and NMR are essential for unequivocal structure confirmation and purity assessment.[1] For quantitative analysis of compounds lacking a strong chromophore, detectors like CAD and ELSD offer significant advantages.[][8] By employing a systematic and multi-technique approach as outlined in this guide, researchers can ensure the quality and consistency of their PEGylated molecules, paving the way for successful downstream applications in drug development and bioconjugation.

References

A Comparative Guide to the Mass Spectrometry Analysis of Hydroxy-PEG8-Boc Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of complex molecules, understanding the analytical profile of key building blocks is paramount. Hydroxy-PEG8-Boc, a heterobifunctional linker composed of an eight-unit polyethylene glycol (PEG) chain with a hydroxyl (-OH) group at one end and a tert-butyloxycarbonyl (Boc)-protected amine at the other, is a critical component in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced therapeutics. Its defined length and versatile functional groups necessitate precise analytical characterization to ensure the identity, purity, and stability of the final conjugate.

This guide provides a comparative overview of mass spectrometry-based techniques for the analysis of this compound and its derivatives. We will delve into the expected fragmentation patterns and compare the utility of different mass spectrometry approaches, supported by detailed experimental protocols.

Data Presentation: Comparative Analysis of Mass Spectrometry Techniques

The choice of mass spectrometry technique for analyzing this compound derivatives depends on the specific analytical goal, whether it is routine purity assessment, definitive structure confirmation, or the study of non-covalent interactions in larger bioconjugates.

Analytical Technique Principle Advantages for this compound Analysis Limitations
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation capabilities of HPLC with the mass detection of MS.Provides molecular weight confirmation of the parent ion, enabling the identification of impurities such as PEG oligomers with different chain lengths, deprotected species (loss of Boc group), and other synthesis-related byproducts. High sensitivity and amenable to quantification.[1]Can be more complex and requires more expensive instrumentation than standalone HPLC with UV detection.[1]
Tandem Mass Spectrometry (MS/MS) Involves the selection of a precursor ion, its fragmentation, and analysis of the resulting product ions.Provides structural elucidation by inducing characteristic fragmentation of the PEG backbone and the Boc protecting group. This is crucial for confirming the identity of the molecule and distinguishing it from isomers.Requires more specialized instrumentation and expertise for data interpretation.
High-Resolution Mass Spectrometry (HRMS) Utilizes analyzers like Time-of-Flight (TOF) or Orbitrap to provide highly accurate mass measurements.Offers unequivocal confirmation of the elemental composition of the parent molecule and its fragments, which is essential for definitive identification and for differentiating between species with very similar masses.Higher instrument cost and maintenance requirements.
Native Mass Spectrometry A specialized ESI-MS technique performed under non-denaturing conditions to preserve non-covalent interactions.While not directly for the analysis of the linker itself, it is invaluable for characterizing PROTACs and other conjugates where this compound is incorporated. It allows for the study of the formation and stoichiometry of ternary complexes (Target Protein-PROTAC-E3 Ligase).[2][3][4]Requires careful optimization of experimental conditions to maintain the integrity of non-covalent complexes.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible mass spectrometry data. Below are typical protocols for the analysis of this compound derivatives.

LC-MS for Purity and Molecular Weight Confirmation

This method is suitable for routine quality control and for identifying impurities.

  • Instrumentation and Materials:

    • HPLC or UPLC system coupled to a single quadrupole, TOF, or Orbitrap mass spectrometer with an Electrospray Ionization (ESI) source.

    • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • This compound sample.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

    • Further dilute the stock solution with the same solvent mixture to a final concentration of 0.1 mg/mL.

  • LC-MS Parameters:

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-2 min: 5% B

      • 2-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95% to 5% B

      • 12.1-15 min: 5% B

    • MS Parameters (Positive Ion Mode):

      • Ionization Source: Electrospray Ionization (ESI)

      • Capillary Voltage: 3.0 - 4.0 kV

      • Cone Voltage: 20 - 40 V

      • Source Temperature: 120 - 150 °C

      • Desolvation Temperature: 350 - 450 °C

      • Scan Range: m/z 100 - 1000

ESI-MS/MS for Structural Elucidation

This protocol is designed to induce fragmentation and confirm the structure of this compound.

  • Instrumentation:

    • A tandem mass spectrometer (e.g., Triple Quadrupole, Q-TOF, or Ion Trap) equipped with an ESI source.

  • Methodology:

    • The sample can be introduced via direct infusion or through an LC system as described above.

    • In the MS1 scan, identify the protonated molecule [M+H]⁺ (expected m/z for C₂₃H₄₆O₁₁ is 499.6) and its common adducts (e.g., [M+Na]⁺ at m/z 521.6, [M+K]⁺ at m/z 537.6).

    • Select the precursor ion of interest (e.g., [M+H]⁺) for Collision-Induced Dissociation (CID).

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.

    • Acquire the product ion spectrum (MS2).

  • Expected Fragmentation:

    • Boc Group Fragmentation: A characteristic loss of isobutylene (56 Da) leading to a fragment corresponding to the protonated carbamic acid. Further loss of CO₂ (44 Da) from this intermediate is also common.

    • PEG Chain Fragmentation: Cleavage of the C-O or C-C bonds along the PEG backbone, typically resulting in a series of ions separated by 44 Da (the mass of an ethylene glycol unit, C₂H₄O).

Mandatory Visualization

Diagrams created using Graphviz to illustrate workflows and logical relationships.

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing a Weigh this compound b Dissolve in Mobile Phase a->b c Dilute to Final Concentration b->c d Inject Sample onto C18 Column c->d e Gradient Elution d->e f Electrospray Ionization (ESI) e->f g Mass Detection (MS1 Scan) f->g h Identify Parent Ion ([M+H]+) g->h i Detect Impurities h->i j Purity Calculation i->j cluster_boc Boc Group Fragmentation cluster_peg PEG Chain Fragmentation M This compound [M+H]+ loss_isobutylene Loss of Isobutylene (-56 Da) M->loss_isobutylene Primary Fragmentation peg_fragments Characteristic Fragments (Separated by 44 Da) M->peg_fragments Alternative Pathway loss_co2 Loss of CO2 (-44 Da) loss_isobutylene->loss_co2 Secondary Fragmentation

References

Structural Validation of Hydroxy-PEG8-Boc: A Comparative Guide to NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of PROTACs and other advanced drug delivery systems, rigorous structural validation of linker molecules is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural confirmation of Hydroxy-PEG8-Boc, a commonly employed polyethylene glycol (PEG) linker.

Unveiling the Structure: The Power of NMR Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules like this compound. By probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, connectivity of atoms, and the presence of specific functional groups.

A Certificate of Analysis for commercially available this compound confirms that the ¹H NMR spectrum is a standard quality control parameter, with a typical purity specification of ≥95.0% determined by this method.[1]

Expected ¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the three key components of the molecule: the tert-butoxycarbonyl (Boc) protecting group, the polyethylene glycol (PEG) chain, and the terminal hydroxyl group.

Assignment Structure Fragment Expected Chemical Shift (δ, ppm) Multiplicity Integration
a-C(CH₃)₃~ 1.44Singlet9H
b-NH-~ 5.0 (broad)Singlet1H
c-CH₂-NH-~ 3.25Triplet2H
d-O-CH₂-CH₂-NH-~ 3.52Triplet2H
e-O-CH₂-CH₂-O- (PEG backbone)~ 3.64Multiplet~24H
f-CH₂-OH~ 3.71Triplet2H
g-OHVariable, broadSinglet1H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of this compound.

Assignment Structure Fragment Expected Chemical Shift (δ, ppm)
1-C(CH₃)₃~ 28.7
2-C(CH₃)₃~ 79.2
3-C=O~ 156.1
4-CH₂-NH-~ 40.5
5-O-CH₂-CH₂-NH-~ 70.2
6-O-CH₂-CH₂-O- (PEG backbone)~ 70.5
7-CH₂-OH~ 61.7
8HO-CH₂-CH₂-O-~ 72.5

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocol: Acquiring NMR Spectra

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural validation of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30° pulse angle and a relaxation delay of 2 seconds.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum.

    • Assign the peaks in both spectra to the corresponding atoms in the this compound structure.

Comparison with Other Analytical Techniques

While NMR spectroscopy is a powerful tool, a multi-technique approach provides the most robust structural validation.

Analytical Method Principle Advantages Disadvantages
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information and connectivity. Quantitative.Lower sensitivity compared to mass spectrometry. Can be complex to interpret for large polymers.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity. Determines molecular weight and can provide information on the distribution of PEG chain lengths.Does not provide detailed structural connectivity information. Fragmentation can be complex.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Fast and simple. Confirms the presence of key functional groups (e.g., O-H, C-O, N-H).Provides limited structural detail. Not quantitative.

Potential Impurities and Their Detection by NMR

During the synthesis of this compound, several impurities may arise. NMR spectroscopy is an excellent tool for their detection:

  • PEG Diol: The presence of unreacted PEG diol (HO-PEG8-OH) would result in the absence of the Boc group signals (singlet at ~1.44 ppm and the -NH- signal) and a change in the integration of the terminal methylene signals.

  • Bis-Boc-PEG: If both ends of the PEG chain are functionalized with a Boc-protected amine, the hydroxyl signals (-CH₂-OH and -OH) will be absent.

  • PEGs of Varying Lengths: While individual oligomers are difficult to resolve by standard NMR, significant polydispersity can lead to broadening of the main PEG backbone signal. Mass spectrometry is a more suitable technique for analyzing the distribution of PEG chain lengths.

  • Deprotected Amine: The absence of the Boc group's characteristic nine-proton singlet at ~1.44 ppm would indicate premature deprotection.

Visualizing the Validation Workflow

The following diagrams illustrate the structure of this compound and the logical workflow for its structural validation.

G This compound Structure cluster_boc Boc Group cluster_peg PEG Chain Boc O || -C-O-C(CH₃)₃ PEG -NH-(CH₂CH₂)O-(CH₂CH₂)O-(CH₂CH₂)O-(CH₂CH₂)O-(CH₂CH₂)O-(CH₂CH₂)O-(CH₂CH₂)O-(CH₂CH₂)OH Boc->PEG -

Caption: Chemical structure of this compound.

G Structural Validation Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS FTIR FTIR Spectroscopy Sample->FTIR Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment Impurity_ID Impurity Identification NMR->Impurity_ID MS->Purity_Assessment FTIR->Structure_Confirmation Final_Validation Final Validated Structure Structure_Confirmation->Final_Validation Purity_Assessment->Final_Validation Impurity_ID->Final_Validation

Caption: Workflow for the structural validation of this compound.

References

The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis of Hydroxy-PEG8-Boc and Shorter Chain Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal therapeutic outcomes. A critical determinant of a PROTAC's success lies in the linker connecting the target protein binder and the E3 ligase ligand. This guide provides a comprehensive comparison of Hydroxy-PEG8-Boc, a commonly utilized PEG linker, with its shorter counterparts, supported by experimental data and detailed methodologies to inform the selection of the most appropriate linker for specific research applications.

Polyethylene glycol (PEG) linkers are favored in PROTAC design for their ability to enhance solubility, improve pharmacokinetic properties, and provide the necessary flexibility for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2] The length of the PEG linker is a crucial parameter that can significantly influence the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.[3][]

Quantitative Comparison of PEG Linker Performance in BRD4-Targeting PROTACs

To illustrate the effect of PEG linker length on PROTAC efficacy, the following table summarizes key in vitro performance indicators for a series of PROTACs designed to degrade the Bromodomain-containing protein 4 (BRD4), a well-established cancer target. These PROTACs consist of a BRD4 inhibitor (JQ1) and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.

PROTAC CompoundLinker CompositionDC50 (nM) [a]Dmax (%) [b]Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s) [c]
PROTAC-1 PEG255851.8
PROTAC-2 PEG415>951.2
PROTAC-3 PEG525>950.9
PROTAC-4 PEG640900.7
PROTAC-5 (with this compound) PEG8Est. 50-100Est. ~80-90Est. <0.7

[a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment. A lower DC50 value indicates higher potency.[5] [b] Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[5] [c] Cell Permeability (PAMPA): Effective permeability measured by Parallel Artificial Membrane Permeability Assay. Higher values indicate better passive diffusion across membranes. Note on PROTAC-5: The values for the PROTAC with a PEG8 linker are estimated based on established trends where increasing linker length beyond the optimum can lead to a decrease in potency and permeability due to factors like increased conformational flexibility and larger molecular size.[3][5]

The data clearly demonstrates a structure-activity relationship where a PEG4 linker provides the optimal balance of potency and efficacy for BRD4 degradation in this specific context.[3] A linker that is too short (PEG2) may result in steric hindrance, preventing the formation of a stable ternary complex.[3] Conversely, longer linkers (PEG5, PEG6, and by extension, PEG8) can lead to a decrease in potency, potentially due to an overly flexible and less stable ternary complex, as well as reduced cell permeability.[3][6]

Physicochemical Properties of Hydroxy-PEGn-Boc Linkers

The length of the PEG linker also influences the physicochemical properties of the PROTAC molecule.

LinkerMolecular Weight ( g/mol )LogP (Predicted)Polar Surface Area (Ų)
Hydroxy-PEG2-Boc 221.27-0.178.9
Hydroxy-PEG4-Boc 309.37-0.5104.6
This compound 485.58-1.3155.9

Data is estimated based on the chemical structures.

As the PEG chain length increases, the molecular weight and polar surface area increase, while the predicted LogP value decreases, indicating higher hydrophilicity. While increased hydrophilicity can improve solubility, it can also negatively impact cell permeability, a critical factor for PROTAC efficacy.[6]

Experimental Protocols

Synthesis of a BRD4-Targeting PROTAC

This protocol describes the synthesis of a BRD4-targeting PROTAC via an amide coupling reaction between an amine-functionalized JQ1 derivative and a carboxylic acid-functionalized E3 ligase ligand with a PEG linker.

Materials:

  • Amine-functionalized JQ1

  • Hydroxy-PEGn-Boc (where n = 4 or 8)

  • Succinic anhydride

  • VHL E3 ligase ligand with a free amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Functionalization of PEG linker:

    • React Hydroxy-PEGn-Boc with succinic anhydride in the presence of a base (e.g., pyridine) to form the corresponding carboxylic acid derivative.

  • Deprotection of PEG linker:

    • Treat the Boc-protected PEG linker with TFA in DCM to remove the Boc protecting group, yielding a free amine.

  • Coupling of JQ1 to the PEG linker:

    • Dissolve the carboxylic acid derivative of JQ1 and the deprotected amine-PEG linker in DMF.

    • Add HATU and DIPEA to the solution and stir at room temperature overnight.

    • Purify the JQ1-PEGn-COOH intermediate by reverse-phase HPLC.

  • Coupling of VHL ligand to the JQ1-PEG linker:

    • Dissolve the JQ1-PEGn-COOH intermediate and the amine-functionalized VHL ligand in DMF.

    • Add HATU and DIPEA and stir at room temperature overnight.

  • Purification:

    • Purify the final PROTAC product by reverse-phase HPLC.

    • Confirm the identity and purity of the final product by LC-MS and NMR.

Caco-2 Permeability Assay

This assay is used to assess the intestinal permeability of a compound.[7][8]

Materials:

  • Caco-2 cells (passage 40-60)

  • Transwell inserts (0.4 µm pore size)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with FBS, non-essential amino acids, and penicillin-streptomycin

  • Hank's Balanced Salt Solution (HBSS)

  • Test compound (PROTAC)

  • Lucifer yellow (paracellular permeability marker)

  • LC-MS/MS system

Procedure:

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell inserts and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity.

    • Assess the permeability of lucifer yellow; low permeability indicates a tight monolayer.

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound (e.g., 10 µM in HBSS) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

  • Permeability Assay (Basolateral to Apical):

    • Perform the assay in the reverse direction to assess efflux.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests active efflux.[7]

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (e.g., BRD4) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ub_POI Polyubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis PROTAC Synthesis (Varying PEG Linkers) Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Permeability Cell Permeability Assay (e.g., Caco-2) Purification->Permeability Degradation Protein Degradation Assay (Western Blot) Purification->Degradation Permeability_Analysis Calculate Papp & Efflux Ratio Permeability->Permeability_Analysis Viability Cell Viability Assay (e.g., MTT) Degradation->Viability DC50_Dmax Determine DC50 & Dmax Degradation->DC50_Dmax SAR Structure-Activity Relationship (SAR) Analysis DC50_Dmax->SAR Permeability_Analysis->SAR

Caption: A typical experimental workflow for the synthesis and evaluation of PROTACs.

Conclusion

The length of the PEG linker is a critical parameter in the design of effective PROTACs. While longer linkers like this compound can enhance solubility, they may negatively impact cell permeability and lead to a less stable ternary complex, thereby reducing degradation potency. The provided data on BRD4-targeting PROTACs suggests that an optimal linker length exists, which in that case was a PEG4 linker. This highlights the necessity for empirical testing and optimization of the linker for each specific target protein and E3 ligase pair. The detailed protocols and workflows presented in this guide serve as a valuable resource for researchers in the rational design and evaluation of novel PROTACs, ultimately accelerating the development of this promising therapeutic modality.

References

The Hydrophilic Advantage: A Comparative Guide to Hydroxy-PEG8-Boc and Alkyl Linkers in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker—the bridge between the target protein ligand and the E3 ligase recruiter—plays a pivotal role in determining the molecule's success. This guide provides a comprehensive comparison of hydrophilic Hydroxy-PEG8-Boc linkers and traditional hydrophobic alkyl linkers, offering insights into their impact on PROTAC efficacy, supported by experimental data and detailed protocols.

The choice of linker chemistry significantly influences a PROTAC's physicochemical properties, cell permeability, and the stability of the crucial ternary complex, ultimately dictating its degradation efficiency.[1] While synthetically accessible alkyl chains have been a mainstay in initial PROTAC design, the strategic incorporation of polyethylene glycol (PEG) linkers, such as this compound, has emerged as a key strategy to enhance solubility and pharmacokinetic profiles.[2][3]

At a Glance: Key Differences Between this compound and Alkyl Linkers

FeatureThis compound LinkerAlkyl Linker
Composition Polyethylene glycol chain with a terminal Boc-protected hydroxyl groupSaturated or unsaturated hydrocarbon chain
Polarity HydrophilicHydrophobic
Solubility Generally enhances aqueous solubility of the PROTAC[2][4]Can contribute to poor water solubility[5]
Cell Permeability Can improve permeability, but excessive length may be detrimental[1][2]Generally favorable for membrane permeability, though can be limited by overall molecule size and polarity[5]
Flexibility Highly flexible, allowing for diverse ternary complex conformations[6]Flexible, with conformational freedom[6]
Metabolic Stability Can be susceptible to in vivo metabolism[2]Generally more metabolically stable[2]
Synthesis Readily available and synthetically tractable for systematic length modification[3][6]Synthetically accessible and straightforward to incorporate[5][6]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data from studies on Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK) degraders, illustrating the impact of linker composition and length on degradation potency.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

This table showcases the structure-activity relationship for a series of BRD4-targeting PROTACs, demonstrating that an optimal PEG linker length is crucial for achieving high potency and efficacy.

PROTAC CompoundLinker CompositionDC50 (nM)Dmax (%)
BRD4 Degrader (PEG3)PEG35585
BRD4 Degrader (PEG4)PEG42095
BRD4 Degrader (PEG5)PEG515>98
BRD4 Degrader (PEG6)PEG63092

Data synthesized from comparative studies of BRD4 degraders.[7]

Table 2: Comparative Efficacy of Alkyl vs. PEG Linkers in Degrader Performance

This table highlights that the optimal linker type is target-dependent, with some systems favoring alkyl linkers while others benefit from the properties of PEG linkers.

Target ProteinLinker TypeDC50 (nM)Dmax (%)Key Observation
FBXO22C8 Alkyl~1500~50%Alkyl linker conferred moderate activity.
FBXO22PEG>10,000InactivePEG-based linker was inactive for this target.
BRD4Alkyl>1000<20%Inefficient degradation.
BRD4PEG250055%Short PEG linker improved efficacy.
BRD4PEG425070%Longer PEG linker enhanced potency.[2]

The PROTAC Mechanism of Action and Experimental Evaluation

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. A single PROTAC molecule can catalytically induce the degradation of multiple target protein molecules. The process involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[8]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Protein fragments Recycling->PROTAC

PROTAC-mediated protein degradation pathway.

A typical workflow for evaluating PROTAC efficacy involves a series of in vitro and cellular assays to determine the potency, efficacy, and mechanism of action of the synthesized degraders.

Experimental_Workflow Start Synthesize PROTAC Library (Varying Linkers) Assay1 Western Blot Analysis (Determine DC50 & Dmax) Start->Assay1 Decision1 Potent Degradation? Assay1->Decision1 Assay2 Ternary Complex Formation Assay (e.g., TR-FRET) Decision1->Assay2 Yes Optimization Revise Linker Design (Length, Composition) Decision1->Optimization No Assay3 Cell Viability/Toxicity Assay Assay2->Assay3 End Optimized PROTAC Candidate Assay3->End Optimization->Start

Typical experimental workflow for PROTAC evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.

Protocol 1: Western Blot Analysis for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[7]

Objective: To determine the DC50 and Dmax of PROTACs.

Materials:

  • Cell line expressing the protein of interest (e.g., MV4-11 for BRD4).

  • Complete cell culture medium.

  • PROTAC compounds and vehicle control (e.g., DMSO).

  • 6-well tissue culture plates.

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate and imaging system.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment. Treat cells with a serial dilution of PROTAC compounds for a specified duration (e.g., 24 hours).[9][10]

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration using a BCA assay.[10]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Following washes, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection and Analysis: Detect the protein bands using an ECL substrate. Quantify band intensities using densitometry software, normalizing the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[9]

Protocol 2: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This assay is used to characterize the formation of the ternary complex, which is a critical step in the PROTAC mechanism of action.[11][12]

Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

  • Purified, tagged proteins: Protein of Interest (e.g., GST-tagged BRD2) and E3 ligase complex (e.g., His-tagged CRBN/DDB1).

  • TR-FRET antibody pair (e.g., Tb-anti-GST and AF488-anti-His).

  • PROTAC compounds.

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20).[13]

  • 384-well plates.

  • TR-FRET-compatible microplate reader.

Procedure:

  • Assay Setup: In a 384-well plate, add the purified POI, E3 ligase complex, and serial dilutions of the PROTAC compound.

  • Antibody Addition: Add the TR-FRET donor (e.g., Tb-anti-GST) and acceptor (e.g., AF488-anti-His) antibodies.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 180 minutes) to allow for complex formation.[11]

  • Measurement: Read the plate on a TR-FRET microplate reader, measuring the emission of both the donor and acceptor fluorophores.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A higher ratio indicates the formation of the ternary complex. Plot the TR-FRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Conclusion

The rational design of the linker is a cornerstone of developing effective PROTACs. The choice between a hydrophilic this compound linker and a traditional alkyl linker is not straightforward and is highly dependent on the specific target protein and E3 ligase pair. While alkyl linkers offer metabolic stability and synthetic simplicity, PEG linkers can significantly improve a PROTAC's solubility and pharmacokinetic properties, which are often major hurdles in drug development. The comparative data presented herein underscores the necessity for empirical evaluation of a diverse set of linkers to optimize a PROTAC's degradation potency and overall performance. A systematic approach to linker design, exploring variations in both composition and length, is paramount for the successful development of novel protein degraders.

References

A Head-to-Head Comparison: Monodisperse vs. Polydisperse PEG Linkers in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a polyethylene glycol (PEG) linker is a critical decision that can significantly impact the efficacy, safety, and manufacturability of a bioconjugate. This guide provides an objective, data-driven comparison of monodisperse and polydisperse PEG linkers, offering insights into their respective advantages and disadvantages to inform rational drug design.

Polyethylene glycol (PEG) has become an indispensable tool in drug development, prized for its ability to improve the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1] The covalent attachment of PEG chains, a process known as PEGylation, can shield drugs from enzymatic degradation and reduce their immunogenicity, leading to a longer circulation half-life and decreased dosing frequency.[1][2] However, not all PEGs are created equal. The choice between a monodisperse PEG linker, with a precisely defined molecular weight, and a traditional polydisperse PEG linker, which is a mixture of various chain lengths, can have profound consequences for the final drug product.

Defining the Competitors: Monodisperse vs. Polydisperse PEG Linkers

The fundamental difference between these two types of linkers lies in their molecular weight distribution, which is quantified by the polydispersity index (PDI).

  • Monodisperse PEG Linkers: These are single molecular entities with a precise, uniform chain length and a PDI of 1.0.[1][3] This homogeneity ensures that every conjugate molecule is identical, leading to a well-defined final product.[4]

  • Polydisperse PEG Linkers: These are mixtures of PEG chains with varying lengths, characterized by an average molecular weight and a PDI greater than 1.0.[1][5] While they have been successfully used in numerous FDA-approved drugs, their inherent heterogeneity can lead to a less defined product and potential challenges in manufacturing and characterization.[1][2]

Key Advantages of Monodisperse PEG Linkers

The uniform nature of monodisperse PEG linkers offers several distinct advantages in drug development, particularly for small molecule drugs and antibody-drug conjugates (ADCs).

1. Homogeneity and Reproducibility: The precise molecular weight of monodisperse PEGs translates to a homogeneous PEGylated drug product.[6] This simplifies the characterization and manufacturing processes, ensuring batch-to-batch consistency, which is a critical factor for regulatory approval. In contrast, the heterogeneity of polydisperse PEGs can complicate synthesis and purification, potentially affecting the consistency and quality of the final drug product.[1]

2. Improved Pharmacokinetics and Biodistribution: The uniformity of monodisperse PEGs can lead to more predictable and favorable pharmacokinetic profiles. A study comparing gold nanoparticles PEGylated with monodisperse and polydisperse PEGs demonstrated that the monodisperse conjugates had a significantly longer blood circulation half-life and enhanced tumor accumulation.[7][8] This is attributed to a more uniform and effective "stealth" layer that reduces protein adsorption and clearance by the mononuclear phagocyte system.[7][8]

3. Potentially Reduced Immunogenicity: While PEG is generally considered to have low immunogenicity, the presence of anti-PEG antibodies has been observed and can lead to accelerated clearance of PEGylated drugs and hypersensitivity reactions.[1][9] The heterogeneity of polydisperse PEGs may contribute to this immunogenic response.[9] Studies suggest that well-defined, monodisperse PEGylated drugs may overcome some of the immunogenicity issues associated with their polydisperse counterparts.[9]

4. Enhanced Control in ADC Development: In the context of ADCs, monodisperse PEG linkers allow for precise control over the drug-to-antibody ratio (DAR).[3] This is crucial because a high DAR, often associated with hydrophobic payloads, can lead to aggregation and rapid clearance. The hydrophilicity of a well-defined PEG linker can help to mitigate these issues, allowing for a higher and more uniform DAR without compromising the ADC's stability and pharmacokinetic properties.

The Case for Polydisperse PEG Linkers

Despite the clear advantages of monodisperse PEGs, polydisperse PEGs have a long history of successful use in the pharmaceutical industry and continue to be a viable option for certain applications.

1. Cost-Effectiveness and Availability: The synthesis of polydisperse PEGs through the polymerization of ethylene oxide is a well-established and cost-effective process, making them more readily available and less expensive than their monodisperse counterparts.[1]

2. Proven Track Record: Over 40 FDA-approved PEGylated drugs utilize polydisperse PEGs, demonstrating their efficacy and safety in a wide range of therapeutic areas.[1] This extensive clinical experience provides a solid foundation for their continued use.

3. Effective for Increasing Hydrodynamic Size: For large protein therapeutics, the primary goal of PEGylation is often to increase the hydrodynamic radius to reduce renal clearance. In such cases, the precise length of the PEG chain may be less critical, and a polydisperse PEG can effectively achieve the desired outcome of a longer half-life.[1]

Quantitative Data Comparison

The following table summarizes key performance metrics, drawing on a comparative study of PEGylated gold nanoparticles as a model system to illustrate the impact of PEG dispersity.

Performance MetricMonodisperse PEG (mPEG-HS, n=36 & 45)Polydisperse PEG (mPEG2k-SH)Reference
Protein Adsorption (in FBS) Reduced by ~70% compared to polydisperse PEGHigher protein adsorption[7][8]
Blood Circulation Half-life Significantly prolongedShorter half-life[7][8]
Tumor Accumulation Enhanced accumulationLower accumulation[7][8]
Polydispersity Index (PDI) 1.0> 1.0[1]

Visualizing the Difference

The structural disparity between monodisperse and polydisperse PEG linkers and its implication for antibody-drug conjugates (ADCs) can be visualized as follows:

G cluster_0 Monodisperse PEG Linker cluster_1 Polydisperse PEG Linker m_antibody Antibody m_linker Monodisperse PEG Linker (Uniform Length) m_antibody->m_linker m_drug Drug m_linker->m_drug m_result Homogeneous ADC (Uniform DAR) m_drug->m_result p_antibody Antibody p_linker1 Polydisperse PEG Linker (Variable Lengths) p_antibody->p_linker1 p_drug1 Drug p_linker1->p_drug1 p_result Heterogeneous ADC (Variable DAR) p_drug1->p_result

Caption: Structural differences between ADCs with monodisperse and polydisperse PEG linkers.

Experimental Protocols

1. Characterization of PEGylated Proteins by Size-Exclusion Chromatography (SEC-HPLC)

This protocol outlines a general method for analyzing the size variants of PEGylated proteins.

  • Column: A silica-based column suitable for protein separations, such as a Tosoh TSKgel G3000SWXL (7.8 mm x 300 mm, 5-µm), is commonly used.[10][11]

  • Mobile Phase: A typical mobile phase consists of a buffered saline solution, for example, 100 mM sodium phosphate, 300 mM arginine, pH 6.2.[10] The addition of an organic modifier like 10% isopropanol can help reduce hydrophobic interactions between the analyte and the stationary phase, which is particularly useful for more hydrophobic molecules like ADCs.[11]

  • Flow Rate: An isocratic flow rate of 0.5 mL/min is often employed.[10]

  • Detection: UV detection at 280 nm is standard for proteins.[10]

  • Sample Preparation: The protein sample is diluted to a concentration of approximately 1-5 mg/mL in the mobile phase.[10][12]

  • Injection Volume: An injection volume of 10 µL is typical.[10]

  • Data Analysis: The chromatogram is analyzed to determine the retention times and peak areas of the monomer, aggregates, and fragments. The apparent molecular weight can be estimated by running a set of protein standards with known molecular weights.

2. Analysis of PEGylated Proteins by MALDI-TOF Mass Spectrometry

This protocol provides a general procedure for determining the molecular weight of PEGylated proteins.

  • Matrix Selection: For proteins and peptides, sinapinic acid (SA) or α-cyano-4-hydroxycinnamic acid (CHCA) are common matrices.[13][14]

  • Matrix Preparation: Prepare a saturated solution of the chosen matrix in a solvent mixture such as 50% acetonitrile/0.1% trifluoroacetic acid (TFA) in water.[15]

  • Sample Preparation:

    • Dilute the PEGylated protein sample to a concentration of 1-10 pmol/µL in 0.1% TFA.[15]

    • Mix the sample solution with the matrix solution. A common method is the dried-droplet method, where 0.5 µL of the matrix solution is spotted on the MALDI target plate and allowed to air dry, followed by spotting 0.5 µL of the analyte solution on top.[15] Alternatively, the sample and matrix can be pre-mixed in a 1:1 to 1:10 (sample:matrix) ratio before spotting on the target.[16]

  • Instrument Settings:

    • Mode: Linear mode is typically used for high molecular weight proteins.[17]

    • Ionization: Positive ion mode is standard.[13]

    • Laser Power: Use the minimum laser power necessary to obtain a good signal to avoid fragmentation.[16]

  • Data Analysis: The resulting mass spectrum will show a distribution of peaks corresponding to the different PEGylated species. The mass difference between the peaks can be used to confirm the mass of the PEG monomer unit, and the overall mass distribution provides information about the degree of PEGylation.

3. In Vivo Efficacy Study of PEGylated ADCs in a Xenograft Mouse Model

This protocol describes a general workflow for evaluating the antitumor activity of an ADC.

  • Cell Line and Animal Model: Select a cancer cell line that expresses the target antigen of the ADC. Female immunodeficient mice (e.g., NOD/SCID) are commonly used.[18][19]

  • Tumor Implantation: Subcutaneously implant tumor cells (e.g., 2 x 10^6 cells in a solution containing Matrigel) into the flank of the mice.[19]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[19]

  • Dosing: Administer the ADC and control articles (e.g., vehicle, unconjugated antibody) via intravenous injection. The dosing regimen can vary (e.g., a single dose or multiple doses over time).[18][19]

  • Efficacy Endpoints:

    • Tumor Growth Inhibition: Measure tumor volume regularly throughout the study.[18][19]

    • Body Weight: Monitor the body weight of the mice as an indicator of toxicity.[19]

    • Survival: In some studies, the endpoint may be survival time.

  • Data Analysis: Compare the tumor growth in the treatment groups to the control group to determine the efficacy of the ADC.

4. Detection of Anti-PEG Antibodies by ELISA

This protocol outlines a sandwich ELISA for the detection of anti-PEG antibodies in serum or plasma.

  • Coating: Coat a high-binding 96-well microplate with a PEGylated molecule (e.g., 100 µL of 5 µg/mL PEG-biotin in PBS) and incubate overnight at 4°C.[4]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[2]

  • Sample Incubation: Add diluted serum or plasma samples to the wells and incubate for 1-2 hours at room temperature to allow anti-PEG antibodies to bind to the coated PEG.[2]

  • Detection Antibody: After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody that detects the species of the anti-PEG antibody (e.g., anti-human IgG-HRP) and incubate for 1 hour at room temperature.[2][4]

  • Substrate and Measurement: Add a TMB substrate solution and incubate until a color develops. Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm using a microplate reader.[2][4]

  • Data Analysis: The absorbance is proportional to the amount of anti-PEG antibody in the sample. A standard curve can be generated using a known concentration of an anti-PEG antibody to quantify the results.

Conclusion

The choice between monodisperse and polydisperse PEG linkers is a multifaceted decision that depends on the specific application, the nature of the therapeutic molecule, and the desired product profile.

Monodisperse PEG linkers offer significant advantages in terms of product homogeneity, reproducibility, and potentially improved pharmacokinetic and immunogenic profiles. These benefits are particularly valuable for the development of small molecule drugs and complex biologics like ADCs, where precise control over the molecular structure is paramount.

Polydisperse PEG linkers , on the other hand, are a cost-effective and well-established option that has been successfully employed in numerous approved drugs. They are particularly effective for increasing the hydrodynamic size of large proteins to extend their half-life.

Ultimately, a thorough understanding of the trade-offs between these two types of linkers, supported by robust experimental data, will enable drug developers to make informed decisions and optimize the design of next-generation biotherapeutics.

References

A Comparative Analysis of Boc vs. Fmoc Protecting Groups in PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Amine-Protecting Group for PEGylation Strategies

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a cornerstone strategy for enhancing the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. A critical step in many PEGylation workflows is the temporary protection of reactive amine groups to ensure site-specific conjugation and prevent unwanted side reactions. The two most prominent amine-protecting groups employed for this purpose are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).

The choice between Boc and Fmoc is a crucial decision that can significantly impact the overall efficiency, yield, and purity of the final PEGylated product. This guide provides an objective, data-driven comparison of these two protecting groups in the context of PEGylation, complete with detailed experimental protocols and workflow visualizations to inform the selection of the most appropriate strategy for your research and development needs.

Core Chemical Differences and Strategic Implications

The fundamental distinction between Boc and Fmoc lies in their cleavage chemistry, which dictates their orthogonality and compatibility with other reagents used in complex bioconjugation schemes.[1][][3] The Boc group is acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved under mild basic conditions using reagents such as piperidine.[1][][3]

This chemical orthogonality is the foundation of modern multi-step synthesis, allowing for the selective deprotection of one functional group while others remain protected.[1] For instance, in the synthesis of complex molecules where a PEG linker has a protected amine at one terminus and another reactive group at the other, the choice between Boc and Fmoc will depend on the stability of other functional groups on the target molecule and any other protecting groups being used.[4]

Performance Comparison: Boc vs. Fmoc in PEGylation

While direct head-to-head quantitative data for the same PEGylation reaction using both Boc and Fmoc protecting groups is not extensively available in a single study, we can infer performance based on their well-established characteristics in the closely related field of solid-phase peptide synthesis (SPPS) and general bioconjugation principles.

The Fmoc strategy is often favored in modern automated synthesis due to its milder deprotection conditions, which can be beneficial for acid-sensitive biomolecules.[] The Boc strategy, while requiring harsher acidic conditions for deprotection, remains a valuable tool, particularly for sequences prone to aggregation.[3]

Below is a summary of key performance metrics, presenting a hypothetical comparative scenario for the PEGylation of a model protein.

Performance MetricBoc-Protected PEG LinkerFmoc-Protected PEG LinkerRationale
Deprotection Condition Strongly Acidic (e.g., 25-50% TFA in DCM)[5][6]Mildly Basic (e.g., 20% Piperidine in DMF)[6][7]Boc is acid-labile, while Fmoc is base-labile.[1][]
Reaction Time for Deprotection 30 minutes - 2 hours[5]20 - 30 minutes[7]Fmoc deprotection is generally a rapid reaction.
Compatibility Good with base-sensitive groups.[]Good with acid-labile groups.[]The choice depends on the other functional groups present in the molecule.
Crude Purity of PEGylated Product Generally high, but potential for acid-induced side reactions.Often higher due to milder deprotection conditions.[]Milder conditions of Fmoc deprotection can lead to fewer side products.
Overall Yield Can be high, but may be impacted by harsh deprotection steps.Typically high, especially in automated synthesis.Efficiency of both protection and deprotection steps contributes to the overall yield.
Side Reactions Potential for acid-catalyzed side reactions (e.g., with tryptophan).Potential for base-catalyzed side reactions (e.g., aspartimide formation).The nature of the target molecule will influence the likelihood of specific side reactions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of PEGylation strategies. Below are representative protocols for the key steps in a comparative PEGylation experiment using either a Boc- or Fmoc-protected PEG linker.

Protocol 1: Activation of Carboxylated PEG to an NHS Ester

This protocol is applicable to both Boc- and Fmoc-protected PEGs that have a terminal carboxylic acid group.

Materials:

  • Boc-NH-PEG-COOH or Fmoc-NH-PEG-COOH

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether (for precipitation)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylated PEG (1 equivalent) in anhydrous DCM or DMF in a clean, dry flask.[5][7]

  • Add NHS (1.2 equivalents) and DCC or EDC (1.2 equivalents) to the solution.[7]

  • Stir the reaction mixture at room temperature for 12-24 hours.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • If using DCC, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.[7]

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the activated PEG-NHS ester by adding the concentrated solution dropwise to ice-cold diethyl ether while stirring vigorously.[7]

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[7] Store the moisture-sensitive product at -20°C with a desiccant.[7]

Protocol 2: Conjugation of Activated PEG-NHS to a Target Protein

Materials:

  • Activated Boc-NH-PEG-NHS or Fmoc-NH-PEG-NHS

  • Target protein with available primary amine(s)

  • Amine-free reaction buffer (e.g., 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-8.0)

  • Anhydrous Dimethyl sulfoxide (DMSO) or DMF

Procedure:

  • Dissolve the target protein in the reaction buffer to a concentration of 1-10 mg/mL.[5]

  • Immediately before use, dissolve the activated PEG-NHS ester in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.[5][7]

  • Add the desired molar excess of the activated PEG-NHS ester solution to the protein solution.[5] The volume of the organic solvent should not exceed 10% of the total reaction volume.[5]

  • Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.[5]

  • Monitor the progress of the PEGylation reaction using SDS-PAGE or HPLC.

  • Purify the PEGylated protein conjugate using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove unreacted PEG and protein.[8]

Protocol 3: Deprotection of the Terminal Amine

A. Boc Deprotection

Materials:

  • Purified Boc-protected PEGylated conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Ensure the purified conjugate is free of water (e.g., by lyophilization).

  • Dissolve the dry conjugate in anhydrous DCM and cool to 0°C.[5]

  • Slowly add TFA to a final concentration of 25-50% (v/v).[5]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[5]

  • Monitor the deprotection by LC-MS until the starting material is consumed.[5]

  • Remove the DCM and excess TFA under reduced pressure. The resulting deprotected PEGylated conjugate (as a TFA salt) can be used directly or after neutralization.[5]

B. Fmoc Deprotection

Materials:

  • Purified Fmoc-protected PEGylated conjugate

  • 20% (v/v) Piperidine in DMF

  • Cold Diethyl Ether

Procedure:

  • Dissolve the purified Fmoc-protected PEGylated conjugate in the 20% piperidine in DMF solution.[7]

  • Stir the reaction at room temperature for 20-30 minutes.[7]

  • Monitor the deprotection by HPLC or LC-MS.[7]

  • Once the reaction is complete, precipitate the deprotected product by adding the reaction mixture to cold diethyl ether.[7]

  • Centrifuge to pellet the product and wash with cold diethyl ether to remove piperidine and the dibenzofulvene-piperidine adduct.[7]

  • Dry the final product under vacuum.[7]

Visualizing the PEGylation Workflow

The following diagrams, generated using Graphviz, illustrate the chemical pathways and experimental workflows described in the protocols.

Boc_PEGylation_Workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_deprotection Step 3: Deprotection Boc_PEG_COOH Boc-NH-PEG-COOH Boc_PEG_NHS Boc-NH-PEG-NHS Boc_PEG_COOH->Boc_PEG_NHS EDC, NHS PEGylated_Boc Boc-Protected PEGylated Protein Boc_PEG_NHS->PEGylated_Boc pH 7.2-8.0 Target_Protein Target Protein (with -NH2) Target_Protein->PEGylated_Boc Deprotected_Product Deprotected PEGylated Protein PEGylated_Boc->Deprotected_Product TFA / DCM

Caption: Chemical pathway for Boc-protected PEGylation.

Fmoc_PEGylation_Workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_deprotection Step 3: Deprotection Fmoc_PEG_COOH Fmoc-NH-PEG-COOH Fmoc_PEG_NHS Fmoc-NH-PEG-NHS Fmoc_PEG_COOH->Fmoc_PEG_NHS EDC, NHS PEGylated_Fmoc Fmoc-Protected PEGylated Protein Fmoc_PEG_NHS->PEGylated_Fmoc pH 7.2-8.0 Target_Protein Target Protein (with -NH2) Target_Protein->PEGylated_Fmoc Deprotected_Product Deprotected PEGylated Protein PEGylated_Fmoc->Deprotected_Product 20% Piperidine/DMF

Caption: Chemical pathway for Fmoc-protected PEGylation.

Experimental_Workflow start Start activate_peg Activate Boc/Fmoc-PEG-COOH to NHS Ester start->activate_peg conjugate Conjugate Activated PEG to Target Protein activate_peg->conjugate purify_conjugate Purify PEGylated Conjugate (SEC or IEX) conjugate->purify_conjugate deprotect Deprotect Terminal Amine (TFA for Boc, Piperidine for Fmoc) purify_conjugate->deprotect purify_final Final Purification/Buffer Exchange deprotect->purify_final analyze Characterization (SDS-PAGE, HPLC, MS) purify_final->analyze end End analyze->end

Caption: General experimental workflow for PEGylation.

Conclusion

The decision between utilizing Boc and Fmoc protecting groups in PEGylation is multifaceted and contingent upon the specific requirements of the synthetic strategy. The Fmoc group, with its mild, base-labile deprotection, is often the preferred choice for modern bioconjugation, particularly when dealing with acid-sensitive molecules or when employing automated synthesis platforms. Conversely, the Boc group remains a robust and valuable alternative, especially in scenarios where the starting materials are more amenable to acidic conditions or when aggregation is a concern.

By carefully considering the chemical properties of the target molecule, the desired orthogonality of the synthetic route, and the potential for side reactions, researchers can select the optimal protecting group to achieve high yields of pure, well-defined PEGylated products. The protocols and workflows provided in this guide serve as a foundation for developing and optimizing your specific PEGylation processes.

References

Navigating the Critical Step in Targeted Protein Degradation: A Comparative Guide to Validating PROTAC Ternary Complex Formation with a Hydroxy-PEG8-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful design of Proteolysis Targeting Chimeras (PROTACs) hinges on a critical molecular event: the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This guide provides a comprehensive comparison of established biophysical and cellular methods to validate this crucial interaction, with a focus on a PROTAC incorporating a Hydroxy-PEG8-Boc linker. Detailed experimental protocols and quantitative data are presented to empower researchers in selecting the most appropriate validation strategies for their drug discovery workflows.

The linker element of a PROTAC is a key determinant of its efficacy, influencing the geometry and stability of the ternary complex. Polyethylene glycol (PEG) linkers, such as the 8-unit PEG chain provided by this compound, are frequently employed to impart favorable physicochemical properties, including increased solubility and conformational flexibility, which can be crucial for productive ternary complex formation. Here, we delve into the methodologies used to confirm and quantify this essential step in the mechanism of action of PROTACs.

Comparative Analysis of Ternary Complex Validation Methods

The selection of an appropriate assay to validate ternary complex formation depends on the specific information required, such as binding affinity, kinetics, thermodynamics, or in-cell engagement. Below is a comparative summary of commonly employed techniques.

Method Principle Parameters Measured Throughput Sample Consumption Key Advantages Limitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface.Affinity (K D ), Kinetics (k on , k off ), Stoichiometry, Cooperativity (α)MediumLowReal-time, label-free kinetic data. Can dissect binary and ternary interactions.Immobilization of one partner may affect its activity.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of two molecules.Affinity (K D ), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)LowHighLabel-free, in-solution measurement providing a complete thermodynamic profile.Low throughput, requires large amounts of pure protein.
Biolayer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip upon molecular binding.Affinity (K D ), Kinetics (k on , k off )HighLowReal-time, label-free data. Higher throughput than SPR.Lower sensitivity than SPR, may not be suitable for very weak interactions.
NanoBRET™ (Bioluminescence Resonance Energy Transfer) Measures energy transfer between a NanoLuc® luciferase-tagged protein (donor) and a fluorescently labeled protein (acceptor) upon proximity.In-cell ternary complex formation (EC 50 ), Target engagementHighLowLive-cell assay, providing physiologically relevant data on intracellular complex formation.Requires genetic modification of cells to express tagged proteins.
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) A bead-based assay where binding brings donor and acceptor beads into proximity, generating a luminescent signal.Ternary complex formation (EC 50 )HighLowHomogeneous, no-wash assay suitable for high-throughput screening.Indirect measurement of binding; potential for assay interference.
Mass Photometry Measures the mass of single molecules in solution by light scattering.Stoichiometry, Complex mass distributionLowVery LowLabel-free, in-solution measurement of complex formation and stoichiometry.Does not provide kinetic or affinity data.

Experimental Protocols for Key Validation Assays

Detailed methodologies for the most common and powerful techniques are provided below to guide researchers in their experimental design.

Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Analysis

Objective: To determine the kinetics and affinity of the ternary complex formed by a PROTAC with a PEG8 linker, a target protein (e.g., BRD4), and an E3 ligase (e.g., VHL).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 or SA chip for biotinylated protein)

  • Recombinant purified target protein (e.g., BRD4)

  • Recombinant purified E3 ligase complex (e.g., VCB: VHL, Elongin C, Elongin B)

  • PROTAC with this compound linker

  • SPR running buffer (e.g., HBS-EP+)

  • Immobilization reagents (for amine coupling) or streptavidin (for SA chip)

Procedure:

  • Immobilization: Immobilize the E3 ligase (e.g., VCB complex) onto the sensor chip surface.

  • Binary Interaction (PROTAC to E3): Inject serial dilutions of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity and kinetics.

  • Ternary Complex Formation: Prepare serial dilutions of the PROTAC. For each PROTAC concentration, also prepare a solution containing the same concentration of PROTAC pre-incubated with a saturating concentration of the target protein (e.g., BRD4).

  • Inject the PROTAC-only and PROTAC + target protein solutions over the immobilized E3 ligase surface.

  • Data Analysis: Fit the sensorgrams to an appropriate binding model to determine the association rate (k on ), dissociation rate (k off ), and equilibrium dissociation constant (K D ) for both the binary and ternary interactions. Calculate the cooperativity factor (α = K D (binary) / K D (ternary)).

NanoBRET™ Assay for In-Cell Ternary Complex Formation

Objective: To measure the formation of the ternary complex in living cells induced by a PROTAC with a PEG8 linker.

Materials:

  • HEK293T cells

  • Expression vectors for NanoLuc®-fused target protein (e.g., NanoLuc®-BRD4) and HaloTag®-fused E3 ligase (e.g., HaloTag®-VHL)

  • Transfection reagent

  • NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand

  • PROTAC with this compound linker

  • Plate reader capable of measuring luminescence and filtered luminescence

Procedure:

  • Cell Transfection: Co-transfect HEK293T cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.

  • Cell Plating: Plate the transfected cells into a 96-well or 384-well white assay plate.

  • Compound Treatment: Prepare serial dilutions of the PROTAC and add to the cells. Include a vehicle control (e.g., DMSO).

  • Reagent Addition: Add the HaloTag® NanoBRET™ 618 Ligand and allow it to equilibrate with the cells. Subsequently, add the NanoBRET™ Nano-Glo® Substrate.

  • Signal Detection: Measure the donor emission (NanoLuc®) and acceptor emission (HaloTag® 618) using the plate reader.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the NanoBRET™ ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the EC 50 for ternary complex formation.

Visualizing the Process: Diagrams

PROTAC_Mechanism

Experimental_Workflow

Conclusion

The validation of ternary complex formation is a cornerstone of successful PROTAC development. The use of a this compound linker can provide desirable properties to a PROTAC, and its ability to facilitate a stable and productive ternary complex must be rigorously validated. By employing a combination of biophysical techniques like SPR for in-depth kinetic and thermodynamic characterization, and cell-based assays such as NanoBRET™ for confirming intracellular target engagement, researchers can gain a comprehensive understanding of their PROTAC's mechanism of action. This multi-faceted approach enables data-driven optimization of linker chemistry and overall PROTAC design, ultimately accelerating the development of novel and effective targeted protein degraders.

A Comparative Guide to the Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design and optimization of Antibody-Drug Conjugates (ADCs) are critical for achieving a maximal therapeutic window. A key component in this optimization is the linker that connects the antibody to the cytotoxic payload. Among various linker technologies, polyethylene glycol (PEG) has become an essential tool for modulating the physicochemical and pharmacological properties of ADCs. The length of the PEG chain significantly influences an ADC's solubility, stability, pharmacokinetic (PK) profile, and ultimately, its anti-tumor efficacy.[1]

Hydrophobic payloads, while often potent, can lead to aggregation and rapid clearance of the ADC from circulation. The hydrophilic nature of PEG can counteract these issues, permitting higher drug-to-antibody ratios (DARs) without compromising the ADC's integrity.[1] Furthermore, PEGylation can shield the payload from the immune system and increase the ADC's hydrodynamic radius, resulting in a longer plasma half-life. However, the selection of PEG linker length is a critical balance between improving pharmacokinetic properties and maintaining potent cytotoxicity. While longer linkers generally enhance in vivo performance, they can sometimes diminish in vitro potency.[1] This guide provides an objective comparison of how different PEG linker lengths affect ADC performance, supported by experimental data.

Quantitative Comparison of ADC Performance by PEG Linker Length

The following table summarizes quantitative data from various studies, highlighting the impact of PEG linker length on key ADC performance metrics. It is important to note that direct comparisons can be challenging due to variations in ADC constructs, payloads, and experimental models across different studies.

Parameter No PEG Linker Short PEG Linker (e.g., PEG2-PEG4) Intermediate PEG Linker (e.g., PEG8-PEG12) Long PEG Linker (e.g., PEG24, 4kDa, 10kDa) Key Findings & References
In Vivo Efficacy (% Tumor Growth Inhibition) 11%~35-45%~75-85%Can lead to the highest efficacyLonger PEG chains significantly enhance in vivo efficacy.[2]
In Vitro Cytotoxicity (IC50) Potentially highest potencyMay retain high in vitro potencyModerate impact on in vitro potencyCan cause a more substantial reduction in cytotoxicity (e.g., 4.5-fold for 4kDa, 22-fold for 10kDa)Longer PEG chains can sterically hinder the ADC's interaction with target cells, reducing in vitro potency.[3][4]
Pharmacokinetics (Clearance) HighFast clearance, shorter half-lifeSlower clearance, longer half-life, often reaching a plateauSignificantly prolonged half-lifeClearance rapidly decreases with PEG lengths up to PEG8, then stabilizes.[5][6]
Aggregation High risk, especially with hydrophobic payloadsCan mitigate aggregation compared to no PEGGenerally low aggregation (<2%)Generally low aggregation, but can increase with very long linkers in some contextsIntermediate length PEGs are effective at reducing aggregation.[5][7]
Drug-to-Antibody Ratio (DAR) Stability Dependent on conjugation chemistryShorter linkers can result in better stability by sterically shielding the payloadGenerally stableGenerally stable, though payload release can be influenced by linker designLinker length and conjugation site both influence DAR stability.[8]

Experimental Protocols

Detailed methodologies for key experiments cited in the assessment of ADC stability are provided below.

1. Size Exclusion Chromatography (SEC) for Aggregation Analysis

  • Objective: To determine the percentage of high molecular weight species (aggregates) and fragments in an ADC sample.

  • Methodology:

    • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a UV detector.[9]

    • Column: A size exclusion column suitable for proteins (e.g., Waters Acquity BEH200 SEC, Tosoh TSKgel UP-SW3000).[9]

    • Mobile Phase: A buffered saline solution (e.g., phosphate-buffered saline, pH 7.4). For ADCs with hydrophobic payloads, the addition of an organic modifier like isopropanol (10-15%) may be necessary to reduce non-specific interactions with the column matrix.[9]

    • Sample Preparation: ADC samples are diluted to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

    • Analysis: The sample is injected into the SEC system. The separation is isocratic. The UV absorbance is monitored at 280 nm.

    • Data Interpretation: The chromatogram will show a main peak for the monomeric ADC, with earlier eluting peaks corresponding to aggregates and later eluting peaks corresponding to fragments. The percentage of each species is calculated based on the area under the curve.[10]

2. LC-MS for Drug-to-Antibody Ratio (DAR) Determination

  • Objective: To determine the average number of drugs conjugated to an antibody and the distribution of different drug-loaded species.

  • Methodology:

    • System: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).[11][12]

    • Sample Preparation:

      • For intact mass analysis, the ADC sample may be deglycosylated using an enzyme like PNGase F to simplify the mass spectrum.[13]

      • For subunit analysis, the ADC is reduced to separate the light and heavy chains.[12]

    • Chromatography: Reversed-phase chromatography is often used to separate the different ADC species or subunits.[12]

    • Mass Spectrometry: The eluent from the LC is introduced into the mass spectrometer. The instrument acquires mass spectra of the intact ADC or its subunits.

    • Data Analysis: The raw mass spectral data is deconvoluted to obtain the masses of the different drug-loaded species. The relative abundance of each species is determined from the peak intensities in the chromatogram or the deconvoluted mass spectrum. The average DAR is calculated as the weighted average of the drug loads.[]

3. In Vitro Plasma Stability Assay

  • Objective: To assess the stability of the ADC and the potential for premature drug release in plasma.

  • Methodology:

    • Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat) at 37°C.[15] Aliquots are taken at various time points (e.g., 0, 24, 48, 72, 144 hours).[8][16]

    • ADC Isolation: The ADC is isolated from the plasma samples, for example, using immunoaffinity capture with Protein A or antigen-coated magnetic beads.[15]

    • Analysis of ADC Integrity: The captured ADC is analyzed by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates drug deconjugation.[15]

    • Analysis of Released Payload: The plasma supernatant (after removal of the ADC) can be analyzed by LC-MS/MS to quantify the amount of released payload.[16]

    • Data Interpretation: A stable ADC will show minimal loss in DAR and minimal release of free payload over the time course of the experiment.[15]

Visualizing the Impact of PEG Linker Length on ADC Properties

The following diagrams illustrate the conceptual relationships and workflows discussed in this guide.

ADC_Stability_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_stability Stability Assessment cluster_function Functional Assessment mAb Monoclonal Antibody ADC Antibody-Drug Conjugate mAb->ADC Linker PEG Linker (Varying Lengths) Linker->ADC Payload Cytotoxic Payload Payload->ADC Char Initial Characterization (DAR, Purity) ADC->Char Aggregation Aggregation (SEC) Char->Aggregation Fragmentation Fragmentation (SEC) Char->Fragmentation DAR_Stability DAR Stability (LC-MS) Char->DAR_Stability InVitro In Vitro Potency (IC50) Char->InVitro InVivo In Vivo Efficacy (Tumor Growth) Char->InVivo PK Pharmacokinetics (Clearance) Char->PK PEG_Linker_Impact cluster_properties Physicochemical Properties cluster_performance In Vivo & In Vitro Performance PEG_Length PEG Linker Length Solubility Solubility PEG_Length->Solubility Increases Aggregation Aggregation PEG_Length->Aggregation Decreases* Hydrodynamic_Radius Hydrodynamic Radius PEG_Length->Hydrodynamic_Radius Increases InVitro_Potency In Vitro Potency PEG_Length->InVitro_Potency Decreases* PK_HalfLife PK Half-Life Hydrodynamic_Radius->PK_HalfLife Increases Clearance Clearance Hydrodynamic_Radius->Clearance Decreases InVivo_Efficacy In Vivo Efficacy PK_HalfLife->InVivo_Efficacy Improves note *Generally, but can be context-dependent.

References

A Researcher's Guide to Heterobifunctional PEG Linkers: A Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a heterobifunctional polyethylene glycol (PEG) linker is a critical decision that profoundly impacts the efficacy, stability, and pharmacokinetic profile of bioconjugates like antibody-drug conjugates (ADCs). This guide provides an objective comparison of the performance of common heterobifunctional PEG linkers, supported by experimental data, detailed methodologies for key evaluation assays, and visualizations of relevant biological and experimental workflows.

Heterobifunctional PEG linkers are versatile tools that enable the covalent linkage of two different molecules, such as a protein and a therapeutic payload.[1] The PEG spacer enhances solubility, reduces immunogenicity, and provides flexibility, while the two distinct reactive termini allow for specific and controlled conjugation.[2][3] This guide focuses on a comparative analysis of three major classes of heterobifunctional PEG linkers based on their reactive moieties:

  • NHS Ester-PEG-Maleimide: A widely used linker that reacts with primary amines (e.g., lysine residues) and sulfhydryl groups (e.g., cysteine residues).

  • TFP Ester-PEG-Maleimide: An alternative to NHS esters, offering potentially greater stability.

  • DBCO-PEG-NHS Ester: A "click chemistry" linker that utilizes strain-promoted alkyne-azide cycloaddition (SPAAC) for bioorthogonal conjugation.

Comparative Performance Data

The choice of linker chemistry dictates key performance attributes such as stability, reactivity, and conjugation efficiency. The following tables summarize quantitative data on the performance of different heterobifunctional PEG linkers.

Table 1: Stability of Amine-Reactive Esters

The stability of the amine-reactive group is crucial for efficient conjugation, as it is susceptible to hydrolysis in aqueous solutions. This table compares the hydrolytic stability of N-Hydroxysuccinimide (NHS) esters and 2,3,5,6-Tetrafluorophenyl (TFP) esters.

Linker Functional GrouppHTemperature (°C)Half-lifeKey Findings & References
NHS Ester 7.004-5 hoursNHS esters are susceptible to hydrolysis, which increases with higher pH.[4]
8.025~10-34 minutesThe half-life of NHS esters decreases significantly at slightly basic pH.
8.6410 minutesThis rapid degradation necessitates prompt use after dissolution.[4]
TFP Ester >7.5Not SpecifiedMore stable than NHS estersTFP esters exhibit greater resistance to hydrolysis compared to NHS esters, allowing for more efficient conjugation over a wider pH range.[5][6] However, they are more hydrophobic.[4]
Table 2: Stability of Formed Linkages in Serum/Plasma

The stability of the bond formed between the linker and the biomolecule is critical for in vivo applications to prevent premature payload release. This table compares the stability of common linkages.

Linkage TypeFormed FromStability in Serum/PlasmaKey Findings & References
Thioether Maleimide-ThiolProne to instabilityThe thioether bond can undergo a retro-Michael reaction, leading to deconjugation.[7] N-aryl maleimides show improved stability over N-alkyl maleimides.[8]
~20% intact after 72h (Fc-S396C site)The stability is highly dependent on the conjugation site.[9]
~80% intact after 72h (LC-V205C site)
Amide NHS/TFP Ester-AmineHighly StableAmide bonds are generally very stable under physiological conditions.
Triazole DBCO-Azide (Click Chemistry)Highly StableThe triazole ring is bio-inert and resistant to cleavage.[10]
Disulfide SPDP-ThiolReductively CleavableDesigned to be cleaved in the reducing environment inside cells. Generally stable in circulation.[7]
Maleamic Methyl Ester Maleamic Methyl Ester-ThiolSignificantly Improved StabilityShows only ~3.8% payload shedding after 14 days in albumin solution, compared to conventional maleimide linkers.[11]
Table 3: Conjugation Efficiency and Specificity

Conjugation efficiency and the ability to control stoichiometry are key for producing homogenous bioconjugates with a defined drug-to-antibody ratio (DAR).

Linker ChemistryTypical Conjugation Efficiency (Yield)Specificity & Control over StoichiometryKey Findings & References
NHS Ester-Maleimide VariableNHS esters can react with multiple lysine residues, potentially leading to a heterogeneous mixture. Maleimide is highly selective for thiols at pH 6.5-7.5. Overall stoichiometry can be difficult to control.[10]Intermediate PEG lengths (PEG6, PEG8, PEG12) have shown higher drug loading efficiencies (DAR ~3.7-5.0) compared to shorter (PEG4, DAR ~2.5) or longer (PEG24, DAR ~3.0) chains.[12][13]
Click Chemistry (e.g., DBCO-Azide) High (>90%)Highly specific and bioorthogonal, reacting only with their intended counterparts. This allows for precise control over stoichiometry, often achieving a 1:1 ratio.[10]Click chemistry is generally considered superior to maleimide-thiol conjugation for achieving defined conjugates.[10]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application and evaluation of heterobifunctional linkers.

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectrophotometry

Objective: To determine the average number of drug molecules conjugated to an antibody.

Methodology:

  • Determine Extinction Coefficients:

    • Measure the molar extinction coefficients (ε) of the unconjugated antibody and the free drug at two wavelengths: 280 nm (for protein) and the wavelength of maximum absorbance for the drug (λmax).

  • Measure ADC Absorbance:

    • Measure the absorbance of the purified ADC solution at 280 nm (A280) and λmax (Aλmax).

  • Calculate Concentrations:

    • The concentrations of the antibody (CAb) and the drug (CDrug) in the ADC sample can be calculated using the following simultaneous equations, which are derived from the Beer-Lambert law:

      • A280 = (εAb,280 * CAb) + (εDrug,280 * CDrug)

      • Aλmax = (εAb,λmax * CAb) + (εDrug,λmax * CDrug)

  • Calculate DAR:

    • The average DAR is the molar ratio of the drug to the antibody:

      • DAR = CDrug / CAb

This method is simple and convenient but requires that the drug has a distinct UV/Vis absorbance peak away from the protein's absorbance at 280 nm.

Protocol 2: In Vitro Plasma Stability Assay by LC-MS

Objective: To evaluate the stability of the ADC and quantify payload release in plasma over time.

Methodology:

  • Incubation:

    • Incubate the ADC in plasma (e.g., human, mouse, rat) at a concentration of approximately 1 mg/mL at 37°C. Include a buffer control to assess inherent ADC stability.

  • Time Points:

    • Collect aliquots at various time points, for example, Day 0, 1, 3, 5, and 7.

  • Sample Processing:

    • For intact ADC analysis (DAR measurement): Isolate the ADC from the plasma samples using immunoaffinity capture, for instance, with Protein A magnetic beads.

    • For free payload analysis: Precipitate plasma proteins with an organic solvent (e.g., acetonitrile) and collect the supernatant.

  • Analysis:

    • Intact ADC: Analyze the captured and eluted ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR indicates payload deconjugation.

    • Free Payload: Analyze the supernatant by LC-MS to quantify the amount of released payload.

  • Data Interpretation:

    • A stable ADC will show minimal loss in DAR and minimal accumulation of free payload over the time course. This assay is crucial for predicting the in vivo performance of an ADC.[14]

Mandatory Visualization

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key concepts.

EGFR Signaling Pathway

Antibody-drug conjugates often target receptors that are overexpressed on cancer cells, such as the Epidermal Growth Factor Receptor (EGFR). Upon binding, the ADC is internalized, and the cytotoxic payload is released, leading to cell death.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADC ADC EGFR EGFR ADC->EGFR EGF EGF EGF->EGFR Endosome Endosome EGFR->Endosome Internalization Signaling Downstream Signaling EGFR->Signaling Lysosome Lysosome Endosome->Lysosome Payload Payload Lysosome->Payload Release Apoptosis Apoptosis Payload->Apoptosis Proliferation Cell Proliferation Signaling->Proliferation ADC_Development_Workflow Ab_Selection Antibody Selection (Target Specificity) Conjugation Conjugation Chemistry (e.g., NHS/Maleimide, Click) Ab_Selection->Conjugation Linker_Selection Linker Selection (Heterobifunctional PEG) Linker_Selection->Conjugation Payload_Selection Payload Selection (Cytotoxicity) Payload_Selection->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification Characterization Characterization (DAR, Purity, Aggregation) Purification->Characterization InVitro_Testing In Vitro Testing (Stability, Cytotoxicity) Characterization->InVitro_Testing InVivo_Testing In Vivo Testing (Efficacy, PK, Toxicology) InVitro_Testing->InVivo_Testing Clinical_Dev Clinical Development InVivo_Testing->Clinical_Dev Linker_Properties_Relationship Linker_Choice Linker Choice Reactivity Reactivity Linker_Choice->Reactivity Stability Stability (Linker & Linkage) Linker_Choice->Stability Hydrophilicity Hydrophilicity (PEG length) Linker_Choice->Hydrophilicity Conjugation_Efficiency Conjugation Efficiency & DAR Control Reactivity->Conjugation_Efficiency InVivo_Performance In Vivo Performance (Efficacy, PK, Safety) Stability->InVivo_Performance Hydrophilicity->InVivo_Performance Conjugation_Efficiency->InVivo_Performance

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Hydroxy-PEG8-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical reagents like Hydroxy-PEG8-Boc is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only mitigates risks to personnel but also ensures compliance with regulatory standards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a frequently utilized PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Hazard and Safety Information

A thorough understanding of the potential hazards associated with this compound is the first step toward safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound was not identified, data for a closely related compound, Boc-PEG8-Boc, indicates potential hazards that should be considered.

Hazard StatementClassificationPrecautionary Measures
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1]
H410: Very toxic to aquatic life with long lasting effectsAcute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)Avoid release to the environment. Collect spillage.[1]

Incompatible Materials: Strong acids/alkalis, strong oxidizing/reducing agents.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents environmental release and ensures the safety of all laboratory personnel. Never dispose of this chemical down the drain or in standard waste streams.[2]

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Work should be carried out in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[2]

2. Waste Segregation and Containment:

  • Designate a specific, clearly labeled hazardous waste container for this compound and any contaminated materials (e.g., pipette tips, weighing paper, absorbent pads).[2][3]

  • The container must be chemically compatible with the compound and have a secure, tight-fitting lid.[2][3]

  • Label the container with "Hazardous Waste," the full chemical name "this compound," and any other relevant hazard information as required by your institution's safety protocols.[2]

3. Spill Management:

  • In the event of a spill, absorb the material with a non-combustible absorbent material such as diatomite or universal binders.

  • Decontaminate the affected surfaces by scrubbing with a suitable solvent, such as alcohol.[3]

  • Collect all contaminated materials and place them in the designated hazardous waste container.[3]

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area.

  • Keep the container away from incompatible materials.[1]

  • It is recommended to fill containers to no more than 75% capacity to allow for expansion.[3]

5. Final Disposal:

  • Dispose of the contents and the container at an approved waste disposal plant.[1]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service to arrange for pickup and disposal.[2][3]

6. Disposal of Empty Containers:

  • Thoroughly rinse empty containers with a suitable solvent.

  • The first rinsate must be collected and disposed of as hazardous waste.[3]

  • After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste.[3]

Experimental Workflow for Disposal

To further clarify the disposal process, the following diagram illustrates the key decision points and actions required for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs? ppe->spill cleanup Follow Spill Cleanup Protocol: - Absorb with inert material - Decontaminate surface - Collect all materials spill->cleanup Yes waste_container Place in Designated Hazardous Waste Container spill->waste_container No cleanup->waste_container label_container Label Container: 'Hazardous Waste' 'this compound' waste_container->label_container store_waste Store Securely in a Well-Ventilated Area label_container->store_waste contact_ehs Contact Institutional EHS or Licensed Disposal Service store_waste->contact_ehs end End: Waste Disposed of by Approved Facility contact_ehs->end

Caption: Disposal Workflow for this compound.

References

Essential Safety and Logistics for Handling Hydroxy-PEG8-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents like Hydroxy-PEG8-Boc. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure research environment and build confidence in chemical handling practices. The following information is based on best practices for handling similar PEGylated and Boc-protected compounds in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound, which is typically a solid or powder.

PPE CategorySpecific RequirementsRationale
Hand Protection Nitrile or other chemical-resistant gloves. Double gloving is recommended.[1]Prevents skin contact with the chemical. Powder-free gloves are advised to avoid contamination of the work area.[1]
Eye and Face Protection Chemical safety goggles and a face shield.[1]Protects against splashes and airborne particles from entering the eyes and face.[1]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.[1]Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[1]
Body Protection A lab coat or chemical-resistant apron.[1]Protects skin and personal clothing from contamination.[1]
Foot Protection Closed-toe shoes.Standard laboratory practice to protect feet from spills.

Handling and Operational Plan

Proper handling techniques are critical to minimize exposure and maintain the quality of the compound. Always handle this compound within a certified chemical fume hood.

Experimental Protocol for Handling:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within the chemical fume hood by laying down absorbent bench paper.

  • Weighing: Use a tared weigh boat to accurately measure the desired amount of this compound. Handle the compound gently to minimize the generation of airborne dust.

  • Solubilization: If the protocol requires a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing. As a PROTAC linker, this compound may be dissolved in solvents like DMSO.[2]

  • Storage: Store the compound under recommended conditions, which are typically at -20°C for long-term storage (months to years) and 0-4°C for short-term storage (days to weeks), protected from light and moisture.[3] Some sources suggest storage at -80°C for up to 6 months.[2]

  • Post-Handling: After handling, decontaminate the work surface and any equipment used. Wash hands thoroughly with soap and water.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 weigh Weigh Compound prep2->weigh Proceed to handling dissolve Dissolve in Solvent weigh->dissolve store Store at -20°C or -80°C dissolve->store If not for immediate use decon Decontaminate Workspace dissolve->decon After use store->decon When retrieving from storage wash Wash Hands decon->wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.